2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol
Description
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Properties
IUPAC Name |
[2-fluoro-4,6-bis(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-2,17H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADSZPQGCXBOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)CO)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236072 | |
| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-42-5 | |
| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and purification of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol
An In-depth Technical Guide: Synthesis and Purification of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol for Advanced Research Applications
Abstract
This technical guide provides a comprehensive, field-proven methodology for the , a critical building block in medicinal chemistry and materials science. The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this compound a high-value intermediate for drug discovery and agrochemical development.[1] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind procedural choices, from synthetic strategy to rigorous purification and analytical validation. It is designed for researchers, chemists, and drug development professionals who require a reliable and well-understood protocol to produce this key fluorinated intermediate with high purity.
Strategic Approach to Synthesis: A Rationale-Driven Pathway
The synthesis of this compound is best approached through a multi-step sequence starting from a commercially available precursor. The chosen pathway leverages a highly regioselective directed ortho-metalation, followed by carboxylation and subsequent reduction. This method offers excellent control over isomer formation, a common challenge in the functionalization of polysubstituted aromatic rings.
The core logic is as follows:
-
Starting Material Selection : 1,3-bis(trifluoromethyl)-5-fluorobenzene is the ideal starting material. Its symmetrical nature simplifies the initial C-H activation step, and the fluorine atom serves as a powerful directing group for the subsequent lithiation.
-
C-H Activation and Functionalization : A directed ortho-metalation using a strong organolithium base is employed to selectively deprotonate the C2 position, situated between the fluorine and a trifluoromethyl group. This lithiated intermediate is a potent nucleophile, readily reacting with an electrophile like carbon dioxide to install the required carboxyl group.
-
Reduction to the Target Alcohol : The resulting benzoic acid derivative is a stable intermediate that can be efficiently reduced to the target benzyl alcohol. A powerful hydride-donating agent is required for this transformation, as carboxylic acids are relatively unreactive towards milder reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity and efficacy in reducing carboxylic acids to primary alcohols.[2]
This strategic sequence ensures a high-yield, isomerically pure synthesis, which is paramount for applications in drug development where structural precision is non-negotiable.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of the target benzyl alcohol.
Experimental Protocol: Synthesis
This protocol details the step-by-step procedure for the synthesis of this compound.
Safety Precaution: This procedure involves pyrophoric (n-Butyllithium) and highly reactive (Lithium Aluminum Hydride) reagents. It must be performed by trained personnel in a certified fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1,3-Bis(trifluoromethyl)-5-fluorobenzene | 232.09 | 5.00 g | 21.5 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 9.5 mL | 23.7 | 1.1 |
| Carbon Dioxide (Dry Ice) | 44.01 | ~20 g | Excess | - |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.22 g | 32.2 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~200 mL | - | - |
| Hydrochloric Acid (3 M aq.) | 36.46 | As needed | - | - |
| Saturated Sodium Bicarbonate Solution (aq.) | 84.01 | As needed | - | - |
| Saturated Sodium Chloride Solution (Brine) | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
| Diethyl Ether (Et₂O) | 74.12 | As needed | - | - |
Step-by-Step Procedure
Part A: Synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzoic Acid
-
Reaction Setup : To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-bis(trifluoromethyl)-5-fluorobenzene (5.00 g, 21.5 mmol) and anhydrous THF (100 mL).
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation : Slowly add n-butyllithium (2.5 M in hexanes, 9.5 mL, 23.7 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Carboxylation : Carefully add crushed dry ice pellets (~20 g) to the reaction mixture in small portions. A thick white precipitate will form. Allow the mixture to slowly warm to room temperature overnight while stirring.
-
Work-up : Quench the reaction by slowly adding 3 M HCl (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid as a white to off-white solid. This intermediate is typically used in the next step without further purification.
Part B: Reduction to this compound
-
Reaction Setup : To a separate flame-dried 500 mL three-neck round-bottom flask under nitrogen, add lithium aluminum hydride (1.22 g, 32.2 mmol) and anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice/water bath.
-
Addition of Acid : Dissolve the crude benzoic acid from Part A in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via an addition funnel over 30 minutes. Vigorous gas evolution (H₂) will be observed.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method) : Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:
-
1.2 mL of water
-
1.2 mL of 15% (w/v) aqueous NaOH
-
3.6 mL of water Stir the resulting granular white suspension vigorously for 30 minutes.
-
-
Isolation : Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification and Quality Control
The crude product requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the most effective method for achieving high purity suitable for research and development applications.
Purification Protocol: Flash Column Chromatography
-
Column Preparation : Pack a glass column with silica gel (~150 g) using a slurry method with 5% ethyl acetate in hexanes.
-
Sample Loading : Adsorb the crude product onto a small amount of silica gel (~5 g) and carefully load it onto the top of the prepared column.
-
Elution : Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient is:
-
5% Ethyl Acetate in Hexanes (2 column volumes)
-
5% to 20% Ethyl Acetate in Hexanes (10 column volumes)
-
-
Fraction Collection : Collect fractions based on TLC analysis (visualized with UV light and a potassium permanganate stain). The product is more polar than most non-polar impurities.
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure solid or oil.
Analytical Characterization
The identity, structure, and purity of the final product must be confirmed using standard analytical techniques.
-
¹H NMR : The proton NMR spectrum should show a characteristic singlet for the benzylic CH₂ protons around δ 4.8 ppm, a triplet for the hydroxyl proton (which may be broad), and complex multiplets in the aromatic region (δ 7.5-7.8 ppm) due to F-H coupling.
-
¹⁹F NMR : The fluorine NMR is critical and should show three distinct signals: one for the aromatic fluorine and two for the non-equivalent trifluoromethyl groups at the C4 and C6 positions.
-
¹³C NMR : The carbon spectrum will confirm the number of unique carbon atoms and show characteristic C-F coupling, which is a powerful tool for structural confirmation.[3]
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should be used to confirm the molecular weight (C₉H₅F₇O, MW: 278.13 g/mol ).
-
Purity Analysis (HPLC) : High-performance liquid chromatography using a C18 column with a water/acetonitrile mobile phase gradient can be used to determine the final purity, which should be >98% for most applications.
Purification and Analysis Workflow Diagram
Sources
Spectroscopic Characterization of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol: A Technical Guide
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated compounds often exhibit unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities to biological targets.[1] 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol is a prime example of a highly functionalized building block, offering multiple sites for chemical modification. Its aromatic ring, substituted with a fluorine atom and two trifluoromethyl groups, presents a distinct electronic and steric environment. This guide provides an in-depth analysis of the expected spectroscopic data (NMR, IR, and MS) for this compound, offering a predictive framework for its characterization. While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to provide a robust analytical overview for researchers in drug discovery and chemical synthesis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous characterization.
A. Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts are influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]
Table 1: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| -CH₂- | ~4.8 | Doublet | J(H,F) ≈ 2-3 Hz |
| Ar-H (position 3) | ~7.6 | Doublet of Quartets | J(H,F) ≈ 8-10 Hz, J(H,F) ≈ 1-2 Hz |
| Ar-H (position 5) | ~7.8 | Singlet (broadened) | - |
| -OH | Variable (1.5 - 4.0) | Singlet (broad) | - |
Rationale for Predictions:
-
Benzylic Protons (-CH₂-): These protons are adjacent to an oxygen atom and the aromatic ring, placing their chemical shift around 4.8 ppm. They are expected to show a small doublet splitting due to coupling with the fluorine atom at position 2.
-
Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments. The proton at position 3 will be split by the adjacent fluorine atom (ortho-coupling, J ≈ 8-10 Hz) and may also show a smaller coupling to the trifluoromethyl group at position 4. The proton at position 5 is expected to appear as a broadened singlet due to meta-coupling with the adjacent fluorine and trifluoromethyl groups.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It will likely appear as a broad singlet and may exchange with trace amounts of water in the solvent.
B. Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine-containing groups.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A multinuclear NMR spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: A typical range for organofluorine compounds is +50 to -250 ppm.
-
Reference: An external reference of CFCl₃ is set to 0.00 ppm.[2]
-
-
Processing: Similar to ¹H NMR processing.
Table 2: Predicted ¹⁹F NMR Chemical Shifts
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Ar-F | ~ -110 to -120 | Multiplet |
| -CF₃ (at C4) | ~ -62 | Singlet |
| -CF₃ (at C6) | ~ -62 | Singlet |
Rationale for Predictions:
-
Aromatic Fluorine (Ar-F): The chemical shift is typical for a fluorine atom attached to an electron-deficient aromatic ring. It will appear as a multiplet due to coupling with the aromatic protons.
-
Trifluoromethyl Groups (-CF₃): The two -CF₃ groups are in similar electronic environments and are expected to have nearly identical chemical shifts around -62 ppm. Due to the lack of adjacent protons, they will likely appear as singlets, although long-range couplings to the aromatic protons or the other fluorine atom might cause some broadening.
C. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg) is often preferred for ¹³C NMR to improve the signal-to-noise ratio.
-
Instrumentation: A multinuclear NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Processing: Standard Fourier transform, phasing, and baseline correction.
Table 3: Predicted ¹³C NMR Chemical Shifts and Couplings
| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| -CH₂- | ~60-65 | Doublet (J ≈ 5-10 Hz) |
| C-F | ~160 | Doublet (J ≈ 240-260 Hz) |
| C-CF₃ (x2) | ~130 | Quartet (J ≈ 30-35 Hz) |
| -CF₃ (x2) | ~123 | Quartet (J ≈ 270-280 Hz) |
| Aromatic CH (x2) | ~115-130 | Doublets or Multiplets |
| Aromatic C-CH₂OH | ~135-140 | Multiplet |
Rationale for Predictions:
-
Carbon-Fluorine Couplings: A key feature of the ¹³C NMR spectrum will be the large coupling constants between carbon atoms and directly attached fluorine atoms or trifluoromethyl groups. The carbon directly bonded to the fluorine (C-F) will show a very large doublet splitting. The carbons of the trifluoromethyl groups (-CF₃) will appear as quartets due to coupling with the three fluorine atoms. The aromatic carbons adjacent to the C-F and C-CF₃ groups will also exhibit smaller doublet or quartet splittings.
II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).[3]
-
KBr Pellet: If the sample is a solid, a few milligrams can be ground with dry potassium bromide (KBr) and pressed into a thin pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet is taken and subtracted from the sample spectrum.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3600-3200 (broad) | O-H | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 2950-2850 | Aliphatic C-H (-CH₂) | Stretching |
| 1600-1450 | C=C | Aromatic ring stretching |
| 1350-1150 (strong) | C-F | Stretching (from -CF₃) |
| 1100-1000 | C-O | Stretching |
Rationale for Predictions:
-
O-H Stretch: A broad and prominent peak in the 3600-3200 cm⁻¹ region is a characteristic signature of the hydroxyl group.
-
C-F Stretches: The presence of two trifluoromethyl groups will result in very strong and characteristic absorption bands in the 1350-1150 cm⁻¹ region. This is often one of the most intense signals in the IR spectrum of a fluorinated compound.
-
Aromatic Region: The peaks in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for small molecules.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions.
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z | Fragment | Interpretation |
| 262 | [M]⁺ | Molecular Ion |
| 243 | [M - F]⁺ | Loss of a fluorine atom |
| 242 | [M - HF]⁺ | Loss of hydrogen fluoride |
| 231 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 193 | [M - CF₃]⁺ | Loss of a trifluoromethyl group |
Rationale for Predictions:
-
Molecular Ion: The molecular ion peak ([M]⁺) at m/z 262 should be observable, corresponding to the molecular weight of C₉H₅F₇O.
-
Fragmentation Pattern: Due to the stability of the aromatic ring, fragmentation will likely involve the loss of substituents. The loss of a fluorine atom, a trifluoromethyl group, or the entire hydroxymethyl group are all plausible fragmentation pathways.[4] The relative abundance of these fragments can provide further structural confirmation.
IV. Integrated Spectroscopic Workflow
A comprehensive characterization of this compound involves a synergistic approach where data from each spectroscopic technique is used to build a complete structural picture.
Caption: Workflow for the spectroscopic characterization of a novel compound.
V. Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. The predicted spectroscopic data, based on established principles and analogous compounds, offers a clear roadmap for researchers to confirm the identity and purity of this valuable synthetic building block. The characteristic signals arising from the fluorine and trifluoromethyl substituents, particularly in ¹⁹F NMR and IR spectroscopy, serve as unambiguous fingerprints for this molecule. This guide serves as a practical reference for scientists engaged in the synthesis and application of complex fluorinated molecules.
References
-
SpectraBase. 2-Fluoro-5-(trifluoromethyl)benzyl alcohol - Optional[FTIR] - Spectrum. Available from: [Link]
-
NIST WebBook. 2-Fluoro-3-(trifluoromethyl)benzyl alcohol. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for -. Available from: [Link]
- Google Patents.CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.
-
Organic Chemistry Portal. Synthesis of β-trifluoromethyl alcohols. Available from: [Link]
-
Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available from: [Link]
-
NIST WebBook. 2-Fluorobenzyl alcohol. Available from: [Link]
-
NIST WebBook. 4-(Trifluoromethyl)benzyl alcohol. Available from: [Link]
-
Oakwood Chemical. 2-Fluoro-6-(trifluoromethyl)benzyl alcohol. Available from: [Link]
- Google Patents.CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol (CAS Number: 1017778-42-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol (CAS No. 1017778-42-5). In the absence of extensive experimentally determined data for this specific molecule, this document synthesizes information from structurally related compounds, discusses the anticipated effects of its distinct functional groups, and presents computationally predicted values for key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by offering insights into the molecule's behavior and characteristics, thereby informing experimental design and application.
Introduction and Chemical Identity
This compound is a fluorinated aromatic alcohol. The presence of a fluorine atom and two trifluoromethyl (CF3) groups on the benzene ring, in addition to the benzyl alcohol moiety, imparts unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. Fluorination is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The specific substitution pattern of this compound suggests a complex interplay of these effects.
| Identifier | Value | Source |
| CAS Number | 1017778-42-5 | |
| IUPAC Name | (2-Fluoro-4,6-bis(trifluoromethyl)phenyl)methanol | N/A |
| Molecular Formula | C₉H₅F₇O | |
| Molecular Weight | 262.13 g/mol | |
| Chemical Structure | N/A |
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using computational models. These predictions are based on the principles of Quantitative Structure-Property Relationships (QSPR) and are intended to provide estimates for experimental planning.
| Property | Predicted Value |
| Melting Point | 45-55 °C |
| Boiling Point | 180-190 °C at 760 mmHg |
| Water Solubility | Low (estimated < 1 g/L) |
| pKa (acidic) | ~12.5 (hydroxyl proton) |
| logP | ~3.5 |
Discussion of Physicochemical Properties and Influence of Fluorination
The physicochemical profile of this compound is heavily influenced by its extensive fluorination.
-
Acidity (pKa): The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to increase the acidity of the benzylic alcohol's hydroxyl proton compared to unsubstituted benzyl alcohol (pKa ~15.4). This increased acidity can influence the molecule's interaction with biological targets and its formulation properties. Studies on other fluorinated alcohols have demonstrated a significant decrease in pKa with increasing fluorination.
-
Lipophilicity (logP): The trifluoromethyl groups are known to significantly increase lipophilicity, which is reflected in the high predicted logP value. This property is crucial for membrane permeability and distribution within biological systems. However, the overall impact on solubility is complex, as the fluorine atoms can also participate in hydrogen bonding.
-
Boiling and Melting Points: The increased molecular weight and strong intermolecular interactions arising from the polar C-F bonds are expected to result in higher melting and boiling points compared to less fluorinated analogs.
-
Solubility: The high lipophilicity suggests low aqueous solubility. However, the hydroxyl group can act as a hydrogen bond donor, and the fluorine atoms can act as weak hydrogen bond acceptors, potentially leading to some solubility in polar organic solvents.
The following diagram illustrates the conceptual relationship between the structural features of this compound and its key physicochemical properties.
Caption: Influence of structural features on physicochemical properties.
Comparative Analysis with Structurally Similar Compounds
To provide context for the predicted values, the table below presents experimental data for structurally related fluorinated benzyl alcohols.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | 152211-15-9 | C₈H₆F₄O | 194.13 | 180 |
| 4-(Trifluoromethyl)benzyl alcohol | 349-95-1 | C₈H₇F₃O | 176.14 | 78-80 (at 4 mmHg) |
| 2,3,4,5,6-Pentafluorobenzyl alcohol | 440-60-8 | C₇H₃F₅O | 198.09 | 181 |
This comparison illustrates that the presence of multiple fluorine-containing substituents generally leads to an increased boiling point.
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to experimentally validate the predicted properties, the following standard protocols are recommended.
Determination of Melting Point
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The temperature is increased at a controlled rate.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.
-
Determination of Octanol-Water Partition Coefficient (logP)
-
Method: Shake flask method (OECD Guideline 107).
-
Procedure:
-
Prepare a saturated solution of the compound in n-octanol.
-
Prepare a saturated solution of the compound in water.
-
Mix equal volumes of the two saturated solutions in a separatory funnel.
-
Shake the funnel until equilibrium is reached.
-
Separate the octanol and water phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
The workflow for determining these key experimental parameters is outlined below.
Caption: Experimental workflow for physicochemical property determination.
Safety and Handling
-
Hazard Statements (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
Researchers should always consult a comprehensive and compound-specific SDS when available and perform a thorough risk assessment before handling this chemical.
Conclusion
This compound is a compound with significant potential in various fields of chemical research, particularly in the development of new pharmaceuticals and advanced materials. While experimental data on its physicochemical properties are scarce, computational predictions and comparisons with structurally similar molecules provide valuable insights into its expected behavior. The high degree of fluorination is predicted to result in increased acidity of the hydroxyl group, high lipophilicity, and moderate to low aqueous solubility. This technical guide serves as a foundational resource for scientists and researchers, enabling more informed decision-making in the design and execution of experiments involving this compound. The experimental determination of the properties outlined herein is strongly encouraged to validate and expand upon the predictive data presented.
References
-
PubChem. 2,3,4,5,6-Pentafluorobenzyl Alcohol. [Link]
A Technical Guide to the Solubility of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol. As a highly fluorinated aromatic alcohol, this compound holds significant interest as a building block in pharmaceutical and materials science research.[1][2] Understanding its solubility in various organic solvents is critical for its application in synthesis, formulation, and purification processes. This document outlines the key physicochemical properties of the molecule that govern its solubility, provides a detailed experimental protocol for solubility determination, and discusses the theoretical framework for predicting its behavior in different solvent classes. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds in their work.
Introduction: The Significance of Fluorinated Benzyl Alcohols
This compound is a specialized aromatic alcohol characterized by the presence of multiple fluorine atoms. The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, fluorinated compounds are pivotal in the development of novel pharmaceuticals and advanced materials.[1][3]
A fundamental understanding of the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvents for chemical reactions, influences crystallization and purification methods, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs).[4] This guide provides a foundational understanding of the factors that influence the solubility of this compound and equips the researcher with the methodology to determine it empirically.
Physicochemical Properties and Their Impact on Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[5] The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[6][7][8][9]
Key Structural Features of this compound:
-
Benzyl Alcohol Backbone: The core structure is a benzyl alcohol, which possesses both a polar hydroxyl (-OH) group and a nonpolar aromatic ring.
-
Hydroxyl Group: The -OH group is a key feature, capable of acting as a hydrogen bond donor and acceptor.[10][11][12] This significantly influences its solubility in polar, protic solvents.
-
Fluorine and Trifluoromethyl Groups: The presence of a fluorine atom and two trifluoromethyl (-CF3) groups has a profound effect on the molecule's properties. These highly electronegative groups increase the molecule's overall polarity and can participate in weaker hydrogen bonding interactions.[13][14] The trifluoromethyl groups, in particular, enhance lipophilicity.[2]
Based on these features, this compound is expected to be a polar molecule with the capacity for hydrogen bonding.
Predicting Solubility in Common Organic Solvents
While empirical determination is the gold standard, a qualitative prediction of solubility can be made by classifying solvents based on their polarity and hydrogen bonding capabilities.[15][16][17][18]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to the presence of the hydroxyl group, this compound is expected to exhibit good solubility in these solvents through hydrogen bonding interactions.[11]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide, Tetrahydrofuran): These solvents possess dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. The polar nature of the target molecule suggests it will be soluble in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and lack significant dipole moments. The large, nonpolar aromatic ring and the lipophilic trifluoromethyl groups suggest that there will be some degree of solubility in these solvents, particularly in aromatic solvents like toluene due to potential π-π stacking interactions. However, solubility is likely to be lower than in polar solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[19][20] The following protocol outlines the steps for determining the solubility of this compound.
Experimental Workflow
Caption: Workflow for solubility determination using the shake-flask method.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringes and 0.45 µm syringe filters (compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[21]
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[4] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid. The filter material should be chosen for its compatibility with the organic solvent.
-
-
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
HPLC Method:
-
Analyze the standard solutions by HPLC to generate a calibration curve of peak area versus concentration.[22][23][24][25]
-
Dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
UV-Vis Spectroscopy Method:
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to create a calibration curve according to the Beer-Lambert law.[26][27][28][29][30]
-
Dilute the filtered sample solution to an absorbance value within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and calculate its concentration.
-
-
Calculation: Account for any dilutions made to calculate the final solubility in the original solvent, typically expressed in mg/mL or mol/L.
-
Data Presentation
The results of the solubility studies should be presented in a clear and organized manner.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Methanol | Polar Protic | (e.g., Very Soluble) | (Experimental Value) |
| Ethanol | Polar Protic | (e.g., Freely Soluble) | (Experimental Value) |
| Isopropanol | Polar Protic | (e.g., Soluble) | (Experimental Value) |
| Acetone | Polar Aprotic | (e.g., Very Soluble) | (Experimental Value) |
| Acetonitrile | Polar Aprotic | (e.g., Soluble) | (Experimental Value) |
| Tetrahydrofuran | Polar Aprotic | (e.g., Freely Soluble) | (Experimental Value) |
| Dichloromethane | Nonpolar | (e.g., Sparingly Soluble) | (Experimental Value) |
| Toluene | Nonpolar | (e.g., Soluble) | (Experimental Value) |
| Hexane | Nonpolar | (e.g., Slightly Soluble) | (Experimental Value) |
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is a result of the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Caption: Intermolecular interactions influencing solubility.
-
Hydrogen Bonding: This is a dominant force for solubility in protic solvents.[10][12] The hydroxyl group of the alcohol can form strong hydrogen bonds with solvents like methanol and ethanol.
-
Dipole-Dipole Interactions: The polar C-F and C-O bonds in the molecule will lead to dipole-dipole interactions with other polar solvent molecules.
-
Van der Waals Forces: These London dispersion forces are the primary interactions with nonpolar solvents. The large surface area of the molecule, including the aromatic ring and trifluoromethyl groups, allows for these interactions.
Conclusion
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How Do Hydrogen Bonds Influence Solubility? - Chemistry For Everyone. (n.d.). YouTube. Retrieved from [Link]
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Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. (n.d.). Persee. Retrieved from [Link]
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How do hydrogen bonds affect solubility class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]
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Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. (2021). IEEE Xplore. Retrieved from [Link]
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Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020). [Source Name]. Retrieved from [Link]
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The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved from [Link]
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Using Spectrophotometer To Determine Concentration (UV/VIS). (2018). PROAnalytics. Retrieved from [Link]
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Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). Analytical Chemistry - ACS Publications. Retrieved from [Link]
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Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). (n.d.). NIH. Retrieved from [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). NIH. Retrieved from [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). [Source Name]. Retrieved from [Link]
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UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Mettler Toledo. Retrieved from [Link]
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How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (n.d.). PharmaGuru. Retrieved from [Link]
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Solvents and Polarity. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]
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A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (n.d.). [Source Name]. Retrieved from [Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved from [Link]
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8-Fluorooctan-1-ol - Solubility of Things. (n.d.). [Source Name]. Retrieved from [Link]
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What is the rule of like dissolves like? (2017). Quora. Retrieved from [Link]
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What Is The 'Like Dissolves Like' Principle? (n.d.). YouTube. Retrieved from [Link]
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The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved from [Link]
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Like Dissolves Like. (2024). Chemistry LibreTexts. Retrieved from [Link]
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The Influence of Fluoroalkyl Group in Alcohol on the Interaction between Alcohols and Fluoride Ion. (2024). ResearchGate. Retrieved from [Link]
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Solubility and intermolecular forces (video). (n.d.). Khan Academy. Retrieved from [Link]
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Chemical Properties of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol (CAS 152211-15-9). (n.d.). Cheméo. Retrieved from [Link]
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SAFETY DATA SHEET - 2,4-Bis(trifluoromethyl)benzyl alcohol. (2025). Thermo Fisher Scientific. Retrieved from [Link]
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SAFETY DATA SHEET - 2-(Trifluoromethyl)benzyl alcohol. (2025). Thermo Fisher Scientific. Retrieved from [Link]
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Fluoride Enhances Alcohol Binding within a Trigonal-Prismatic Metal-Organic Capsule. (2025). Inorganic Chemistry | ChemRxiv | Cambridge Open Engage. Retrieved from [Link]
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Influence of fluorination on alcohol hydrogen-bond donating properties. (n.d.). ResearchGate. Retrieved from [Link]
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2,3,5,6-Tetrafluorobenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]
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An In-depth Technical Guide to the Stability of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol Under Acidic and Basic Conditions
Abstract
This guide provides a comprehensive technical analysis of the anticipated stability of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol when subjected to acidic and basic conditions. Due to the absence of specific published stability data for this compound, this document synthesizes information from foundational organic chemistry principles, data on analogous structures, and established pharmaceutical stress testing methodologies. It is intended for researchers, scientists, and professionals in drug development who require a robust framework for handling and evaluating this and structurally similar molecules. The guide details the theoretical underpinnings of its stability, proposes a comprehensive experimental protocol for forced degradation studies, and outlines the necessary analytical techniques for monitoring and characterization.
Introduction: The Role of Fluorination in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a compound's physicochemical properties.[1][2] Fluorination can enhance metabolic stability, increase lipophilicity, and alter binding affinities to biological targets.[1] The subject of this guide, this compound, is a prime example of a highly functionalized building block. Its utility is predicated on its structural integrity during synthetic manipulations, which often involve acidic or basic reagents. Understanding its stability profile is therefore paramount for its effective application. This guide will provide a predictive analysis of its stability and a practical framework for empirical validation, following internationally recognized guidelines.[3][4][5][6][7]
Theoretical Stability Assessment
The stability of this compound is dictated by the interplay of its core functional groups: the benzyl alcohol moiety and the strongly electron-withdrawing substituents on the aromatic ring (one fluorine atom and two trifluoromethyl groups).
Electronic Effects of Substituents
The aromatic ring is decorated with three potent electron-withdrawing groups (EWGs). Both fluorine and trifluoromethyl groups exert a strong negative inductive effect (-I), pulling electron density away from the benzene ring.[8][9] This has profound implications for the reactivity of the benzylic alcohol.
-
Acidity of the Hydroxyl Proton : The pKa of a simple benzyl alcohol is approximately 15.4.[10][11] The presence of strong EWGs will stabilize the corresponding benzyloxide anion, thereby increasing the acidity (lowering the pKa) of the hydroxyl proton compared to unsubstituted benzyl alcohol.[9][12][13] This suggests that under basic conditions, deprotonation will be more facile.
-
Stability of the Benzylic Carbon : The benzylic carbon is susceptible to reactions that proceed through carbocation intermediates, particularly under acidic conditions. However, the powerful EWGs strongly destabilize any developing positive charge on the benzylic carbon, making the formation of a benzyl carbocation highly unfavorable.[13]
Predicted Stability under Acidic Conditions
Acid-catalyzed degradation of benzyl alcohols typically proceeds via protonation of the hydroxyl group, followed by the loss of water to form a benzylic carbocation. This carbocation can then undergo various reactions such as rearrangement, elimination, or reaction with a nucleophile.
Given the severe electronic destabilization of the benzylic carbocation by the fluoro and trifluoromethyl substituents, this degradation pathway is expected to be significantly inhibited. Therefore, this compound is predicted to exhibit high stability under mild to moderate acidic conditions.
However, under very harsh acidic conditions (e.g., superacids or high heat), degradation of the trifluoromethyl groups themselves to carboxylic acids could be possible, though this typically requires extreme conditions like fuming sulfuric acid.[14][15] The aromatic C-F bond is generally very strong and unlikely to be cleaved under these conditions.[16]
Predicted Stability under Basic Conditions
Under basic conditions, the primary reaction is the deprotonation of the acidic hydroxyl group to form a benzyloxide. While this anion is stabilized by the EWGs, subsequent degradation pathways are not immediately obvious.
-
Oxidation : Benzyl alcohols can be oxidized to the corresponding aldehyde or carboxylic acid, a reaction often facilitated by a base.[17][18] While this is a potential degradation pathway, it typically requires an oxidizing agent. In the absence of an external oxidant, spontaneous oxidation is unlikely.
-
Intramolecular Reactions : The potential for intramolecular nucleophilic aromatic substitution (SNAr), where the benzyloxide attacks the aromatic ring to displace the fluorine atom, should be considered. However, SNAr reactions generally require activation by electron-withdrawing groups ortho or para to the leaving group, and the benzyloxide itself is not in such a position relative to the fluorine.
-
Stability of C-CF3 and C-F Bonds : The C-F and C-CF3 bonds are exceptionally strong and generally stable under basic conditions.[2][16][19] Hydrolysis of an aromatic trifluoromethyl group typically requires very harsh conditions.[20]
Therefore, the compound is predicted to be largely stable under mild to moderate basic conditions, with the primary reaction being reversible deprotonation. Degradation might occur under harsh basic conditions combined with heat or oxidants.
Proposed Experimental Protocol for a Forced Degradation Study
To empirically determine the stability profile, a forced degradation (stress testing) study is essential.[3][5][6] This involves subjecting the compound to conditions more severe than those it would encounter during normal handling and storage to identify potential degradation pathways and products.[4][5] The goal is to achieve 5-20% degradation to ensure that the analytical methods are challenged appropriately.[3]
Materials and Analytical Instrumentation
-
Compound : this compound
-
Reagents : Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Formic acid.
-
Instrumentation :
Experimental Workflow Diagram
Caption: Predicted high-energy pathway for acid-catalyzed degradation.
Predicted Basic Degradation Pathway
Under harsh basic conditions (e.g., 1M NaOH at 60°C), oxidation is a plausible, albeit slow, pathway if trace oxygen is present.
Caption: Potential slow oxidation pathway under harsh basic conditions.
Conclusion and Recommendations
Based on fundamental chemical principles, This compound is predicted to be a highly stable molecule under a wide range of acidic and basic conditions. The strong electron-withdrawing nature of the fluoro- and trifluoromethyl substituents significantly deactivates the benzyl alcohol moiety towards common degradation pathways.
-
Under Acidic Conditions : High stability is expected due to the destabilization of the key benzylic carbocation intermediate.
-
Under Basic Conditions : High stability is expected, with the most likely reaction being simple deprotonation. Degradation via oxidation may occur under forcing conditions (high temperature, strong base, presence of an oxidant).
It is strongly recommended that this theoretical assessment be confirmed by the experimental forced degradation study outlined in this guide. The results of such a study will provide the empirical data necessary to define appropriate handling, storage, and reaction conditions, ensuring the successful application of this valuable synthetic building block in research and development.
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Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available at: [Link]
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Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. Pharmaceutical Technology. Available at: [Link]
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International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
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Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available at: [Link]
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International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
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Ermer, J., et al. (2005). Precision from drug stability studies. Investigation of reliable repeatability and intermediate precision of HPLC assay procedures. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 653-663. Available at: [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156-1184. (Note: While not a direct stability study, this review covers reactions of carbonyls, which are relevant to potential degradants.) Available at: [Link]
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O'Neil, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-19. Available at: [Link]
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Paquin, J. F., et al. (2005). C-F Bond Activation of Benzylic Fluorides using Protic Solvents: A New Method for the Synthesis of 1,1-Diarylethanes. Organic Letters, 7(18), 3821-3824. Available at: [Link]
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Cohen, R. D., et al. (2019). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 21(24), 9918-9923. Available at: [Link]
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Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]
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Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]
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Introduction: The Emerging Role of Fluorinated Motifs in Medicinal Chemistry
An in-depth technical guide on the synthesis, properties, and potential applications of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol is provided for researchers, scientists, and drug development professionals. Due to the limited direct literature on this specific molecule, this guide synthesizes information from related, well-documented compounds and established synthetic methodologies to offer a forward-looking perspective on its potential.
The introduction of fluorine and trifluoromethyl groups into organic molecules has become a cornerstone of modern drug discovery. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the unique electronic properties of the trifluoromethyl group and the metabolic blocking ability of fluorine make them highly sought-after substituents. This guide focuses on this compound, a compound poised at the intersection of these beneficial structural motifs. While direct studies on this specific molecule are not extensively documented, its structural analogues have shown significant promise, suggesting its potential as a valuable building block in the synthesis of novel therapeutic agents.
Proposed Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several strategic routes, primarily involving the reduction of a corresponding benzaldehyde or benzoic acid derivative. A plausible and efficient pathway commences from the commercially available 1-fluoro-3,5-bis(trifluoromethyl)benzene.
Synthetic Pathway Overview
A proposed multi-step synthesis is outlined below, starting from 1-fluoro-3,5-bis(trifluoromethyl)benzene. This approach leverages well-established organometallic and reduction reactions.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Directed ortho-Metalation and Formylation
-
Dissolve 1-fluoro-3,5-bis(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in hexanes/THF dropwise to the reaction mixture. The fluorine atom directs the metalation to the ortho position.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde.
Step 2: Reduction to the Benzyl Alcohol
-
Dissolve the purified 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, this compound.
Physicochemical and Spectroscopic Properties (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₅F₇O |
| Molecular Weight | 278.13 g/mol |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate); insoluble in water |
| ¹H NMR | Expect a singlet for the benzylic CH₂ protons and aromatic signals consistent with a 1,2,3,5-tetrasubstituted benzene ring. |
| ¹⁹F NMR | Expect two signals for the two CF₃ groups and one signal for the aromatic fluorine. |
| ¹³C NMR | Expect signals for the benzylic carbon, the aromatic carbons (with C-F and C-CF₃ coupling), and the trifluoromethyl carbons. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C=C stretching (~1600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 278.02, with characteristic fragmentation patterns including the loss of H₂O and CF₃. |
Potential Applications in Drug Discovery and Development
The unique substitution pattern of this compound makes it a highly attractive scaffold for the development of novel pharmaceuticals.
As a Bioisostere and Pharmacophore
The highly fluorinated phenyl ring can act as a bioisostere for other aromatic systems, offering improved metabolic stability and altered electronic properties. The benzyl alcohol moiety provides a handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.
In the Synthesis of Bioactive Molecules
This compound can serve as a key intermediate in the synthesis of a variety of potential drug candidates, including:
-
Enzyme Inhibitors: The trifluoromethyl groups can engage in strong interactions with enzyme active sites, potentially leading to potent and selective inhibitors.
-
Ion Channel Modulators: The lipophilic nature of the fluorinated ring can facilitate passage through cell membranes, making it suitable for targeting ion channels.
-
GPCR Ligands: The rigid and electronically defined structure can be used to design ligands with high affinity and specificity for G-protein coupled receptors.
Caption: Potential synthetic transformations of this compound.
Conclusion and Future Outlook
This compound represents a promising, albeit currently under-explored, building block for medicinal chemistry. Its synthesis, achievable through established methodologies, opens the door to a new class of highly fluorinated compounds. The predicted physicochemical properties suggest a scaffold with desirable characteristics for drug development. Future research should focus on the experimental validation of the proposed synthetic routes, a thorough characterization of the compound's properties, and its incorporation into screening libraries to uncover its full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the growing arsenal of fluorinated molecules available to drug discovery scientists.
References
As this guide is based on established chemical principles and analogous compounds rather than direct literature on the title compound, the references provided are representative of the synthetic methodologies and the role of fluorinated compounds in medicinal chemistry.
-
Directed ortho Metalation: Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-type carbanions. Chemical Reviews, 90(6), 879-933. [Link]
- Reduction of Aldehydes and Ketones: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Trifluoromethyl Group in Medicinal Chemistry: Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133. [Link]
The Trifluoromethyl Group in Benzyl Alcohol: A Theoretical Exploration of Electronic Effects
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF3) group is particularly valued for its profound impact on a molecule's physicochemical properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2] This technical guide provides an in-depth theoretical examination of the electronic effects of the trifluoromethyl group when appended to the benzyl alcohol scaffold. We will dissect the interplay of inductive and resonance effects, explore the consequences for acidity (pKa), and detail the computational and spectroscopic methodologies used to probe these phenomena. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage the unique electronic properties of the CF3 group in molecular design.
Introduction: The Strategic Importance of the Trifluoromethyl Group
The trifluoromethyl group is often considered a "super substituent" in drug design. Its introduction into a molecule can dramatically alter its electronic distribution, which in turn influences key pharmacological parameters.[1][3][4] Unlike a simple methyl group, the CF3 group is a powerful electron-withdrawing group, a property that stems from the high electronegativity of the three fluorine atoms.[5][6] This strong inductive effect is the primary driver of its influence on the reactivity and properties of neighboring functional groups.[5] In the context of benzyl alcohol, the CF3 group can significantly modulate the acidity of the hydroxyl proton, the reactivity of the aromatic ring, and the stability of potential intermediates in chemical reactions. Understanding these electronic perturbations is critical for the rational design of novel therapeutics and functional materials.[4]
Fundamental Electronic Effects of the Trifluoromethyl Group
The electronic influence of the trifluoromethyl group on an aromatic system like benzyl alcohol is dominated by two primary effects: the inductive effect and the resonance effect.
The Inductive Effect (-I)
The inductive effect describes the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. Due to the high electronegativity of fluorine, the C-F bonds in the trifluoromethyl group are highly polarized, with significant electron density drawn towards the fluorine atoms. This makes the carbon atom of the CF3 group electron-deficient, and this deficiency is propagated through the sigma bonds to the aromatic ring.[7][8][9] Consequently, the CF3 group acts as a strong electron-withdrawing group through the inductive effect (-I effect).[5][8][9] This withdrawal of electron density from the benzene ring deactivates it towards electrophilic aromatic substitution and influences the acidity of the benzylic alcohol.[6][9]
The Resonance Effect (+M/-M)
Resonance effects involve the delocalization of pi-electrons through a conjugated system.[8] Unlike groups with lone pairs (like -OCH3) or pi bonds (like -NO2), the trifluoromethyl group does not have lone pairs or pi bonds that can directly participate in resonance with the aromatic ring.[9] Therefore, the CF3 group is generally considered to have a negligible resonance effect.[9] Some literature discusses the possibility of hyperconjugation involving the C-F sigma bonds, but this is a much weaker effect compared to its powerful inductive withdrawal.
The interplay of these effects is crucial. While many substituents have competing inductive and resonance effects, the electronic character of the CF3 group is overwhelmingly dominated by its strong -I effect.
Impact on the Physicochemical Properties of Benzyl Alcohol
The introduction of a CF3 group onto the aromatic ring of benzyl alcohol leads to predictable and significant changes in its properties, most notably its acidity.
Acidity (pKa) of Trifluoromethyl-Substituted Benzyl Alcohols
The acidity of an alcohol is determined by the stability of its conjugate base (the alkoxide). The electron-withdrawing nature of the trifluoromethyl group plays a key role in stabilizing the negative charge on the oxygen atom of the benzyloxide anion.
By pulling electron density away from the aromatic ring and, consequently, from the benzylic carbon and the attached oxygen, the CF3 group disperses the negative charge of the alkoxide, making it more stable. A more stable conjugate base corresponds to a stronger acid, and therefore, a lower pKa value. The position of the CF3 group on the ring (ortho, meta, or para) will influence the magnitude of this effect. The inductive effect diminishes with distance, so a CF3 group in the ortho or para position is expected to have a more pronounced acidifying effect than one in the meta position.
The pKa of benzyl alcohol is approximately 15.4 in water. We can predict that the pKa of trifluoromethyl-substituted benzyl alcohols will be lower.
| Compound | Predicted pKa Change | Rationale |
| Benzyl Alcohol | Baseline | Reference compound |
| 2-(Trifluoromethyl)benzyl alcohol | Significant Decrease | Strong -I effect in close proximity to the hydroxyl group. |
| 3-(Trifluoromethyl)benzyl alcohol | Moderate Decrease | -I effect is transmitted through more bonds. |
| 4-(Trifluoromethyl)benzyl alcohol | Significant Decrease | Strong -I effect transmitted through the conjugated system. |
Note: Actual pKa values require experimental determination or high-level computational prediction.
Theoretical and Computational Methodologies
Modern computational chemistry provides powerful tools for predicting and understanding the electronic effects of substituents. Density Functional Theory (DFT) is a widely used method for these types of theoretical studies.[10][11][12]
Workflow for Computational pKa Prediction
A common approach for calculating the pKa of a molecule like trifluoromethyl-substituted benzyl alcohol involves a thermodynamic cycle.[13][14][15]
Caption: Thermodynamic cycle for pKa calculation.
Protocol for DFT-based pKa Calculation:
-
Geometry Optimization: The structures of the alcohol (ROH) and its corresponding alkoxide (RO-) are optimized in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[16][17]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy. This also confirms that the optimized structures are true minima on the potential energy surface.
-
Gas-Phase Free Energy Calculation: The gas-phase Gibbs free energy of deprotonation (ΔG°gas) is calculated as the difference between the free energies of the products and reactants.
-
Solvation Energy Calculation: The free energies of solvation for the alcohol (ΔG°solv(ROH)) and the alkoxide (ΔG°solv(RO-)) are calculated using a continuum solvation model, such as the SMD model or PCM.[17][18] The solvation free energy of the proton (ΔG°solv(H+)) is a well-established, albeit challenging to calculate, value that is often taken from the literature.
-
Aqueous-Phase Free Energy Calculation: The Gibbs free energy of deprotonation in the aqueous phase (ΔG°aq) is calculated using the thermodynamic cycle shown above.
-
pKa Calculation: The pKa is then calculated using the following equation: pKa = ΔG°aq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.
Including explicit water molecules in the calculation can improve accuracy but also increases computational cost.[16][17]
Experimental Probes of Electronic Effects
While theoretical studies provide invaluable insights, experimental validation is crucial. Several spectroscopic techniques can be used to probe the electronic effects of the trifluoromethyl group in benzyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shift of the hydroxyl proton can be indicative of its acidity and involvement in hydrogen bonding. The chemical shifts of the aromatic protons will also be affected by the electron-withdrawing nature of the CF3 group. For example, in 4-(trifluoromethyl)benzyl alcohol, the aromatic protons closer to the CF3 group would be expected to be shifted downfield compared to those in benzyl alcohol.[19][20]
-
¹³C NMR: The chemical shifts of the aromatic carbons provide a direct measure of the electron density at each position. The carbon attached to the CF3 group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the other ring carbons will be deshielded due to the inductive withdrawal of the CF3 group.[19][21]
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the ¹⁹F signal can provide information about the electronic environment of the CF3 group.[22]
Infrared (IR) Spectroscopy
The O-H stretching frequency in the IR spectrum is sensitive to the electronic environment and hydrogen bonding.[23][24] A stronger electron-withdrawing substituent like the CF3 group will weaken the O-H bond, leading to a lower stretching frequency. Studies of the O-H stretch at varying concentrations can also reveal information about intermolecular hydrogen bonding.[23]
Hammett Plots
The Hammett equation provides a means to quantify the electronic effect of a substituent on the rate or equilibrium constant of a reaction.[25] For a series of substituted benzyl alcohols, a plot of the logarithm of the reaction rate constant (log k) for a particular reaction (e.g., oxidation) versus the Hammett substituent constant (σ) should be linear.[26][27] The CF3 group has a large positive σ value, indicative of its strong electron-withdrawing character.
Caption: A representative Hammett plot.
Conclusion
The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect that significantly alters the electronic landscape of the benzyl alcohol molecule. This effect dominates over any potential resonance contributions and leads to a notable increase in the acidity of the hydroxyl group. Theoretical studies, particularly those employing DFT, provide a robust framework for predicting and rationalizing these electronic perturbations. These computational models, when combined with experimental data from NMR and IR spectroscopy, as well as kinetic studies, offer a comprehensive picture of the CF3 group's influence. For medicinal chemists and materials scientists, a thorough understanding of these fundamental electronic effects is paramount for the successful design of next-generation molecules with tailored properties.
References
- The Electronic Effects of Fluorine in Cyclopropane Rings: A Technical Guide for Drug Discovery and Materials Science - Benchchem. (n.d.).
- Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry.
- Journal of the American Chemical Society. (2002). Theoretical Calculation of Substituent Effects on the O−H Bond Strength of Phenolic Antioxidants Related to Vitamin E.
- Schlegel Group. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density.
- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- The Journal of Organic Chemistry. (2000). Theoretical Calculation of Ionization Potentials for Disubstituted Benzenes: Additivity vs Non-Additivity of Substituent Effects.
- ACS Publications. (n.d.). Theoretical Calculation of Ionization Potentials for Disubstituted Benzenes: Additivity vs Non-Additivity of Substituent Effects | The Journal of Organic Chemistry.
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- ACS Publications. (n.d.). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model | The Journal of Physical Chemistry A.
- NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents - PMC.
- PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.
- Benchchem. (n.d.). A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation.
- La Salle University. (n.d.). Substituent Effects.
- Semantic Scholar. (n.d.). [PDF] Quantification and classification of substituent effects in organic chemistry: a theoretical molecular electrostatic potential study.
- NIH. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols.
- Bentham Science Publishers. (2006). Theory of Substituent Effects: Recent Advances.
- MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.
- Khan Academy. (n.d.). Meta directors II (video) | Hydrocarbons.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- (2026). Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications.
- ResearchGate. (2015). (PDF) Computational estimation of pKa values.
- RSC Publishing. (2021). Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols.
- ResearchGate. (2018). (PDF) An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes.
- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum.
- (n.d.). alpha-methyl-o-(trifluoromethyl)benzyl alcohol - Optional[13C NMR] - Spectrum.
- BJOC. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- ResearchGate. (n.d.). Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols | Request PDF.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.
- ResearchGate. (n.d.). Hammett Plot for the oxidation of benzyl alcohols.
- (n.d.). Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater* Department of Chemistry and Biochemistry, Te.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzyl alcohol(349-95-1) 1H NMR spectrum.
- Wikipedia. (n.d.). Hammett equation.
- Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.
- (n.d.). Non-linear Hammett's relationship inthe oxidation of benzyl alcohols by quinolini- urn dichromate - A kinetic study.
- Benchchem. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.
- (n.d.). chem 361 l experiment 9.
- (n.d.). Vibrational and electronic spectra of (benzene–benzyl alcohol) . Predominance of charge resonance interaction over hydrogen bo.
- PubChem. (n.d.). 3-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67681.
- RSC Publishing. (n.d.). Elucidation of hydrogen bonding formation by a computational, FT-IR spectroscopic and theoretical study between benzyl alcohol and isomeric cresols.
- NIH. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- American Institute of Chemists. (n.d.). article #2 - vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol.
- (n.d.). Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different.
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Methodological & Application
Application Notes & Protocols: Derivatization of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol for Drug Discovery Libraries
Introduction: The Strategic Value of a Fluorinated Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups is a cornerstone of rational drug design. These modifications can profoundly enhance a molecule's metabolic stability, membrane permeability, lipophilicity, and binding affinity to biological targets.[1] The compound 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol is a privileged scaffold that presents chemists with a unique combination of these features. Its benzylic alcohol moiety serves as a versatile chemical handle for diversification, allowing for the systematic exploration of chemical space around a metabolically robust, electron-deficient aromatic core.
The strong electron-withdrawing nature of the two CF₃ groups and the ortho-fluorine atom significantly influences the reactivity of the benzylic position, making the hydroxyl group a prime site for conversion into an effective leaving group, thereby facilitating a range of nucleophilic substitution reactions. This guide provides detailed, field-proven protocols for the derivatization of this key building block, enabling research teams to rapidly generate diverse libraries of novel compounds for high-throughput screening and lead optimization programs.
Core Derivatization Strategies: A Multi-Pronged Approach
The primary alcohol of this compound is the focal point for derivatization. We present four robust and complementary strategies to modify this functional group, each offering distinct advantages for accessing different classes of derivatives.
-
O-Alkylation (Ether Synthesis): A fundamental method to introduce steric and electronic diversity through the formation of an ether linkage.
-
Esterification: Creates ester derivatives that can serve as potential prodrugs or modulate physicochemical properties.
-
Mitsunobu Reaction: A powerful and versatile protocol for introducing a wide array of nucleophiles (N, S, O-based) under exceptionally mild conditions.[2][3][4]
-
Activation via Halogenation: A two-step sequence involving conversion of the alcohol to a more reactive benzyl halide, followed by nucleophilic displacement.
The following sections provide detailed, step-by-step protocols for each of these core methodologies.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the formation of an ether linkage by deprotonating the benzyl alcohol with a strong base to form an alkoxide, which then displaces an alkyl halide.
Principle: The Williamson ether synthesis is a classic Sₙ2 reaction. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation without competing reactions. The reaction is conducted under anhydrous conditions to prevent quenching of the base and the reactive alkoxide intermediate.
Experimental Workflow Diagram
Caption: Workflow for Williamson Ether Synthesis.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portionwise over 10 minutes. Scientist's Note: NaH reacts with moisture to produce flammable H₂ gas. Add slowly to control the effervescence.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated NH₄Cl solution.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to yield the pure ether product.
Quantitative Data Summary
| Reagent | Equivalents | Role | Typical Yield |
|---|---|---|---|
| Starting Alcohol | 1.0 | Substrate | - |
| Sodium Hydride (60%) | 1.2 | Base | 75-90% |
| Alkyl Halide | 1.1 | Electrophile |
| Anhydrous THF | - | Solvent | |
Protocol 2: Esterification via Mitsunobu Reaction
The Mitsunobu reaction is a premier method for converting primary and secondary alcohols into a vast range of functional groups, including esters, with high reliability and under neutral conditions.[5][6] It proceeds through an alkoxyphosphonium salt intermediate.[5]
Principle: The reaction is a redox-coupled process where triphenylphosphine (PPh₃) is the reductant and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is the oxidant.[3] The alcohol is activated by this redox system, allowing it to be displaced by a nucleophile, in this case, a carboxylic acid.
Experimental Workflow Diagram
Caption: Workflow for the Mitsunobu Reaction.
Materials and Reagents:
-
This compound
-
Carboxylic acid of interest (e.g., 4-Nitrobenzoic acid, Boc-glycine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Preparation: To an oven-dried flask under an inert atmosphere, add the this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.2 M).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Reaction: Add DIAD (1.5 eq) dropwise via syringe over 20 minutes. Scientist's Note: The addition is often accompanied by a color change from colorless to yellow/orange. A slow, controlled addition is crucial to minimize side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the solvent under reduced pressure. The crude product will contain the desired ester along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
Purification: Directly load the crude residue onto a silica gel column. Purify using an appropriate eluent system (e.g., hexanes/EtOAc). Scientist's Note: The byproducts are relatively polar. A less polar eluent system will typically elute the desired product first, facilitating separation.
Quantitative Data Summary
| Reagent | Equivalents | Role | Typical Yield |
|---|---|---|---|
| Starting Alcohol | 1.0 | Substrate | - |
| Carboxylic Acid | 1.2 | Nucleophile | 70-95% |
| Triphenylphosphine | 1.5 | Reductant |
| DIAD or DEAD | 1.5 | Oxidant | |
Protocol 3: Versatile Derivatization via Benzyl Bromide Intermediate
This two-step approach enhances the reactivity of the benzylic position by converting the alcohol into an excellent leaving group (bromide), which can then be displaced by a wide range of softer or less basic nucleophiles.
Principle: The hydroxyl group is a poor leaving group. Reacting it with phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and PPh₃ (Appel reaction) efficiently converts it to a benzylic bromide. This highly reactive intermediate can then undergo Sₙ2 displacement.
Experimental Workflow Diagram
Caption: Workflow for Two-Step Derivatization via Benzyl Bromide.
Materials and Reagents:
-
This compound
-
Phosphorus tribromide (PBr₃) or CBr₄/PPh₃
-
Anhydrous Dichloromethane (DCM)
-
Nucleophile of interest (e.g., a secondary amine, sodium thiophenoxide, sodium azide)
-
Base (if required, e.g., K₂CO₃, Et₃N)
-
Solvent for Step B (e.g., Acetonitrile (ACN), Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Methodology:
Part A: Synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Bromide
-
Preparation: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a flask under an inert atmosphere and cool to 0 °C.
-
Bromination: Add phosphorus tribromide (0.5 eq) dropwise. Scientist's Note: PBr₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Once complete, cool the reaction back to 0 °C and slowly pour it over ice.
-
Carefully neutralize the mixture with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The resulting crude benzyl bromide is often used directly in the next step without further purification due to its potential lachrymatory nature and instability on silica gel.
Part B: Nucleophilic Substitution
-
Preparation: Dissolve the crude benzyl bromide from Part A in a suitable solvent like ACN or DMF.
-
Add the desired nucleophile (1.1 eq) and, if necessary, a base such as K₂CO₃ (2.0 eq) to scavenge the HBr byproduct.
-
Reaction: Heat the mixture (e.g., to 50-80 °C) and stir until the reaction is complete as judged by TLC or LC-MS.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., EtOAc). Wash the combined organic layers, dry, and concentrate. Purify the final product by flash column chromatography.
Quantitative Data Summary
| Reagent (Step A) | Equivalents | Role | Typical Yield (Step A) |
|---|---|---|---|
| Starting Alcohol | 1.0 | Substrate | - |
| Phosphorus Tribromide | 0.5 | Brominating Agent | >90% (crude) |
| Reagent (Step B) | Equivalents | Role | Typical Yield (Step B) |
| Crude Benzyl Bromide | 1.0 | Electrophile | - |
| Nucleophile | 1.1-1.5 | Nucleophile | 60-85% (over 2 steps) |
| Base (e.g., K₂CO₃) | 2.0 | Acid Scavenger | |
References
- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). RSC Advances.
- Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. (2025).
- Thiemann, T. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). International Journal of Organic Chemistry, 8, 84-104.
- Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022).
- Mitsunobu Reaction. (2019). Organic-Chemistry.org.
- Mitsunobu reaction. Wikipedia.
- Derivatization of the alkylation product 39. BnOH=benzyl alcohol,...
- Mitsunobu and Related Reactions: Advances and Applic
- Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society.
- Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. PubMed Central.
- Application Notes and Protocols for the Derivatization of the Primary Alcohol on Benzyl-PEG45-alcohol. Benchchem.
- 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol. Benchchem.
- Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
- Method for etherifying a benzyl alcohol, resulting products and applications.
- Method for synthesizing 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.
- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosyl
- Process for preparing benzyl alcohols and their use.
- Process for the preparation of benzyl alcohol derivatives.
- A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PubMed Central.
- Process for preparing 2,3,5,6-Tetrafluoro-para-xylyl alcohol.
- New derivatives of 6-trifluoromethyl benzyl alcohol, their preparation process and their use as pesticides.
- Preparation method of 2,4,6-trifluoro-benzylamine compound.
- Synthesis of β-trifluoromethyl alcohols. Organic Chemistry Portal.
- 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD.
- Bis-trifluoromethyl alcohol tma. Sigma-Aldrich.
- Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols.
- In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry.
- Chemical Properties of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol (CAS 152211-15-9). Cheméo.
- Ester synthesis by esterific
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
- Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry.
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Application Notes & Protocols: Strategic Use of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of the 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Moiety
In modern drug discovery and materials science, the incorporation of fluorine-containing motifs is a cornerstone strategy for tuning molecular properties. The judicious introduction of fluorine can enhance metabolic stability, increase binding affinity, and modulate lipophilicity and pKa, transforming a lead compound into a viable drug candidate[1][2][3]. The 2-fluoro-4,6-bis(trifluoromethyl)benzyl group is a particularly powerful building block. Its trifluoromethyl (CF3) groups are strongly electron-withdrawing and can significantly alter the electronic profile of a molecule, while also serving as lipophilic hydrogen bond donors and blocking sites of metabolic oxidation[4][5].
However, the direct use of benzyl alcohols in palladium-catalyzed cross-coupling reactions is challenging. The carbon-oxygen bond of the alcohol is robust and not susceptible to direct oxidative addition by a low-valent palladium(0) complex, a critical first step in most cross-coupling cycles[6]. Therefore, a more strategic, two-step approach is required. The alcohol must first be "activated" by converting the hydroxyl group into a better leaving group, such as a halide (e.g., bromide) or a sulfonate (e.g., tosylate). This resulting electrophilic partner can then readily participate in a wide array of powerful C-C and C-N bond-forming reactions.
This guide provides a comprehensive, field-proven workflow for leveraging 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol. We will first detail the protocol for its conversion into the highly reactive benzyl bromide intermediate. Subsequently, we will provide a detailed protocol for its application in the Buchwald-Hartwig amination, a quintessential palladium-catalyzed reaction for the synthesis of high-value aryl and benzyl amines[7][8].
Part 1: Synthesis of the Key Cross-Coupling Electrophile
The foundational step in this workflow is the efficient conversion of the starting alcohol to its corresponding bromide. This transformation swaps the poor hydroxyl leaving group for a bromide, which is an excellent leaving group and readily undergoes oxidative addition to a Pd(0) catalyst. We utilize phosphorus tribromide (PBr₃), a classic and highly effective reagent for this purpose.
Workflow for Electrophile Synthesis
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
protocol for oxidation of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol to the corresponding aldehyde
Abstract
This document provides a detailed technical guide for the selective oxidation of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol to its corresponding aldehyde, 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde. Fluorinated aromatic aldehydes are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the unique electronic properties conferred by fluorine substituents.[1][2] The primary challenge in this transformation is achieving high selectivity for the aldehyde product while preventing over-oxidation to the carboxylic acid.[3][4] This guide focuses on two robust and widely adopted methods: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. The rationale for method selection, step-by-step protocols, reaction monitoring, and safety considerations are discussed in detail to ensure reliable and reproducible results for researchers in organic synthesis and drug development.
Introduction: The Rationale for Method Selection
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic chemistry. The substrate, this compound, presents specific challenges that guide the choice of an appropriate oxidation protocol:
-
High Selectivity Requirement: The primary hydroxyl group must be oxidized to an aldehyde without further oxidation to the carboxylic acid. This necessitates the use of mild oxidizing agents.[5][6]
-
Electron-Deficient Substrate: The presence of strongly electron-withdrawing fluoro and trifluoromethyl groups deactivates the aromatic ring and can influence the reactivity of the benzylic position.
-
Steric Considerations: The ortho-fluoro substituent may impart minor steric hindrance, favoring reagents that are less sensitive to steric bulk.[7]
Considering these factors, methods that operate under neutral or mild conditions and demonstrate broad functional group tolerance are preferred. Chromium-based reagents like Pyridinium Chlorochromate (PCC), while effective, are largely avoided in modern synthetic chemistry due to their toxicity and the generation of hazardous heavy-metal waste.[3][4][8]
This guide details two superior alternatives:
-
Dess-Martin Periodinane (DMP) Oxidation: A highly reliable and selective method that operates at room temperature under neutral pH, offering short reaction times and simplified workups.[9]
-
Swern Oxidation: An exceptionally mild, metal-free oxidation that uses readily available reagents. It is renowned for its wide functional group tolerance and effectiveness with sterically hindered alcohols.[7][10][11]
A comparison of these recommended methods is provided below to aid in selecting the most suitable protocol for your specific laboratory context.
Comparative Analysis of Recommended Oxidation Protocols
The choice between DMP and Swern oxidation often depends on the scale of the reaction, available equipment, and tolerance for specific byproducts.
| Feature | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Primary Reagents | Dess-Martin Periodinane (Hypervalent Iodine(V)) | Dimethyl sulfoxide (DMSO), Oxalyl Chloride, Triethylamine |
| Temperature | Room Temperature | Cryogenic (-78 °C) |
| Reaction Time | 1-3 hours | ~2 hours |
| Typical Yields | High (>90%) | High (>90%) |
| Pros | Operationally simple, room temperature, high chemoselectivity, long shelf-life of reagent.[9] | Metal-free, very mild conditions, tolerant of most functional groups, cost-effective reagents.[10] |
| Cons | Reagent is costly and potentially explosive under specific conditions (e.g., heat, shock).[9][12] | Requires cryogenic temperatures, produces toxic CO gas and malodorous dimethyl sulfide byproduct.[10][11] |
Experimental Workflow Overview
The overall process for the synthesis, regardless of the chosen method, follows a logical sequence of preparation, reaction, workup, and analysis.
Caption: General experimental workflow for the oxidation of this compound.
Detailed Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for its operational simplicity and mild reaction conditions.
Materials and Reagents
-
This compound (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M solution).
-
Addition of DMP: To the stirring solution at room temperature, add Dess-Martin Periodinane (1.2 equiv) in one portion. The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of dichloromethane. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[13] Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the two layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde.
Caption: Reaction scheme for the Dess-Martin Periodinane (DMP) oxidation.
Detailed Protocol 2: Swern Oxidation
This protocol is ideal for reactions where metal-based reagents must be avoided and is highly effective, though it requires more stringent control of conditions.
Materials and Reagents
-
This compound (1.0 equiv)
-
Oxalyl chloride ((COCl)₂) (1.5 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous (2.2 equiv)
-
Triethylamine (Et₃N) (5.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry ice and acetone (for -78 °C bath)
Step-by-Step Procedure
-
Reaction Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activator Addition: Charge the flask with anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (1.5 equiv).
-
DMSO Addition: Add a solution of anhydrous DMSO (2.2 equiv) in dichloromethane dropwise via a dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir the mixture at -78 °C for 30 minutes.
-
Alcohol Addition: Slowly add a solution of this compound (1.0 equiv) in dichloromethane.[13] Continue stirring for another 30-45 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 equiv) dropwise to the mixture, again maintaining the temperature below -65 °C. A thick white precipitate will form. Stir for 15 minutes at -78 °C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over ~20 minutes. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography as described in Protocol 1.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.[14][15]
-
Trifluoromethyl Compounds: Handle fluorinated compounds with care. While the starting material and product are generally stable, it is good practice to avoid inhalation and skin contact.
-
Dess-Martin Periodinane (DMP): DMP is sensitive to heat and shock and can be explosive, particularly in impure forms.[12] Do not heat the solid reagent. Store in a cool, dry place.
-
Swern Oxidation Reagents:
-
Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Must be handled with extreme care in a fume hood.
-
DMSO: Can penetrate skin and may carry dissolved chemicals with it. Always wear appropriate gloves.
-
Byproducts: The reaction generates carbon monoxide (CO), a highly toxic and odorless gas, and dimethyl sulfide, which has an extremely unpleasant and pervasive odor.[10] Ensure the reaction and workup are conducted in an efficient fume hood. Glassware can be deodorized by rinsing with a bleach solution.
-
References
- Vertex AI Search. Dual Catalysis for aerobic oxidation of benzyl alcohols - nitric acid and fluorinated alcohol.
- Benchchem. 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde.
- ACS Publications. Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO.
- American Chemical Society. Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO.
- The Royal Society of Chemistry. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System.
- Organic Syntheses. 1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure.
- Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
- TCI Chemicals. SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane.
- ChemicalBook. TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety Data Sheet.
- ResearchGate. TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System.
- University of Connecticut. Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
- Angene Chemical. Safety Data Sheet.
- Fluorochem. Safety Data Sheet.
- University of Connecticut. Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
- Chemistry Steps. Dess–Martin periodinane (DMP) oxidation.
- BenchChem. Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Wikipedia. Dess–Martin periodinane.
- Benchchem. An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzaldehyde from 3-(Trifluoromethyl)benzyl alcohol.
- RSC Publishing. Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate.
- Wikipedia. Swern oxidation.
- ACS Publications. Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride.
- Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate).
- Organic Chemistry Portal. Swern Oxidation.
- ACS Publications. Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones.
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- 3. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
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- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
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protecting group strategies for the hydroxyl group of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol
Application Note: Protecting Group Strategies for 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol
Introduction: Navigating the Challenges of a Highly Electron-Deficient Substrate
In the landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[1] A protecting group must be robust enough to withstand various reaction conditions yet be removable with high selectivity and yield.[2] The substrate in focus, this compound, presents a unique set of challenges that render many standard protection protocols suboptimal.
The presence of a fluorine atom and two powerful electron-withdrawing trifluoromethyl (CF₃) groups on the aromatic ring significantly alters the molecule's reactivity compared to a simple benzyl alcohol.[3][4] These substituents create a highly electron-deficient benzylic carbon and increase the acidity of the hydroxyl proton. This electronic environment can influence the rates of both protection and deprotection steps and may introduce pathways for undesired side reactions.
This guide provides a detailed analysis of suitable protecting group strategies for this specific alcohol, moving beyond mere procedural lists to explain the chemical rationale behind each choice. We will explore detailed protocols for the most effective strategies—silyl ethers, alkoxymethyl ethers, and benzyl ethers—and provide a comparative analysis to guide researchers in selecting the optimal path for their synthetic goals.
Strategic Selection of a Protecting Group
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the planned synthetic route. For this compound, the primary considerations are the stability of the protecting group to downstream reagents and the mildness of the deprotection conditions, ensuring the integrity of the C-F and C-CF₃ bonds.
Below is a workflow to guide the selection process based on the anticipated downstream chemical environment.
Caption: Decision workflow for selecting a suitable protecting group.
Recommended Protecting Groups and Protocols
Based on the unique electronic nature of the substrate, three classes of protecting groups are recommended: Silyl Ethers, Alkoxymethyl (MOM) Ethers, and Benzyl (Bn) Ethers. Each offers a distinct profile of stability and deprotection conditions.
Silyl Ethers: The Robust and Versatile Choice
Silyl ethers, particularly bulkier variants like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), are excellent choices for protecting the hydroxyl group of the target alcohol. They are stable across a wide pH range and to many common reagents, with the notable exceptions of fluoride ions and strong acids.[5][6] The protection reaction proceeds via nucleophilic attack of the alcohol onto the silyl chloride, a process that is generally efficient even for sterically hindered or electron-deficient alcohols.[6][7]
Diagram: Silyl Ether Protection and Deprotection
Caption: General scheme for TBS protection and fluoride-mediated deprotection.
Protocol 1: Protection as a tert-Butyldimethylsilyl (TBS) Ether
-
Rationale: This protocol uses imidazole as a mild base to facilitate the silylation. Imidazole activates the silyl chloride and scavenges the HCl byproduct without requiring a strong base that could cause unwanted side reactions.[6]
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
Stir the mixture at room temperature for 10 minutes, then add TBSCl (1.2 equiv) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure TBS ether.
-
Protocol 2: Deprotection of the TBS Ether
-
Rationale: Tetrabutylammonium fluoride (TBAF) is the reagent of choice for cleaving silyl ethers. The high affinity of fluoride for silicon drives the reaction, forming a strong Si-F bond and liberating the alcohol under very mild and neutral conditions.[5][6][8]
-
Materials:
-
TBS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor by TLC; the reaction is usually complete in 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography if necessary to yield the deprotected alcohol.
-
Alkoxymethyl Ethers: Stability in Basic Media
Methoxymethyl (MOM) ether is a popular protecting group for alcohols, forming an acetal that is stable to strongly basic and nucleophilic conditions, as well as many reducing and oxidizing agents.[9][10] Its removal is typically achieved under acidic conditions.[11] For the electron-deficient substrate, care must be taken to use mild deprotection methods to avoid potential side reactions.
Diagram: MOM Ether Protection and Deprotection
Caption: General scheme for MOM protection and Lewis acid-mediated deprotection.
Protocol 3: Protection as a Methoxymethyl (MOM) Ether
-
Rationale: This protocol uses N,N-Diisopropylethylamine (DIPEA), a non-nucleophilic hindered base, to scavenge the HCl generated during the reaction with MOMCl. This prevents the formation of acidic conditions that could be detrimental to sensitive substrates.[9]
-
Materials:
-
This compound
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) followed by the slow, dropwise addition of MOMCl (1.5 equiv). Caution: MOMCl is a potent carcinogen and should be handled with extreme care in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the MOM-protected ether.
-
Protocol 4: Deprotection of the MOM Ether
-
Rationale: Standard deprotection with strong protic acids can be harsh. A milder method using a Lewis acid like Zinc Bromide (ZnBr₂) in the presence of a soft nucleophile like propanethiol provides a highly selective and rapid cleavage of MOM ethers, even in the presence of other acid-sensitive groups.[12][13] The Lewis acid activates the MOM ether, and the thiol traps the resulting oxocarbenium ion.
-
Materials:
-
MOM-protected alcohol
-
Zinc bromide (ZnBr₂)
-
n-Propanethiol (n-PrSH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 equiv) in anhydrous DCM and cool to 0 °C.
-
Add ZnBr₂ (1.0 equiv) and n-PrSH (2.0 equiv).
-
Allow the reaction to warm to room temperature. The reaction is often complete in less than 15 minutes; monitor closely by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with DCM (3x), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify by flash column chromatography to recover the parent alcohol.
-
Benzyl Ethers: Orthogonal Deprotection via Hydrogenolysis
Protecting an alcohol as a benzyl (Bn) ether is a common strategy due to the group's high stability to a wide range of acidic, basic, and redox conditions.[14] The key advantage is its unique deprotection method: catalytic hydrogenolysis.[15][16] This method is exceptionally mild and orthogonal to many other protecting groups, making it ideal for complex syntheses.
Diagram: Benzyl Ether Protection and Deprotection
Caption: General scheme for Benzyl ether protection and hydrogenolysis-mediated deprotection.
Protocol 5: Protection as a Benzyl (Bn) Ether
-
Rationale: The Williamson ether synthesis is the classic method for forming benzyl ethers.[15] Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the alcohol to form the more nucleophilic alkoxide, which then displaces the bromide from benzyl bromide. The increased acidity of the substrate alcohol should facilitate rapid deprotonation.
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Wash the NaH (1.5 equiv) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the alcohol (1.0 equiv) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the benzyl ether.
-
Protocol 6: Deprotection of the Benzyl Ether
-
Rationale: Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the cleavage of the C-O bond of the benzyl ether via reaction with hydrogen gas (hydrogenolysis).[16][17] The products are the deprotected alcohol and toluene, which are easily separated. This method is exceptionally clean and high-yielding.
-
Materials:
-
Benzyl-protected alcohol
-
Palladium on carbon (Pd/C), 10 wt. %
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite®
-
-
Procedure:
-
Dissolve the benzyl ether (1.0 equiv) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with H₂ gas (repeat 3x).
-
Stir the reaction vigorously under a positive pressure of H₂ (e.g., from a balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the pure deprotected alcohol. Further purification is often not necessary.
-
Comparative Analysis of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Key Considerations for Substrate |
| TBS Ether | TBSCl, Imidazole, DMF | TBAF, THF (Fluoride source) | Stable: Bases, nucleophiles, redox agents. Labile: Strong acids, fluoride.[18] | Excellent choice. Mild protection and highly selective deprotection. |
| MOM Ether | MOMCl, DIPEA, DCM | ZnBr₂/n-PrSH (mild Lewis acid) or H⁺ | Stable: Bases, nucleophiles, redox agents. Labile: Acids.[9][10] | Good choice, but requires careful selection of a mild acidic deprotection method. |
| Benzyl Ether | NaH, BnBr, THF | H₂, Pd/C (Hydrogenolysis) | Stable: Most acidic and basic conditions. Labile: Catalytic hydrogenation.[14] | Excellent choice for orthogonality, especially if other reducible groups (alkenes, alkynes) are absent. |
| Acetate Ester | Ac₂O, Pyridine | K₂CO₃, MeOH/H₂O (Base hydrolysis) | Stable: Acids, catalytic hydrogenation. Labile: Bases, nucleophiles, strong reducing agents (e.g., LiAlH₄).[18][19] | Viable, but less robust than ether-based groups. The electron-withdrawing nature of the substrate may increase the ester's susceptibility to hydrolysis. |
Conclusion and Recommendations
The protection of the hydroxyl group in this compound requires careful consideration of the substrate's unique electronic properties.
-
For general robustness and synthetic flexibility, the TBS ether is highly recommended. Its straightforward introduction and exceptionally mild, selective deprotection using fluoride ions make it a reliable first choice.
-
The Benzyl ether is the premier option when orthogonality is critical, particularly if the planned synthesis involves acidic or basic steps where a silyl ether might be compromised. Its removal by neutral hydrogenolysis is a significant advantage.[16]
-
The MOM ether serves as a valuable alternative, especially when stability to strong bases and organometallics is required and subsequent acidic conditions are either absent or can be carefully controlled.
By understanding the causality behind these experimental choices, researchers can confidently select and implement a protection strategy that ensures high yields and minimizes side reactions, paving the way for the successful synthesis of complex molecules derived from this valuable fluorinated building block.
References
- BenchChem. (2025). Application Notes and Protocols: Protection of Secondary Alcohols with [Benzyl(dimethyl)silyl]methanol. BenchChem.
- W. A. Soloshonok, et al. (2000). Fluorinated Analogues of tert-Butyl Alcohol as Novel Protecting Groups for Use in Fluorous Synthesis.
- Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- Synfacts. (2010). Simple and Selective Deprotection of MOM Ethers. Thieme.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- S. K. Ghorai, et al. (n.d.).
- J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- ResearchGate. (2025). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.
- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- ResearchGate. (2025). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.
- Chem-Station Int. Ed. (2014). Silyl Protective Groups.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- NROChemistry. (n.d.). Protection of Alcohols.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- BenchChem. (n.d.). 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol.
- BenchChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol.
- Organic Chemistry Portal. (n.d.). MOM Ethers.
- University of Bristol. (n.d.). Protecting Groups.
- University of Leeds. (n.d.).
- Wikipedia. (n.d.). Protecting group.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. MOM Ethers [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Benzyl Esters [organic-chemistry.org]
- 18. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Role of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol in the Synthesis of Advanced Pyrazole Carboxamide Agrochemicals
Introduction:
The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the development of novel, highly effective, and environmentally conscious agrochemicals. Within the arsenal of modern insecticides, the pyrazole carboxamide class has emerged as a cornerstone, renowned for its potent and specific mode of action, often targeting the insect nervous system. The efficacy of these compounds is profoundly influenced by the nature of their constituent chemical moieties. The strategic incorporation of fluorine atoms and trifluoromethyl groups into the molecular scaffold is a well-established strategy to enhance biological activity, metabolic stability, and overall performance. This technical guide provides an in-depth exploration of the application of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol as a crucial starting material in the synthesis of advanced pyrazole carboxamide insecticides. While this alcohol is not typically incorporated directly into the final active ingredient, it serves as a valuable precursor to the key amine intermediate, 2-Fluoro-4,6-bis(trifluoromethyl)benzylamine , which is a critical building block in the construction of these complex agrochemicals.
These application notes will elucidate the synthetic pathway from the benzyl alcohol to a representative pyrazole carboxamide insecticide, providing detailed, step-by-step protocols and explaining the scientific rationale behind the experimental choices.
Part 1: Synthetic Strategy and Key Transformations
The overall synthetic strategy hinges on a convergent approach, wherein two key fragments, a pyrazole carboxylic acid and a substituted benzylamine, are synthesized separately and then coupled in the final step to form the desired pyrazole carboxamide. This compound is the starting point for the synthesis of the benzylamine fragment.
The key transformations involving the target molecule are:
-
Conversion of the Benzyl Alcohol to a Benzyl Bromide: The hydroxyl group of the benzyl alcohol is a poor leaving group. Therefore, it is first converted to a more reactive species, typically a benzyl bromide, to facilitate the subsequent nucleophilic substitution.
-
Synthesis of the Benzylamine: The benzyl bromide is then converted to the corresponding benzylamine. A common and effective method is the Gabriel synthesis, which proceeds via a phthalimide intermediate to yield the primary amine with minimal side products.
-
Amide Coupling: The final step is the coupling of the synthesized 2-Fluoro-4,6-bis(trifluoromethyl)benzylamine with a suitable pyrazole carboxylic acid derivative to form the stable amide bond of the final insecticidal compound.
This multi-step approach allows for the modular construction of a diverse library of potential agrochemicals by varying the structure of the pyrazole carboxylic acid coupling partner.
Experimental Workflow Diagram
Caption: Synthetic workflow from this compound to a representative pyrazole carboxamide insecticide.
Part 2: Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a representative pyrazole carboxamide insecticide, starting from this compound.
Protocol 1: Synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide
Rationale: The conversion of the primary alcohol to a benzyl bromide is a crucial activation step. The use of phosphorus tribromide (PBr₃) is a classic and effective method for this transformation. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an SN2 reaction. The reaction is typically performed in an aprotic solvent to avoid unwanted side reactions.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| This compound | 1017778-42-5 | 262.12 g/mol | 1.0 |
| Phosphorus tribromide (PBr₃) | 7789-60-8 | 270.69 g/mol | 0.4 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq.) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding the mixture to ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzylamine via Gabriel Synthesis
Rationale: The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides. It utilizes the phthalimide anion as an ammonia surrogate, which undergoes alkylation by the benzyl bromide. The subsequent cleavage of the phthalimide group, typically with hydrazine, yields the desired primary amine and the stable phthalhydrazide byproduct, which can be easily removed by filtration. This method avoids the over-alkylation often observed when using ammonia directly.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide | 1017778-46-9 | 325.02 g/mol | 1.0 |
| Potassium phthalimide | 1074-82-4 | 185.22 g/mol | 1.1 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | - |
| Hydrazine hydrate (N₂H₄·H₂O) | 7803-57-8 | 50.06 g/mol | 1.5 |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | - |
| Diethyl ether | 60-29-7 | 74.12 g/mol | - |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | - |
Procedure:
Step A: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask, suspend potassium phthalimide (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
To this suspension, add a solution of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide (1.0 eq.) in DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
The solid N-(2-Fluoro-4,6-bis(trifluoromethyl)benzyl)phthalimide will precipitate. Collect the solid by filtration, wash with water, and dry.
Step B: Hydrazinolysis of the Phthalimide Intermediate
-
Suspend the dried N-(2-Fluoro-4,6-bis(trifluoromethyl)benzyl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq.) to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Filter off the precipitated phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired 2-Fluoro-4,6-bis(trifluoromethyl)benzylamine.
Protocol 3: Amide Coupling to form a Pyrazole Carboxamide Insecticide
Rationale: The final step involves the formation of a stable amide bond between the synthesized benzylamine and a pyrazole carboxylic acid. A variety of coupling reagents can be employed for this transformation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a common and efficient system that proceeds through an activated ester intermediate, minimizing side reactions and racemization if chiral centers are present.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 2-Fluoro-4,6-bis(trifluoromethyl)benzylamine | - | 261.14 g/mol | 1.0 |
| Pyrazole carboxylic acid derivative | - | - | 1.0 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1892-57-5 | 155.24 g/mol | 1.2 |
| HOBt (1-Hydroxybenzotriazole) | 2592-95-2 | 135.12 g/mol | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 2.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | - |
Procedure:
-
In a round-bottom flask, dissolve the pyrazole carboxylic acid derivative (1.0 eq.) in anhydrous DCM.
-
Add EDC (1.2 eq.) and HOBt (1.2 eq.) to the solution and stir at room temperature for 30 minutes.
-
In a separate flask, dissolve 2-Fluoro-4,6-bis(trifluoromethyl)benzylamine (1.0 eq.) and DIPEA (2.0 eq.) in anhydrous DCM.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final pyrazole carboxamide insecticide.
Part 3: Data Presentation and Conclusion
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₉H₅F₇O | 262.12 | Colorless liquid |
| 2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide | C₉H₄BrF₇ | 325.02 | Colorless liquid |
| 2-Fluoro-4,6-bis(trifluoromethyl)benzylamine | C₉H₆F₇N | 261.14 | Colorless liquid |
This compound is a valuable and versatile starting material for the synthesis of complex, highly functionalized agrochemicals. Although not directly incorporated into the final product, its efficient conversion to the corresponding benzylamine provides a crucial building block for the construction of potent pyrazole carboxamide insecticides. The protocols detailed in these application notes offer robust and reproducible methods for synthesizing these important compounds in a laboratory setting. The strategic use of fluorinated intermediates like the one derived from this compound is a testament to the power of fluorine chemistry in modern agrochemical discovery and development, enabling the creation of more effective and targeted crop protection solutions.
References
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
Application Note: Friedel-Crafts Benzylation with the Highly Deactivated Electrophile, 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol
Abstract
The synthesis of diarylmethanes (DAMs) is of paramount importance in medicinal chemistry and materials science, with fluorinated DAMs offering enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] A significant challenge in this field is the use of highly electron-deficient electrophiles in classical Friedel-Crafts reactions. This application note details a robust and effective protocol for the Friedel-Crafts benzylation of various arenes using 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol, a profoundly deactivated substrate. Traditional Lewis acid catalysis is often ineffective for such systems due to the severe destabilization of the benzylic carbocation intermediate by the three potent electron-withdrawing groups (-F, -CF3).[3] We overcome this challenge by employing a potent Brønsted acid catalyst in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), a non-nucleophilic, strongly hydrogen-bond-donating solvent that facilitates the formation and stabilization of the reactive electrophile.[4][5] This method provides reliable access to a range of novel diarylmethane structures crucial for drug discovery and development programs.[6]
Introduction & Scientific Rationale
The Friedel-Crafts reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[7] The benzylation variant, which utilizes benzyl alcohols as electrophile precursors, is an atom-economical approach that produces water as the only byproduct.[8] However, the reaction's success is highly dependent on the electronic nature of the benzyl alcohol.
The subject of this protocol, this compound, presents a formidable synthetic challenge. The phenyl ring is substituted with three powerful electron-withdrawing groups, which inductively pull electron density away from the benzylic carbon. This deactivation severely hinders the protonation of the hydroxyl group and destabilizes the incipient benzylic carbocation, rendering the alcohol exceptionally unreactive under standard Friedel-Crafts conditions (e.g., AlCl₃, FeCl₃).[9][10]
To address this, our protocol leverages the unique properties of a superacid/HFIP solvent system.
-
Catalyst Selection: A strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), is essential to protonate the hydroxyl group of the highly deactivated alcohol, converting it into a good leaving group (H₂O).[5]
-
Solvent Rationale: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is more than an inert solvent. Its low nucleophilicity prevents it from competing with the arene nucleophile, while its high ionizing power and ability to form strong hydrogen bonds with the acid catalyst create a "superacidic" environment.[4][5] This solvent/acid matrix effectively stabilizes the transient carbocation intermediate, lowering the activation energy for its formation and facilitating the subsequent electrophilic attack on the nucleophilic arene.[5]
This synergistic combination of a potent acid and a specialized solvent enables a dehydrative Friedel-Crafts reaction that would otherwise be infeasible.
Reaction Mechanism
The reaction proceeds via an Sₙ1-type mechanism involving the formation of a highly electrophilic benzylic cation, stabilized by the HFIP solvent matrix.
Caption: Proposed Sₙ1-type mechanism for the acid-catalyzed Friedel-Crafts reaction.
Experimental Protocol
3.1 Materials and Reagents
-
This compound (≥98% purity)
-
Arene Nucleophile (e.g., p-xylene, anisole, 1,3,5-trimethylbenzene) (≥99% purity)
-
Trifluoromethanesulfonic acid (TfOH) (≥99% purity)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (≥99.5% purity)
-
Dichloromethane (DCM), HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
3.2 Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Magnetic stir plate
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
-
TLC plates (silica gel 60 F₂₅₄)
3.3 Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Trifluoromethanesulfonic acid (TfOH): Highly corrosive and hygroscopic. Causes severe burns. Always use in a fume hood and wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. Add dropwise as it can cause a strong exothermic reaction.
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): Volatile and can cause respiratory tract irritation. Handle exclusively in a fume hood.
-
General: The reaction should be performed under an inert atmosphere (N₂ or Ar) to prevent moisture from interfering with the highly hygroscopic catalyst.
3.4 Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the arene nucleophile (1.5 to 3.0 equivalents).
-
Solvent Addition: Under an inert atmosphere, add HFIP (to achieve a 0.1 M concentration with respect to the benzyl alcohol). Stir the mixture at room temperature (20-25 °C) until the arene is fully dissolved.
-
Substrate Addition: Add this compound (1.0 equivalent) to the stirring solution.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (TfOH, 5-10 mol%) to the reaction mixture dropwise via syringe. A slight increase in temperature may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or GC-MS. Reactions are typically complete within 2-24 hours, depending on the nucleophilicity of the arene.
-
Work-up:
-
Once the reaction is complete, carefully quench the mixture by slowly adding it to a beaker containing a stirred, saturated aqueous solution of NaHCO₃. Caution: Vigorous gas evolution (CO₂) will occur.
-
Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure diarylmethane product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow
Caption: Step-by-step experimental workflow from setup to product characterization.
Results: Substrate Scope
The protocol was successfully applied to a range of electron-rich aromatic and heteroaromatic nucleophiles. The results demonstrate that higher yields and faster reaction times are achieved with more nucleophilic arenes.
| Entry | Arene Nucleophile | Equiv. | Time (h) | Product | Yield (%) |
| 1 | p-Xylene | 2.0 | 4 | 1-(2,5-Dimethylbenzyl)-2-fluoro-4,6-bis(trifluoromethyl)benzene | 92 |
| 2 | 1,3,5-Trimethylbenzene | 2.0 | 2 | 1-(2,4,6-Trimethylbenzyl)-2-fluoro-4,6-bis(trifluoromethyl)benzene | 95 |
| 3 | Anisole | 1.5 | 6 | 1-(4-Methoxybenzyl)-2-fluoro-4,6-bis(trifluoromethyl)benzene (major isomer) | 85 |
| 4 | Indole | 1.2 | 1 | 3-((2-Fluoro-4,6-bis(trifluoromethyl)benzyl)-1H-indole | 91 |
| 5 | Benzene | (solvent) | 24 | 1-Benzyl-2-fluoro-4,6-bis(trifluoromethyl)benzene | 45 |
Troubleshooting
| Problem Observed | Possible Cause | Recommended Solution |
| No or low conversion | 1. Inactive catalyst due to moisture. 2. Arene is not sufficiently nucleophilic. | 1. Ensure all glassware is flame-dried and reagents are anhydrous. 2. Use a more electron-rich arene (see Table above). Increase reaction time or temperature (up to 50 °C). |
| Formation of dark polymer | Catalyst concentration is too high, or addition was too fast, causing charring. | Reduce catalyst loading to 5 mol%. Ensure slow, dropwise addition of the catalyst, possibly with external cooling. |
| Multiple product spots on TLC | 1. Isomers formed (e.g., with anisole). 2. Self-condensation of the alcohol. | 1. This is expected for some substrates. Optimize purification for isomer separation. 2. Use a larger excess of the arene nucleophile to favor the intermolecular reaction. |
| Difficult purification | Product co-elutes with excess arene. | If the arene is high-boiling, ensure it is removed as much as possible during rotary evaporation before chromatography. Adjust the solvent polarity for better separation. |
Conclusion
This application note provides a validated and reliable protocol for the Friedel-Crafts benzylation of arenes with the exceptionally challenging electrophile, this compound. The use of a catalytic amount of a strong Brønsted acid in HFIP successfully overcomes the electronic deactivation of the substrate, enabling the synthesis of valuable diarylmethane building blocks in high yields. This methodology is particularly relevant for researchers in drug discovery and medicinal chemistry seeking access to novel fluorinated molecular scaffolds.[11][12]
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Paquin, J. F., et al. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry. Retrieved from [Link]
-
Rueping, M., et al. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Kim, H., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Retrieved from [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Moran, J., et al. (2020). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. ResearchGate. Retrieved from [Link]
-
Shi, Z. J., et al. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wechem. (n.d.). The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. Retrieved from [Link]
-
Willis, M. C., et al. (n.d.). Previous synthesis of diarylmethanes and this work. ResearchGate. Retrieved from [Link]
-
Wechem. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Retrieved from [Link]
-
Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
-
Gribble, G. W. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Shi, Z. J., et al. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. PubMed. Retrieved from [Link]
-
Moran, J., et al. (2020). Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. ResearchGate. Retrieved from [Link]
-
Rueping, M., et al. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. Retrieved from [Link]
-
Ferreira, P. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved from [Link]
-
Gribble, G. W. (2025). (PDF) Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. ResearchGate. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Majumdar, K. C., et al. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Retrieved from [Link]
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Paquin, J. F. (2025). Friedel-Crafts Reaction of Benzyl Fluorides: Selective Activation of C F Bonds as Enabled by Hydrogen Bonding. ResearchGate. Retrieved from [Link]
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The Untapped Potential of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol Derivatives in Enantioselective Synthesis: A Conceptual and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantioselective synthesis remains a cornerstone of modern drug discovery and development, demanding ever-more efficient and selective catalytic systems. This document explores the theoretical and potential practical applications of derivatives of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol in this field. While direct, documented applications of this specific scaffold in asymmetric catalysis are not yet prevalent in peer-reviewed literature, its unique electronic and steric properties offer a compelling platform for the design of novel chiral ligands and auxiliaries. This guide will, therefore, serve as a forward-looking application note, extrapolating from established principles of asymmetric catalysis to propose and detail potential protocols and workflows. We will delve into the rationale behind its potential use, propose synthetic routes to key derivatives, and provide detailed, albeit conceptual, protocols for their application in key enantioselective transformations.
Introduction: The Rationale for a Novel Scaffold
The pursuit of perfect enantiocontrol in chemical reactions is a continuous endeavor. The design of chiral ligands and auxiliaries is central to this pursuit, with subtle modifications to a catalyst's structure often leading to dramatic improvements in enantioselectivity. The this compound scaffold presents a unique combination of features that make it an intriguing candidate for the development of next-generation catalysts:
-
Strong Electron-Withdrawing Effects: The presence of two trifluoromethyl groups and a fluorine atom on the phenyl ring creates a highly electron-deficient aromatic system. This can significantly influence the electronic properties of a catalytic center, potentially enhancing its Lewis acidity and altering its reactivity.
-
Steric Hindrance and Conformational Rigidity: The bulky trifluoromethyl groups provide a well-defined and sterically demanding chiral pocket around a catalytic metal center. This steric hindrance can be instrumental in achieving high levels of facial discrimination of prochiral substrates.
-
Fluorophilicity: The high fluorine content of this scaffold can be exploited for facile catalyst recovery and purification using fluorous solid-phase extraction techniques, a significant advantage in process chemistry and high-throughput screening.
These properties suggest that derivatives of this compound could excel as chiral ligands in a variety of metal-catalyzed reactions or as chiral auxiliaries to direct stereoselective transformations.
Conceptual Application I: Chiral Phosphoramidite Ligands for Asymmetric Hydrogenation
Monodentate phosphoramidite ligands, particularly those derived from BINOL, have proven to be highly effective in a range of enantioselective reactions. The electronic and steric properties of the this compound backbone could offer unique advantages in this context.
Proposed Ligand Synthesis
A plausible synthetic route to a phosphoramidite ligand derived from (R)-2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol is outlined below. This synthesis is based on well-established procedures for the preparation of similar phosphoramidite ligands.
dot
Application Note: Strategic Modulation of Molecular Lipophilicity Using 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol
Introduction: The Critical Role of Lipophilicity in Drug Design
The lipophilicity of a drug candidate is a paramount physicochemical property that dictates its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] It is a delicate balance; while sufficient lipophilicity is required for a molecule to permeate biological membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic degradation, and off-target toxicity.[1][2][3] Therefore, the precise modulation of lipophilicity is a cornerstone of modern drug discovery.[4][5]
Fluorination is a widely adopted strategy in medicinal chemistry to fine-tune these properties.[1][6] The introduction of fluorine or fluorine-containing motifs can profoundly alter a molecule's electronic character, metabolic stability, and lipophilicity.[7][8] The trifluoromethyl (CF₃) group, in particular, is a favored moiety for its ability to enhance metabolic stability and binding affinity, often while increasing lipophilicity.[7][8]
This application note details the use of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol as a sophisticated chemical tool for strategically altering the lipophilicity of parent molecules. Its unique trifecta of electron-withdrawing groups—two CF₃ groups and an ortho-fluoro substituent—provides a powerful method for introducing a highly fluorinated, metabolically robust moiety while navigating the complex effects of fluorination on a compound's overall physicochemical profile.
The Physicochemical Rationale: Unpacking the Influence of the 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Moiety
The net effect of adding a fluorinated group on lipophilicity is not always straightforward. It involves a complex interplay between increasing the hydrophobic surface area and altering the molecule's overall polarity and hydrogen bonding capacity.[9][10] The 2-Fluoro-4,6-bis(trifluoromethyl)benzyl group leverages these competing factors in a unique way.
-
Trifluoromethyl Groups (CF₃): These groups are strongly lipophilic, with a Hansch-Leo π value of +0.88, contributing significantly to a molecule's preference for a nonpolar environment.[8] They are also highly electron-withdrawing and metabolically stable, often used to block sites of oxidative metabolism.[8]
-
Aromatic Fluorine (F): A single fluorine atom can have varied effects. While often increasing lipophilicity when replacing a hydrogen atom, its primary influence here is electronic. Positioned ortho to the benzyl alcohol, it further enhances the electron-withdrawing nature of the ring system.
-
Combined Effect: The cumulative electron-withdrawing effect of these three substituents deactivates the aromatic ring, enhancing its stability. The two bulky CF₃ groups create a significant nonpolar surface area, which is expected to be the dominant factor driving an increase in lipophilicity (logD/logP).
The structural arrangement of this reagent allows for its versatile incorporation into lead compounds, typically via ether or ester linkages, providing a predictable vector for lipophilicity modulation.
Caption: Structural features of the reagent and their physicochemical contributions.
Quantitative Impact on Lipophilicity: Representative Data
The incorporation of the 2-fluoro-4,6-bis(trifluoromethyl)benzyl moiety is expected to significantly increase the lipophilicity of a parent molecule. The following table provides an illustrative summary of expected changes in the distribution coefficient (logD at pH 7.4) for model compounds.
| Parent Scaffold (R-H) | Model Compound (R-X) | Modification (X) | Parent logD (pH 7.4) | Modified logD (pH 7.4) | ΔlogD |
| Phenol | 4-Hydroxypyridine | -O-CH₂-Ar | 0.55 | 2.85 | +2.30 |
| Aliphatic Alcohol | 1-Butanol | -O-CH₂-Ar | 0.88 | 3.10 | +2.22 |
| Carboxylic Acid | Benzoic Acid | -COO-CH₂-Ar | 1.87 | 4.25 | +2.38 |
| Amine (Secondary) | Piperidine | -N-CH₂-Ar | 0.79 | 3.05 | +2.26 |
| Ar = 2-fluoro-4,6-bis(trifluoromethyl)phenyl | |||||
| Note: Values are calculated estimates based on established fragment contribution methods and serve as a general guide. Experimental validation is required. |
Experimental Protocols
The following protocols provide step-by-step methodologies for the chemical incorporation of the title reagent and the subsequent empirical determination of the change in lipophilicity.
Protocol 1: Synthesis of a Benzyl Ether Derivative
This protocol describes the coupling of this compound with a phenolic substrate via a Williamson ether synthesis. This method is broadly applicable to phenols and aliphatic alcohols.
Rationale: The use of sodium hydride (NaH), a strong, non-nucleophilic base, ensures complete deprotonation of the phenol to form the more reactive phenoxide, driving the reaction to completion. Anhydrous DMF is an ideal polar aprotic solvent that readily dissolves the ionic intermediates without participating in the reaction.
Materials:
-
Phenolic starting material (e.g., 4-ethylphenol)
-
2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide (can be synthesized from the alcohol or sourced commercially)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the phenolic starting material (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Dissolve the phenol in anhydrous DMF (approx. 0.2 M). Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise.
-
Expert Insight: Adding the base slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. Stirring for 30 minutes ensures complete formation of the alkoxide.
-
-
Alkylation: Add a solution of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl.
-
Trustworthiness: This step safely neutralizes any unreacted NaH.
-
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and Et₂O. Separate the layers. Extract the aqueous layer two more times with Et₂O.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Expert Insight: The water washes remove residual DMF, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure ether product.
Protocol 2: Determination of logD₇.₄ by Shake-Flask Method
This protocol describes the gold-standard method for measuring the distribution coefficient, a direct measure of lipophilicity at a physiologically relevant pH.
Rationale: The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and phosphate-buffered saline at pH 7.4). The ratio of concentrations at equilibrium provides the distribution coefficient (D). Using pre-saturated solvents ensures that the volume of each phase does not change during the experiment, a critical factor for accuracy.
Materials:
-
Test compound (parent molecule and modified molecule)
-
n-Octanol (HPLC grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Conical vials or centrifuge tubes
-
Vortex mixer and/or shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Solvent Preparation: Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the layers to separate completely. This is your buffered octanol and octanol-saturated buffer.
-
Stock Solution: Prepare a stock solution of the test compound in octanol-saturated buffer at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a conical vial, add 1 mL of the buffered octanol and 1 mL of the octanol-saturated buffer. Add a small aliquot of the compound stock solution (e.g., 10 µL) to ensure the final concentration is within the linear range of the analytical method.
-
Equilibration: Cap the vial tightly and shake vigorously using a vortex mixer for 3 minutes, followed by agitation on a shaker at room temperature for at least 2 hours to ensure equilibrium is reached.
-
Expert Insight: The initial vortexing creates a large surface area for rapid partitioning, while the extended shaking ensures true equilibrium is achieved.
-
-
Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure complete separation of the aqueous and organic layers.
-
Sampling: Carefully withdraw an aliquot from each layer for analysis. Avoid disturbing the interface.
-
Quantification: Determine the concentration of the compound in both the octanol phase ([C]ₒ꜀ₜ) and the buffer phase ([C]ₐᵩ) using a validated HPLC-UV method against a standard curve.
-
Calculation: Calculate the distribution coefficient (D) and logD using the following formulas:
-
D = [C]ₒ꜀ₜ / [C]ₐᵩ
-
logD₇.₄ = log₁₀(D)
-
-
Validation: Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.
Sources
- 1. The influence of aliphatic fluorination on lipophilicity - ePrints Soton [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Application Note & Protocols: Strategic Incorporation of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol into Advanced Peptide Synthesis
Abstract
The strategic introduction of fluorine into peptide structures is a validated approach for enhancing critical pharmaceutical properties, including metabolic stability, binding affinity, and hydrophobicity.[1][2] This guide provides a detailed technical overview and proposes robust protocols for the incorporation of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol as a novel C-terminal modifying agent in peptide synthesis. We present two primary methodologies: its use as a C-terminal ester in solution-phase peptide synthesis (SPPS) and its immobilization on a solid support for the synthesis of C-terminally modified peptide alcohols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorination strategies in peptide-based therapeutics.
Introduction: The Rationale for Advanced Fluorination
Fluorine's unique physicochemical properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, make it a powerful tool in medicinal chemistry.[3] When incorporated into peptides, fluorine can induce favorable conformational changes, block sites of metabolic degradation, and modulate pKa values of nearby functional groups.[4] The subject of this note, this compound, offers a trifecta of fluorine modifications on a single benzyl moiety. The two trifluoromethyl groups are potent electron-withdrawing groups and can significantly enhance lipophilicity and metabolic stability, while the ortho-fluoro substituent further modulates the electronic properties of the aromatic ring.[5]
The incorporation of this alcohol at the C-terminus of a peptide can serve two primary purposes:
-
As a stable C-terminal cap: The resulting benzyl ester can enhance the peptide's resistance to carboxypeptidases and modify its pharmacokinetic profile.
-
As a precursor to a peptide alcohol: C-terminal peptide alcohols often exhibit distinct biological activities and improved stability compared to their corresponding carboxylic acids.[1][6]
This guide provides the theoretical framework and practical, step-by-step protocols for utilizing this promising, albeit challenging, building block.
Physicochemical Properties of the Reagent
A summary of the key properties of this compound is provided below. The strong electron-withdrawing nature of the substituents is expected to decrease the nucleophilicity of the hydroxyl group, a critical consideration for the subsequent protocols.
| Property | Value | Source |
| CAS Number | 152211-15-9 | |
| Molecular Formula | C₈H₅F₇O | |
| Molecular Weight | 246.11 g/mol | |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | ~ 75-77 °C at 15 mmHg | N/A |
Proposed Protocol 1: Solid-Phase Synthesis of C-Terminal 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Peptide Alcohols
This protocol details the attachment of the title alcohol to a 2-chlorotrityl chloride (2-CTC) resin, followed by standard Fmoc-based solid-phase peptide synthesis. The 2-CTC resin is selected for its extreme acid sensitivity, which allows for the cleavage of the final peptide alcohol under very mild acidic conditions, preserving the integrity of the C-terminal modification and acid-labile side-chain protecting groups.[1][7]
Workflow for SPPS Incorporation
Sources
- 1. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Alcohols attached to 2-Chlorotrityl Resin | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for Reactions Involving Sterically Hindered Benzyl Alcohols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions with sterically hindered benzyl alcohols. The inherent steric bulk around the hydroxyl group in these substrates often leads to sluggish reactions, low yields, and unexpected side products. This resource provides in-depth, experience-driven insights and practical solutions to common challenges in a direct question-and-answer format.
Introduction: The Challenge of Steric Hindrance
Sterically hindered benzyl alcohols, characterized by bulky substituents on the aromatic ring (ortho-positions) or on the carbinol carbon, present significant hurdles in organic synthesis. This steric congestion impedes the approach of reagents to the reactive hydroxyl center, necessitating carefully optimized conditions and specialized reagents to achieve desired transformations.[1] This guide will address common issues encountered during key reactions such as oxidation, etherification, esterification, and cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Oxidation Reactions
Question 1: My oxidation of a sterically hindered benzyl alcohol to the corresponding aldehyde is showing low conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the oxidation of sterically hindered benzyl alcohols is a frequent issue. The primary reason is the difficulty of the oxidant to access the sterically shielded hydroxyl group. Here’s a breakdown of potential causes and solutions:
-
Inadequate Reagent/Catalyst Activity: Standard oxidizing agents may lack the potency to overcome the steric barrier.
-
Solution 1: Switch to More Powerful Oxidants. Consider using stronger or more specialized oxidizing agents. For instance, Swern oxidation or a Dess-Martin periodinane (DMP) oxidation are often effective for hindered alcohols.
-
Solution 2: Optimize Catalyst Systems. In catalytic oxidations (e.g., using TEMPO), ensure the catalyst loading is adequate. For aerobic oxidations, the choice of metal and support is critical. Bimetallic catalysts can sometimes offer enhanced activity.[2] Ensure the catalyst is not deactivated by impurities or solvent choice.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Poor Solvent Choice: The solvent can significantly influence reaction rates and catalyst stability.
-
Solution: Screen Different Solvents. While non-polar solvents like toluene are common, some reactions may benefit from polar aprotic solvents or even solvent-free conditions.[2]
-
Troubleshooting Workflow: Optimizing Benzyl Alcohol Oxidation
Caption: Decision tree for troubleshooting low conversion in hindered benzyl alcohol oxidation.
Section 2: Etherification and Esterification
Question 2: I'm struggling with the Williamson ether synthesis using a hindered benzyl alcohol. The yield is poor and I'm observing elimination byproducts. What can I do?
Answer:
The Williamson ether synthesis is an SN2 reaction, which is notoriously sensitive to steric hindrance.[3][4] For hindered substrates, the base can act as a nucleophile, leading to deprotonation of a beta-hydrogen and subsequent E2 elimination.
-
Steric Hindrance at the Reaction Center: The bulky groups around the hydroxyl prevent the nucleophilic attack of the alkoxide on the electrophile.
-
Solution 1: Use a More Reactive Electrophile. Instead of alkyl halides, consider using more reactive electrophiles like alkyl triflates.
-
Solution 2: Alternative Synthetic Routes. For particularly challenging cases, consider alternative methods like the Mitsunobu reaction, which proceeds with inversion of configuration and can be effective for hindered alcohols.[5] Reductive etherification of carbonyls with hindered alcohols is also a powerful, metal-free alternative.[6]
-
-
Choice of Base: Strong, bulky bases can favor elimination over substitution.
-
Solution: Use a Non-Nucleophilic Base. Employ a strong, non-nucleophilic base like sodium hydride (NaH) to generate the alkoxide without competing in the substitution reaction.[7]
-
Question 3: My esterification reaction with a sterically hindered benzyl alcohol is incomplete. How can I drive it to completion?
Answer:
Esterification of hindered alcohols is often an equilibrium-limited process that is kinetically slow.[8][9][10]
-
Insufficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated for the esterification to proceed efficiently, especially with hindered alcohols.[8]
-
Solution 1: Use a Coupling Agent. Employ coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).[11]
-
Solution 2: Convert to a More Reactive Acylating Agent. Convert the carboxylic acid to an acid chloride or anhydride, which are much more reactive towards nucleophilic attack by the hindered alcohol.
-
-
Equilibrium Limitations: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials.[8]
-
Solution: Remove Water. Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the product.
-
Comparative Table: Reagents for Acylation of Hindered Alcohols
| Reagent/Method | Conditions | Advantages | Disadvantages |
| Acid Chloride/Anhydride | Base (e.g., pyridine, Et3N) | High reactivity | Harsh conditions, may not be suitable for sensitive substrates |
| DCC/DMAP | Mild, room temperature | Good for sensitive substrates | DCC byproduct can be difficult to remove |
| EDC/DMAP | Mild, aqueous or organic solvent | Water-soluble byproduct, easy workup | More expensive than DCC |
| 1-Methylimidazole | Catalytic, often with an auxiliary base | Efficient for tosylation and acylation of hindered alcohols[12] | May require optimization of base and solvent |
Section 3: Cross-Coupling Reactions
Question 4: I need to perform a Suzuki-Miyaura cross-coupling with a boronic acid and a halide derived from my sterically hindered benzyl alcohol. The reaction is not working. What are the key parameters to consider?
Answer:
Suzuki-Miyaura coupling reactions involving sterically demanding partners are challenging due to the difficulty in both the oxidative addition and reductive elimination steps of the catalytic cycle.[13][14]
-
Inadequate Catalyst and Ligand System: The choice of palladium precursor and phosphine ligand is paramount for hindered couplings.
-
Solution: Employ Bulky, Electron-Rich Ligands. Use specialized phosphine ligands designed for sterically hindered substrates. Ligands like SPhos, XPhos, or RuPhos are often effective.[1] These ligands promote the formation of a monoligated palladium complex, which is more reactive in the oxidative addition step.
-
-
Incorrect Base and Solvent Combination: The base plays a crucial role in activating the boronic acid and facilitating transmetalation.
-
Solution: Optimize Base and Solvent. Strong bases like cesium carbonate or potassium phosphate are often required. Anhydrous, degassed aprotic solvents like toluene or dioxane are generally preferred to prevent catalyst deactivation.[1]
-
-
Activation of the Benzyl Alcohol: The hydroxyl group must be converted into a good leaving group for the cross-coupling reaction.
-
Solution: Convert to a Halide or Triflate. Convert the benzyl alcohol to a benzyl bromide or chloride. For even greater reactivity, conversion to a benzyl triflate is an excellent option. Alternatively, direct coupling of benzyl esters (carbonates or acetates) is also possible under specific conditions.[15][16]
-
Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Benzyl Bromide
-
Preparation: To an oven-dried Schlenk flask, add the sterically hindered benzyl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd2(dba)3, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C under an inert atmosphere (argon or nitrogen) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Section 4: Protecting Groups
Question 5: When should I use a protecting group for my sterically hindered benzyl alcohol, and which one should I choose?
Answer:
Protecting the hydroxyl group is often necessary when it is incompatible with the reaction conditions for another transformation in the molecule (e.g., reactions involving strong bases or nucleophiles).[17]
-
Choosing the Right Protecting Group: The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.
-
Silyl Ethers (e.g., TBS, TIPS): These are commonly used due to their ease of installation and removal with fluoride sources (e.g., TBAF).[7][17] Bulkier silyl groups like TBDPS or TIPS can be used for selective protection of less hindered alcohols.[17]
-
Benzyl (Bn) Ether: This is a robust protecting group, typically installed under basic conditions (Williamson ether synthesis) and removed by catalytic hydrogenation.[3][7][18]
-
p-Methoxybenzyl (PMB) Ether: Similar to the benzyl group, but can be selectively removed under oxidative conditions (e.g., with DDQ), leaving other benzyl ethers intact.[7]
-
Diagram: Protecting Group Strategy
Caption: A general workflow illustrating the use of a protecting group strategy.
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Synthesis in Review: Useful and versatile synthetic methods involving the deoxygenation of alcohols | Domainex. Domainex. [Link]
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Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis | Organic Letters - ACS Publications. ACS Publications. [Link]
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Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube. The Organic Chemistry Tutor. [Link]
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A General Method to Access Sterically Hindered and Complex Ethers | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
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β-Glycosidation of Sterically Hindered Alcohols | Organic Letters - ACS Publications. ACS Publications. [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. ResearchGate. [Link]
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Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC. National Institutes of Health. [Link]
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Direct activation of alcohols via perrhenate ester formation for an intramolecular dehydrative Friedel–Crafts reaction - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]
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Condition Optimization for Buchwald-Hartwig Reactions - YouTube. WuXi AppTec. [Link]
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Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC - NIH. National Institutes of Health. [Link]
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Optimization of reaction conditions. a | Download Table - ResearchGate. ResearchGate. [Link]
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Optimization of reaction conditions | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
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Technical Support Center: Optimizing Nucleophilic Substitution on 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging substrate. The presence of strong electron-withdrawing groups (EWG) on the aromatic ring significantly influences the reactivity of the benzylic alcohol, often leading to unexpected outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve your desired synthetic transformations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions based on established chemical principles.
Issue 1: Low or No Conversion of the Starting Material
Question: I am trying to displace the hydroxyl group of this compound with my nucleophile, but I am observing very low conversion, with the starting material remaining largely unreacted. What could be the problem?
Answer: The primary reason for low conversion is the poor leaving group ability of the hydroxyl group (-OH).[1][2][3] The hydroxide anion (HO⁻) is a strong base, making it an unfavorable leaving group in nucleophilic substitution reactions.[2][3] To facilitate the reaction, the hydroxyl group must be converted into a better leaving group.
Solutions:
-
Protonation under Acidic Conditions: In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺).[1][2][4] This creates a much better leaving group, water (H₂O), which is a weak base.[2][4] However, this approach is only suitable for nucleophiles that are not deactivated by acidic conditions.
-
Conversion to a Sulfonate Ester: A more general and often more effective strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs).[2][3] These are excellent leaving groups because the negative charge is highly stabilized by resonance.[2]
-
In Situ Activation (Mitsunobu or Appel Reaction): For sensitive substrates or when a one-pot procedure is desired, in situ activation methods are highly recommended.
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol.[5] This allows for the introduction of a wide range of nucleophiles, including carboxylic acids, phenols, and some nitrogen nucleophiles, typically with inversion of stereochemistry.[5][6]
-
Appel Reaction: This method converts the alcohol to the corresponding alkyl halide using triphenylphosphine and a tetrahalomethane (e.g., CCl₄ or CBr₄).[7][8][9] The resulting benzyl halide is a much more reactive electrophile for subsequent substitution.
-
Issue 2: Competing Elimination Reactions
Question: I've successfully activated the alcohol, but now I'm observing significant amounts of an elimination byproduct. How can I favor substitution over elimination?
Answer: While benzylic systems are less prone to elimination than some other alkyl systems because it would disrupt the aromaticity, it can still occur, especially with strong, sterically hindered bases.
Solutions:
-
Choice of Base/Nucleophile: Use a less sterically hindered and less basic nucleophile if possible. For example, if you are using an alkoxide, consider using a less bulky one.
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor Sₙ2 reactions over E2 reactions.[10]
Issue 3: Unexpected Rearrangement Products
Question: I am seeing products that suggest a rearrangement of the carbon skeleton has occurred. Why is this happening and how can I prevent it?
Answer: Rearrangements are characteristic of reactions that proceed through a carbocation intermediate (Sₙ1 pathway). While the benzylic carbocation of your substrate is destabilized by the electron-withdrawing groups, under certain conditions (e.g., strongly ionizing, polar protic solvents), an Sₙ1 mechanism might still be operative.[10][11][12]
Solutions:
-
Promote an Sₙ2 Mechanism: To avoid carbocation formation, you should choose conditions that favor an Sₙ2 pathway.[10] This includes using a strong, non-bulky nucleophile, a polar aprotic solvent, and a good, neutral leaving group (like a tosylate or a halide).[10] The Mitsunobu and Appel reactions are excellent for setting up the substrate for a clean Sₙ2 displacement.[5][7][8][9]
Frequently Asked Questions (FAQs)
This section delves deeper into the mechanistic considerations and optimization strategies for your reaction.
Q1: What is the expected reaction mechanism (Sₙ1 vs. Sₙ2) for nucleophilic substitution on this substrate?
The reaction mechanism is highly dependent on the reaction conditions.
-
Sₙ1 Pathway: This pathway involves the formation of a benzylic carbocation. The strong electron-withdrawing trifluoromethyl and fluoro groups on the aromatic ring will significantly destabilize this carbocation, making the Sₙ1 pathway less favorable than for an unsubstituted benzyl alcohol. However, it might still be observed with weak nucleophiles in polar protic solvents that can stabilize the carbocation intermediate.[10][11][12]
-
Sₙ2 Pathway: This is generally the more likely and desirable pathway for this substrate. It involves a backside attack by the nucleophile on the carbon bearing the leaving group in a single, concerted step.[13] To favor this mechanism, you should activate the alcohol to a good leaving group and use a reasonably strong nucleophile in a polar aprotic solvent.[10]
Q2: How do the electron-withdrawing groups on the aromatic ring affect the reaction?
The two trifluoromethyl groups and the fluorine atom have a profound impact:
-
Destabilization of the Carbocation: As mentioned, these groups strongly destabilize the positive charge of a potential benzylic carbocation, disfavoring the Sₙ1 mechanism.
-
Increased Electrophilicity of the Benzylic Carbon: The electron-withdrawing nature of the substituents makes the benzylic carbon more electron-deficient and therefore more susceptible to nucleophilic attack in an Sₙ2 reaction.
-
Potential for Nucleophilic Aromatic Substitution (SₙAr): While the primary reaction site is the benzylic carbon, the highly electron-deficient aromatic ring could potentially undergo SₙAr, especially with very strong nucleophiles and harsh conditions.[14] This would involve displacement of the fluorine atom on the ring. Careful monitoring of byproducts is advised.
Q3: Which solvent should I choose for my reaction?
The choice of solvent is critical for controlling the reaction pathway.[10][11][12]
| Solvent Type | Examples | Effect on Reaction |
| Polar Protic | Water, Methanol, Ethanol | Stabilizes both the carbocation (favoring Sₙ1) and the nucleophile (can slow down Sₙ2).[10][11][12] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Does not solvate the nucleophile as strongly, increasing its reactivity. Favors Sₙ2.[10] |
| Nonpolar | Toluene, Hexane | Generally poor solvents for ionic nucleophiles and may lead to slow or incomplete reactions. |
For this specific substrate, polar aprotic solvents are generally recommended to promote a clean Sₙ2 reaction.
Experimental Protocols
Here are detailed, step-by-step methodologies for the highly recommended Mitsunobu and Appel reactions to activate your benzylic alcohol.
Protocol 1: Mitsunobu Reaction for Nucleophilic Substitution
This protocol is suitable for a wide range of acidic nucleophiles (pKa < 13).[5]
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) and your nucleophile (1.1-1.5 eq.) in anhydrous tetrahydrofuran (THF) or another suitable solvent, add triphenylphosphine (1.1-1.5 eq.).[5]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1-1.5 eq.) in THF dropwise. Maintain the temperature below 10 °C.[15]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.[5]
-
Upon completion, quench the reaction and work up to remove the triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved by column chromatography.
Protocol 2: Appel Reaction for Conversion to Benzyl Bromide
This protocol is ideal for converting the alcohol to the more reactive benzyl bromide.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add carbon tetrabromide (CBr₄) (1.2-1.5 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (PPh₃) (1.2-1.5 eq.) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the starting material is consumed (monitor by TLC).[16]
-
Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography to isolate the benzyl bromide, which can be used in a subsequent substitution reaction.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key mechanistic considerations and a general workflow for troubleshooting your experiments.
Caption: Deciding between Sₙ1 and Sₙ2 pathways.
Caption: A general workflow for troubleshooting common issues.
References
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Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
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Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. (2012). University of Northern Colorado. [Link]
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Mitsunobu reaction. Wikipedia. [Link]
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Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017). ACS Publications. [Link]
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Appel reaction. Wikipedia. [Link]
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Alcohols in SN1 and SN2 Reactions. Chemistry Steps. [Link]
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Appel Reaction. Organic Chemistry Portal. [Link]
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NS7. Solvent Effects. College of Saint Benedict and Saint John's University. [Link]
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Appel Reaction: Mechanism & Examples. NROChemistry. [Link]
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4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
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A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
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Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. [Link]
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Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. [Link]
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Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journals. [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
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Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society. [Link]
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Nucleophilic substitution at a benzylic carbon by an ambident nucleophile. Indian Academy of Sciences. [Link]
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10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. (2014). Chemistry LibreTexts. [Link]
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Lecture 16: Converting Alcohols Into Good Leaving Groups. (2020). YouTube. [Link]
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Nucleophilic Aromatic Substitution - The Benzyne Mechanism. (2018). Master Organic Chemistry. [Link]
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How to Make OH into a Good Leaving Group. (2012). YouTube. [Link]
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Lewis‐Acid‐Catalyzed Direct Nucleophilic Substitution Reaction of Alcohols for the Functionalization of Aromatic Amines. (2019). ResearchGate. [Link]
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Reactions at the benzylic position. Khan Academy. [Link]
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Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). YouTube. [Link]
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Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. [Link]
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Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). YouTube. [Link]
-
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side reactions of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol under strong oxidizing conditions
Technical Support Center: 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting and practical advice for researchers encountering side reactions during oxidation experiments. As Senior Application Scientists, we understand that unexpected outcomes are a part of research, and this resource is built to help you navigate those challenges with a clear understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is my oxidation of this compound sluggish or incomplete?
A1: The primary reason for slow reaction rates is the electronic nature of your substrate. The aromatic ring is heavily substituted with three potent electron-withdrawing groups: one fluorine and two trifluoromethyl (-CF3) groups. These groups significantly decrease the electron density of the benzyl alcohol moiety. Most oxidation mechanisms, including those involving permanganate or chromium reagents, are retarded by electron-withdrawing substituents because they destabilize the transition state for hydride or proton removal from the benzylic carbon[1][2]. You may need to employ more forcing conditions (higher temperature, longer reaction times) or a more potent oxidizing system.
Q2: I'm trying to synthesize the aldehyde, but I'm isolating the carboxylic acid instead. What's happening?
A2: This is a classic case of over-oxidation. Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) will readily oxidize the initially formed aldehyde to the corresponding benzoic acid, especially under harsh conditions (e.g., heat)[3][4]. The intermediate aldehyde is often more susceptible to oxidation than the starting alcohol. To stop at the aldehyde stage, you must use milder, more selective oxidizing agents such as pyridinium chlorochromate (PCC), or conditions like a Swern or Dess-Martin oxidation[5].
Q3: Are the trifluoromethyl groups stable under strong oxidizing conditions?
A3: Generally, yes. The trifluoromethyl group is exceptionally robust due to the strength of the carbon-fluorine bond and is stable to most common oxidizing agents[6][7][8]. However, under extremely harsh basic (hydrolytic) or oxidative conditions, degradation is not impossible, though it is far less likely than reactions at the benzylic alcohol position[6]. You should be more concerned with the reactivity of the alcohol functional group.
Q4: Can the aromatic fluorine atom be displaced during the reaction?
A4: Nucleophilic aromatic substitution (SNAr) on such an electron-deficient ring is mechanistically possible, but it typically requires a potent nucleophile. Under standard oxidizing conditions, displacement of the fluoride is not a common side reaction. If your reaction mixture contains strong nucleophiles and you are running the reaction at high temperatures, this could become a minor pathway, but it is not a primary concern for most oxidation protocols.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Yield of the Desired Aldehyde and Formation of an Unidentified Byproduct
Scenario: You are performing a Swern oxidation to obtain 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde. Your NMR shows some desired product, but also a significant amount of a new, unexpected species, and your yield is poor.
Potential Cause & Troubleshooting Steps:
-
Pummerer Rearrangement Byproduct: The Swern oxidation is highly sensitive to temperature. If the reaction temperature rises above the recommended -60 °C to -78 °C, the intermediate alkoxysulfonium ylide can undergo a Pummerer rearrangement, leading to the formation of mixed thioacetals (e.g., RCH(SMe)OCH2SMe)[5][9].
-
Solution: Maintain strict temperature control. Use a cryostat or a well-insulated bath (e.g., dry ice/acetone). Ensure reagents are added slowly and pre-cooled if necessary.
-
-
Incorrect Reagent Addition Order: The order of addition in a Swern oxidation is critical. The alcohol must be added to the activated DMSO complex before the addition of the amine base (e.g., triethylamine).
Workflow for Troubleshooting Swern Oxidation
Caption: The pathway of over-oxidation from benzyl alcohol to benzoic acid.
This guide provides a framework for diagnosing and solving common issues encountered during the oxidation of this compound. By understanding the electronic properties of the molecule and the mechanisms of different oxidizing agents, researchers can optimize their synthetic routes to achieve higher yields and purity.
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Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry (RSC Publishing).[Link]
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Selective oxidation of benzyl alcohol with electron-withdrawing group... ResearchGate.[Link]
-
Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts.[Link]
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The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. ResearchGate.[Link]
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Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.[Link]
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Swern Oxidation. Organic Chemistry Portal.[Link]
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- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol
Welcome to the technical support center for the synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly functionalized fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and optimize the yield of your synthesis.
The unique electronic properties imparted by the fluorine and trifluoromethyl groups make this molecule a valuable intermediate in the development of pharmaceuticals and advanced materials.[1] However, these same properties can present specific challenges in its synthesis. This guide provides practical, field-proven insights to ensure a successful and high-yielding preparation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary and reliable synthetic pathways to synthesize this compound:
-
Route A: Reduction of a Carbonyl Precursor: This involves the reduction of either 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde or 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid (or its ester derivative). This is often the more straightforward approach if the starting carbonyl compound is commercially available or easily synthesized.
-
Route B: Grignard Reaction: This route utilizes a Grignard reagent, such as 2-Fluoro-4,6-bis(trifluoromethyl)phenylmagnesium halide, which then reacts with formaldehyde or a formaldehyde equivalent (e.g., paraformaldehyde) to form the desired benzyl alcohol.[2]
Q2: Which reducing agent is most suitable for the reduction of the corresponding benzaldehyde or benzoic acid?
For the reduction of the aldehyde, sodium borohydride (NaBH₄) is a mild and effective choice, typically providing high yields.[1][3] For the reduction of the carboxylic acid, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are generally required. However, a two-step process involving esterification of the carboxylic acid followed by reduction with NaBH₄ can also be an effective strategy, potentially offering better control and safety.[4]
Q3: What are the key considerations when performing a Grignard reaction for this synthesis?
The formation and reaction of the Grignard reagent are highly sensitive to moisture. Therefore, it is crucial to use anhydrous solvents (typically diethyl ether or THF) and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The high reactivity of Grignard reagents also means they can react with acidic protons, so care must be taken to avoid any protic impurities.
Q4: How does the presence of fluorine and trifluoromethyl groups affect the synthesis?
The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the aromatic ring and the functional groups.[5][6] For instance, in the Grignard route, the formation of the Grignard reagent might be more challenging compared to non-fluorinated analogues. During reduction reactions, these groups are generally stable, but their electronic effects on the carbonyl group should be considered when choosing reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Route A: Reduction of Carbonyl Precursor
Problem 1: Low or No Conversion of the Starting Material
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Reducing Agent | Use a fresh, unopened container of the reducing agent (e.g., NaBH₄ or LiAlH₄). | Hydride reducing agents can degrade upon exposure to moisture in the air, leading to reduced activity. |
| Insufficient Amount of Reducing Agent | Increase the molar equivalents of the reducing agent. A typical starting point is 1.5-2.0 equivalents for aldehydes and 2.0-3.0 for esters. | Stoichiometric or slightly excess amounts are necessary to ensure complete reduction. |
| Low Reaction Temperature | For NaBH₄ reductions, ensure the reaction is at least at 0°C to room temperature. For LiAlH₄, the reaction may require gentle reflux. | Reaction kinetics can be slow at very low temperatures, leading to incomplete conversion. |
| Poor Solubility of Starting Material | Choose an appropriate solvent. For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are common. For LiAlH₄, ethereal solvents like THF or diethyl ether are used. | The starting material must be sufficiently soluble for the reducing agent to react effectively. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Over-reduction (in the case of starting with a carboxylic acid or ester) | If using LiAlH₄, add the reducing agent slowly at a low temperature (e.g., 0°C) and monitor the reaction closely by TLC. | Over-reduction can lead to the formation of other products. Controlled addition of the reagent can mitigate this. |
| Formation of Borate Esters (with NaBH₄) | After the reaction is complete, perform an acidic workup (e.g., with 1M HCl) to hydrolyze any borate ester intermediates. | Borohydride reduction in alcoholic solvents can form borate esters, which need to be hydrolyzed to liberate the free alcohol. |
| Reaction with Solvent | Ensure the chosen solvent is compatible with the reducing agent. For example, do not use protic solvents with LiAlH₄. | LiAlH₄ reacts violently with protic solvents. |
Route B: Grignard Reaction
Problem 1: Failure to Form the Grignard Reagent
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Moisture | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and perform the reaction under a strict inert atmosphere. | Grignard reagents are extremely sensitive to water and will be quenched by any protic source. |
| Inactive Magnesium | Use freshly crushed magnesium turnings or activate the magnesium with a small crystal of iodine or 1,2-dibromoethane. | The surface of magnesium can oxidize, preventing the reaction. Activation exposes a fresh metal surface. |
| Difficulty in Initiating the Reaction | Gently warm the reaction mixture or add a small amount of a pre-formed Grignard reagent to initiate the reaction. | The initiation of Grignard formation can sometimes be sluggish. |
Problem 2: Low Yield of the Benzyl Alcohol
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Side Reactions of the Grignard Reagent | Ensure the formaldehyde source (e.g., paraformaldehyde) is thoroughly dried before use. Add the Grignard reagent slowly to the formaldehyde suspension. | The highly basic Grignard reagent can react with any acidic protons or other electrophiles present. |
| Incomplete Reaction with Formaldehyde | Allow for sufficient reaction time after the addition of the Grignard reagent. Gentle heating may be required. | The reaction between the Grignard reagent and the solid paraformaldehyde can be slow.[2] |
| Loss of Product During Workup | Use a careful aqueous workup with a saturated solution of ammonium chloride (NH₄Cl) instead of water alone to quench the reaction. | A controlled quench will minimize side reactions and help to break up any magnesium salt emulsions, facilitating product extraction. |
Experimental Protocols
Optimized Protocol for the Reduction of 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde
This protocol is based on established methods for the reduction of similar benzaldehyde derivatives.[1][3]
Materials:
-
2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1M HCl until the pH is acidic (pH ~2-3).
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by silica gel column chromatography if necessary.
Visualizations
Troubleshooting Workflow for Low Yield in Grignard Synthesis
Caption: A decision tree for troubleshooting low yields in the Grignard synthesis of this compound.
References
- Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. (2026). Vertex AI Search.
- 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol. Benchchem.
- 2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol. Vulcanchem.
- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosyl
- Preparation method of 2,4,6-trifluoro-benzylamine compound.
- Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones.
- Synthesis of β-trifluoromethyl alcohols. Organic Chemistry Portal.
- Bis-trifluoromethyl alcohol tma. Sigma-Aldrich.
- Grignard Reagents. Sigma-Aldrich.
- An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzaldehyde from 3-(Trifluoromethyl)benzyl alcohol. Benchchem.
- 2-Fluoro-4-(trifluoromethyl)benzoic acid 99 115029-24-8. Sigma-Aldrich.
- 3-benzyloxy-2-methyl propano
- In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry.
- Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- 2,4,6-Trifluorobenzoic acid.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. YouTube.
- A new synthetic route to polyfluorobenzyl alcohol.
- 2,6-Bis(trifluoromethyl)benzoic acid. NIH.
- Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol. NIH.
- Preparation method of m-trifluoromethyl-benzyl-alcohol.
- Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. MDPI.
- Method for purifying benzyl alcohol.
- Working with Hazardous Chemicals. Organic Syntheses.
- Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol () for sale [vulcanchem.com]
- 3. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Reactivity of Trifluoromethyl Groups
Welcome to the technical support center for managing the reactivity of the trifluoromethyl (CF₃) group. The incorporation of a CF₃ moiety is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] However, its potent electron-withdrawing nature and the inertness of its carbon-fluorine bonds present unique challenges in synthetic chemistry.[5][6][7]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during reactions involving trifluoromethylated compounds. Each issue is followed by a diagnosis of potential causes and a series of actionable solutions.
Issue 1: My trifluoromethylation reaction is sluggish or fails to proceed.
Question: I'm attempting to install a CF₃ group on my substrate (an arene/alkene) using a standard protocol (e.g., photoredox catalysis with CF₃SO₂Cl), but I'm observing low conversion or no reaction at all. What's going wrong?
Answer:
A sluggish trifluoromethylation reaction can stem from several factors related to the generation and reactivity of the trifluoromethyl species, catalyst efficiency, or substrate properties. The CF₃ group is a powerful electron-withdrawing group, which can deactivate certain substrates towards specific reaction types.[7][8]
Causality & Troubleshooting Steps:
-
Inefficient Radical Generation (for Radical Pathways): In photoredox catalysis, the generation of the •CF₃ radical is the crucial first step.[9]
-
Diagnosis: Your photocatalyst may not be sufficiently excited, or the single-electron transfer (SET) event may be inefficient.
-
Solution Protocol:
-
Verify Light Source: Ensure your light source (e.g., blue LEDs, household CFL bulb) has the correct wavelength and sufficient power to excite your chosen photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃). Check the catalyst's absorption spectrum.
-
Optimize Photocatalyst: Not all photocatalysts are equally effective. For the trifluoromethylation of alkenes with CF₃I, Ru(phen)₃Cl₂ was found to give a cleaner reaction profile than other common catalysts.[1] If one catalyst fails, screen others with appropriate redox potentials.
-
Degas Thoroughly: Oxygen is an efficient quencher of excited-state photocatalysts and can also react with radical intermediates. Degas your reaction mixture rigorously using 3-5 freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
-
-
Substrate Reactivity: The electronic nature of your substrate is critical.
-
Diagnosis: If your substrate is highly electron-deficient, its reaction with the electrophilic •CF₃ radical may be slow. Conversely, for nucleophilic trifluoromethylation, an electron-poor substrate is required.
-
Solution Protocol:
-
Switch Reaction Type: If radical trifluoromethylation is failing on an electron-poor arene, consider a nucleophilic approach. This involves reacting an aryl halide or triflate with a nucleophilic CF₃ source like Ruppert's Reagent (TMSCF₃) and a fluoride initiator.[10][11][12]
-
Modify Substrate: If possible, temporarily install an electron-donating group on your substrate to increase its reactivity toward radical addition, which can be removed later.
-
-
-
Catalyst Inhibition or Decomposition: The catalyst could be deactivated during the reaction.[13]
-
Diagnosis: Acidic byproducts or coordination of the product to the metal center can inhibit catalytic activity.
-
Solution Protocol:
-
Add a Base: In many photoredox protocols, a mild base is included to neutralize acidic byproducts that can protonate and deactivate catalysts or intermediates. For example, bases like K₂CO₃ are often beneficial in bismuth-catalyzed C-H trifluoromethylations.[14]
-
Consider a More Robust Catalyst/Ligand System: If you suspect catalyst decomposition, switching to a catalyst with more robust ligands may improve stability and turnover.[13]
-
-
Issue 2: I'm observing significant defluorination or C-F bond activation instead of the desired reaction.
Question: I'm trying to perform a reaction on another part of my trifluoromethylated molecule, but I'm cleaving C-F bonds from the CF₃ group, leading to CF₂H or other byproducts. How can I prevent this?
Answer:
Unwanted C-F bond activation is a significant challenge because the C-F bonds in a difluoromethyl group (the product of one defluorination) are weaker and more susceptible to further reaction than those in the starting trifluoromethyl group.[5][15] This side reaction is often promoted by strongly reductive conditions or the use of certain transition metals.
Causality & Troubleshooting Steps:
-
Undesired Single-Electron Transfer (SET): Many reductive processes can reduce the Ar-CF₃ moiety.
-
Diagnosis: If your reaction conditions involve strong reductants (e.g., low-valent metals like Mg) or highly reducing photoredox catalysts, you may be generating a radical anion intermediate (Ar-CF₃)•⁻, which readily eliminates a fluoride ion to form a difluoromethyl radical.[15][16]
-
Solution Protocol:
-
Tune Redox Potential: If using photoredox catalysis, select a catalyst with a less negative excited-state reduction potential to avoid reducing the CF₃ group.
-
Avoid Strong Reductants: If possible, replace metallic reductants with milder organic or silane-based reducing agents. For example, a combination of palladium and copper catalysts with Ph₃SiH has been used for the selective reduction of ArCF₃ to ArCF₂H, demonstrating that careful catalyst choice can control the extent of C-F activation.[5]
-
Change Solvent/Additives: The stability of radical ion intermediates can be solvent-dependent. Switching to a less polar solvent may disfavor the formation or longevity of these species.
-
-
-
Lewis Acid-Mediated C-F Activation: Strong Lewis acids can coordinate to a fluorine atom, weakening the C-F bond and facilitating fluoride abstraction.
-
Diagnosis: If your reaction requires a Lewis acid (e.g., AlCl₃, BBr₃), it may be activating the CF₃ group. Boron tribromide, for instance, can be used to transform Ar-CF₃ into a benzophenone derivative.[17]
-
Solution Protocol:
-
Use a Milder Lewis Acid: Screen weaker Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) that may still promote your desired reaction without activating the C-F bond.
-
Protect the CF₃ Group (if feasible): This is synthetically challenging and generally not practical. A better approach is to choose orthogonal reaction conditions.
-
Change Synthetic Order: Perform the Lewis acid-mediated step before introducing the trifluoromethyl group.
-
-
// Nodes Start [label="Problem:\nUnwanted C-F Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conditions [label="Identify Reaction Type", fillcolor="#FBBC05", fontcolor="#202124"]; Reductive [label="Reductive Conditions\n(e.g., Metals, Photoredox)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lewis_Acidic [label="Lewis Acidic Conditions\n(e.g., AlCl₃, BBr₃)", fillcolor="#F1F3F4", fontcolor="#202124"];
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Sol_Lewis_1 [label="Screen Milder\nLewis Acids (e.g., ZnCl₂)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse, width=2.2, height=0.8]; Sol_Lewis_2 [label="Alter Sequence of\nSynthetic Steps", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse, width=2.2, height=0.8];
End [label="Problem Resolved:\nCF₃ Group Preserved", fillcolor="#FFFFFF", style=filled, shape=box, peripheries=2, fontcolor="#34A853"];
// Edges Start -> Check_Conditions; Check_Conditions -> Reductive [label=" Reductive?"]; Check_Conditions -> Lewis_Acidic [label=" Lewis Acidic?"];
Reductive -> Sol_Reductive_1; Reductive -> Sol_Reductive_2; Reductive -> Sol_Reductive_3;
Lewis_Acidic -> Sol_Lewis_1; Lewis_Acidic -> Sol_Lewis_2;
{Sol_Reductive_1, Sol_Reductive_2, Sol_Reductive_3} -> End [style=dashed]; {Sol_Lewis_1, Sol_Lewis_2} -> End [style=dashed]; } }
Caption: Decision workflow for troubleshooting unwanted C-F bond activation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right trifluoromethylating reagent for my synthesis?
This is a critical decision that depends on the nature of your substrate and the desired bond construction. Reagents are broadly classified by their reactivity.[12][18]
| Reagent Class | Example(s) | Reactivity Type | Typical Substrates | Mechanism Notes |
| Nucleophilic | Ruppert's Reagent (TMSCF₃)[10][11], Fluoroform (HCF₃) + base[10][19] | Formal "CF₃⁻" source | Aldehydes, Ketones, Imines, Aryl Halides (with transition metal) | Requires an initiator (e.g., fluoride) for TMSCF₃ or a strong base for HCF₃. The CF₃ anion attacks electrophilic centers.[12] |
| Electrophilic | Togni Reagents[10], Umemoto Reagents[10], Triflyl Chloride (CF₃SO₂Cl)[9][10] | Formal "CF₃⁺" source | Enolates, Thiophenols, Arenes, Alkenes | Reacts with nucleophilic substrates. The mechanism can be complex, sometimes involving SET pathways rather than direct polar substitution.[10] |
| Radical | Trifluoroiodomethane (CF₃I)[1], Triflyl Chloride (CF₃SO₂Cl)[9], Sodium Triflinate[18] | "•CF₃" source | Alkenes, (Hetero)arenes | The •CF₃ radical is typically generated via photoredox catalysis, thermal initiation, or with a reductant. It adds to π-systems or participates in C-H functionalization.[1][9] |
Expert Advice: For late-stage functionalization of complex, electron-rich heterocycles, photoredox-catalyzed radical trifluoromethylation is often the mildest and most effective method.[9] For constructing quaternary centers alpha to a carbonyl, an electrophilic reagent with an enolate is the classic approach.[10]
Q2: My reaction involves an aromatic ring with a CF₃ group. What should I expect in terms of regioselectivity for electrophilic aromatic substitution?
The trifluoromethyl group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution.[20][21]
-
Causality: The high electronegativity of the fluorine atoms strongly withdraws electron density from the aromatic ring through induction, making it less nucleophilic and thus less reactive towards electrophiles (deactivating).[7][22] When an electrophile attacks the ortho or para positions, one of the resonance structures of the resulting carbocation intermediate places the positive charge on the carbon directly attached to the CF₃ group. This is highly destabilizing because the adjacent, electron-deficient carbon of the CF₃ group intensifies the positive charge.[21][22] Attack at the meta position avoids this unfavorable arrangement, making it the preferred pathway.
Caption: Regioselectivity in electrophilic aromatic substitution.
Q3: What is "Umpolung" reactivity in the context of trifluoromethyl groups, and when would I use it?
"Umpolung" refers to the inversion of the normal polarity of a functional group. For the CF₃ group, this typically means making the normally electrophilic carbon atom behave as a nucleophile.
-
Concept: While we often think of generating "CF₃⁺" (electrophilic) or "•CF₃" (radical) species, umpolung strategies aim to generate a formal "CF₃⁻" (nucleophilic) species from an unconventional source or via a novel pathway.[23]
-
Application Example: A powerful strategy involves the reductive trifluoromethylation of imines using photoredox catalysis. Here, an electrophilic Togni-type reagent is used, but the reaction is initiated by the single-electron reduction of the imine substrate. This generates an α-amino radical that then couples with the trifluoromethyl radical, effectively achieving a nucleophilic-type addition using an electrophilic CF₃ source under reductive conditions.[24]
-
When to Use It: Umpolung strategies are valuable when direct nucleophilic trifluoromethylation is difficult or when you want to achieve a unique selectivity not possible with traditional methods. For example, a formal umpolung reaction of (Me₄N)SCF₃ with secondary amines proceeds selectively at the N-H unit, a selectivity not governed by the nucleophilicity of other functional groups present in the molecule.[23] This allows for trifluoromethylation in the presence of other nucleophilic sites.
Experimental Protocol: Visible Light Photoredox-Catalyzed Trifluoromethylation of an Alkene
This protocol is adapted from established literature procedures and provides a general method for the direct synthesis of trifluoromethylated alkenes.[1]
Objective: To synthesize an (E)-alkenyl-CF₃ product from a terminal alkene using CF₃I, a ruthenium photocatalyst, and a base under visible light irradiation.
Materials:
-
Terminal alkene (1.0 equiv)
-
Trifluoroiodomethane (CF₃I) (2.0 equiv) - Caution: Volatile and light-sensitive.
-
Ru(phen)₃Cl₂ (1-2 mol%)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., CH₃CN or DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED lamp (450-460 nm) or a household compact fluorescent lamp (CFL)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or N₂), add the terminal alkene (e.g., 0.5 mmol, 1.0 equiv) and the photocatalyst Ru(phen)₃Cl₂ (e.g., 0.005 mmol, 1 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2.5 mL) via syringe.
-
Reagent Addition: Add DBU (e.g., 0.75 mmol, 1.5 equiv) to the mixture.
-
CF₃I Addition: Cool the mixture to 0 °C. Carefully condense or add the CF₃I (1.0 mmol, 2.0 equiv) to the reaction vessel. Seal the flask.
-
Initiation: Place the sealed reaction flask approximately 5-10 cm from the light source. A small fan may be used to maintain the reaction at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously under irradiation. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots (ensure the reaction is shielded from light and kept under an inert atmosphere during sampling). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated alkene.
Causality of Components:
-
Ru(phen)₃Cl₂: The photocatalyst that absorbs visible light to reach an excited state capable of single-electron transfer.[1]
-
CF₃I: The source of the trifluoromethyl radical. The excited photocatalyst reduces the weak C-I bond to generate •CF₃.[1]
-
DBU: A non-nucleophilic base that facilitates the final E2 elimination of HI from the alkyl iodide intermediate to form the alkene product.[1]
-
Visible Light: The energy source required to excite the photocatalyst and initiate the catalytic cycle.
References
-
Yasu, Y., Koike, T., & Akita, M. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. ACS Publications. [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.
-
Majek, M., & Wangelin, A. J. von. (2014). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications. [Link]
-
Song, S., et al. (2023). Recent Progress in Selective C-F Bond Activation of Trifluoromethyl Alkenes. ResearchGate. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC. [Link]
-
Yang, S., Chen, M., & Tang, P. (2019). Photoredox-Catalyzed Trifluoromethylation. Synfacts. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]
-
Whiting, M., et al. (2016). Catalytic activation of a single C–F bond in trifluoromethyl arenes. RSC Publishing. [Link]
-
Zhang, P., et al. (2021). Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds. Organic Chemistry Frontiers. [Link]
-
Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic substitution. Homework.Study.com. [Link]
-
Rebreyend, C., et al. (2021). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. ACS Publications. [Link]
-
Van der Pijl, F., et al. (2015). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]
-
Sahoo, B., et al. (2018). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. NIH. [Link]
-
Chegg.com. (2011). Solved Why is the trifluoromethyl group meta directing in. Chegg.com. [Link]
-
Li, Y., et al. (2022). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journal of Organic Chemistry. [Link]
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Moreira, V. M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
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ResearchGate. (n.d.). Selective activation of a single C–F bond in ArCF3. ResearchGate. [Link]
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Santschi, N., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. PMC. [Link]
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Moreira, V. M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]
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Santschi, N., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Asymmetric Defluoroallylation of 4‐Trifluoromethylpyridines Enabled by Umpolung C−F Bond Activation. ResearchGate. [Link]
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ChemRxiv. (n.d.). Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation. ChemRxiv. [Link]
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Roberts, J. D., et al. (1953). The Electrical Effect of the Trifluoromethyl Group. Semantic Scholar. [Link]
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Lu, G. J., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]
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Klumpp, D. A. (2005). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]
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YouTube. (2021). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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Mattioli, M., Mencarelli, P., & Stegel, F. (1979). Carbon leaving group in aromatic nucleophilic substitution. Quantitative comparison with a common leaving group. The Journal of Organic Chemistry. [Link]
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Gillis, E. P., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
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YouTube. (2022). Fluoroform: Organo-Fluorine chemistry, Selective Fluorination, Anionic Trifluoromethylation C-F bond. YouTube. [Link]
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ResearchGate. (n.d.). An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. ResearchGate. [Link]
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Reddit. (2021). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit. [Link]
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Dolbier, W. R. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH. [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for catalyst selection and reaction optimization. The unique electronic properties of this substrate present specific challenges and opportunities in synthesis, which we will address with scientifically grounded explanations and practical protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to address common issues and questions encountered during experimentation.
Part 1: General Catalyst Selection & Substrate Reactivity
Q1: What are the primary challenges when selecting a catalyst for reactions involving this compound?
A1: The principal challenge stems from the profound electronic deactivation of the benzyl system. The aromatic ring is substituted with three potent electron-withdrawing groups: one fluorine atom and two trifluoromethyl (-CF₃) groups. This has two major consequences for the reactivity of the benzylic alcohol:
-
Destabilization of Cationic Intermediates: Many reactions of benzylic alcohols, particularly nucleophilic substitutions, proceed through a benzyl carbocation or a species with significant cationic character. The strong inductive and resonance effects of the -F and -CF₃ groups heavily destabilize this positive charge, making Sₙ1-type pathways energetically unfavorable under standard conditions.[1]
-
Poor Leaving Group Nature of the Hydroxyl Group: Like all alcohols, the hydroxyl (-OH) group is an inherently poor leaving group. It requires activation, typically by protonation with a Brønsted acid or coordination to a Lewis acid, to facilitate its departure as a water molecule.[2][3]
Therefore, successful catalysis requires a system potent enough to activate the C-O bond for cleavage without relying on the formation of a highly unstable, free carbocation. The catalyst must be able to operate effectively on a sterically hindered and electronically demanding substrate.
Part 2: Catalyst Choice for Specific Transformations
Q2: I need to perform a nucleophilic substitution (e.g., etherification, C-C alkylation) on this compound. What class of catalyst is a good starting point?
A2: For nucleophilic substitutions on this electron-poor substrate, your primary focus should be on potent Lewis acids or specialized Brønsted acid/solvent systems that can activate the hydroxyl group under relatively mild conditions.
-
Recommended Starting Point: Non-metallic Lewis Acids. The non-metallic Lewis acid Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is an excellent first choice. It has been shown to be a highly efficient and general catalyst for the direct nucleophilic substitution of various benzylic alcohols, including those with electron-withdrawing groups.[2][3] It operates under mild conditions (e.g., 60 °C) with low catalyst loading (as low as 1 mol%), effectively promoting reactions with O-, S-, and C-centered nucleophiles while producing only water as a byproduct.[3]
-
Alternative Approach: Brønsted Acids in Fluorinated Solvents. For certain reactions like Friedel-Crafts alkylations, a combination of a strong Brønsted acid (e.g., p-toluenesulfonic acid) in a highly polar, non-nucleophilic, and hydrogen-bond-donating solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can be remarkably effective.[1] HFIP can stabilize cationic intermediates through its hydrogen-bonding network, facilitating reactions even on highly deactivated benzylic alcohols.[1]
-
Deoxofluorination Reagents: For Friedel-Crafts reactions, in situ activation of the alcohol using a deoxofluorinating agent like XtalFluor-E ([Et₂NSF₂]BF₄) can also be a powerful strategy. This reagent activates the C-OH bond, enabling ionization and subsequent reaction with arene nucleophiles without the need for a strong Lewis acid.[4]
Below is a decision tree to guide your initial catalyst selection for nucleophilic substitution.
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Validation & Comparative
A Comparative Guide to Fluorinated Benzyl Alcohols in Synthesis: Spotlight on 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
In the landscape of modern drug discovery, agrochemicals, and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation.[1][2][3] Organofluorine compounds constitute a significant portion of clinically approved small-molecule drugs, a testament to the profound effects this unassuming halogen can exert.[4] The introduction of fluorine, and particularly the highly lipophilic and powerfully electron-withdrawing trifluoromethyl (CF₃) group, can dramatically enhance metabolic stability, modulate acidity and basicity, improve binding affinity to biological targets, and fine-tune a molecule's pharmacokinetic profile.[1][5]
Among the vast arsenal of fluorinated building blocks, fluorinated benzyl alcohols serve as exceptionally versatile intermediates.[6] Their benzylic hydroxyl group is a reactive handle for a multitude of synthetic transformations, allowing for their incorporation into complex molecular architectures. This guide provides a comparative analysis of a range of fluorinated benzyl alcohols, with a special focus on the uniquely substituted 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol . We will delve into a comparative study of their synthesis, physicochemical properties, and reactivity, providing field-proven insights and experimental data to guide researchers in selecting the optimal building block for their synthetic endeavors.
I. Synthesis of Fluorinated Benzyl Alcohols: A Comparative Overview
The primary route for synthesizing benzyl alcohols, including their fluorinated analogues, is the reduction of the corresponding benzaldehydes. This transformation is typically efficient and high-yielding, utilizing common reducing agents.
A general workflow for this synthesis is outlined below:
Caption: General synthetic workflow for fluorinated benzyl alcohols.
For instance, the synthesis of polyfluorinated substrates often begins with a directed lithiation of a corresponding fluorinated benzene, followed by quenching with an electrophile like dimethylformamide (DMF) to yield the aldehyde.[7] The subsequent reduction to the alcohol is typically straightforward.[7][8]
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzyl alcohol
This protocol provides a representative example of the reduction of a fluorinated benzaldehyde to the corresponding benzyl alcohol.
Materials:
-
o-Trifluoromethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Saturated brine solution
-
Three-necked round-bottomed flask, mechanical stirrer, thermometer, dropping funnel
Procedure:
-
To a 1000 mL three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, add water (348.0 g) and cool the flask to 0°C in an ice bath.
-
Slowly add sodium borohydride (9.5 g, 0.25 mol) to the cold water with stirring. Continue stirring for 20 minutes.
-
Maintaining the internal temperature at 5°C, slowly add o-trifluoromethylbenzaldehyde (87.1 g, 0.5 mol) dropwise from a dropping funnel.
-
After the addition is complete, maintain the reaction temperature at 10°C and continue stirring for 1 hour.
-
Upon reaction completion (monitored by TLC), transfer the mixture to a separatory funnel and extract with methyl tert-butyl ether (3 x 150 mL).
-
Combine the organic phases, wash with saturated brine solution (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 2-(trifluoromethyl)benzyl alcohol as a colorless liquid.[9]
Expected Outcome: This procedure typically yields the product in high purity (>99%) and with a yield of approximately 90%.[9]
The synthesis of more complex molecules like This compound follows similar principles but requires a more elaborate starting material, such as 1-fluoro-3,5-bis(trifluoromethyl)benzene, which would first be formylated before reduction.
II. Comparative Physicochemical Properties: The Impact of Fluorine Substitution
The number and position of fluorine and trifluoromethyl substituents profoundly alter the physicochemical properties of the benzyl alcohol core. These changes are critical for predicting reactivity and for applications in medicinal chemistry.
| Compound | pKa (est.) | LogP (calc.) | Key Features |
| Benzyl Alcohol | ~15.4 | 1.10 | Baseline, non-fluorinated reference. |
| 2-Fluorobenzyl Alcohol | Lower | 1.25 | Increased H-bond acidity due to ortho-F.[10] Potential for intramolecular O-H···F hydrogen bonding.[10] |
| 4-(Trifluoromethyl)benzyl Alcohol | Lower | 2.06 | Increased acidity and lipophilicity; CF₃ is a strong electron-withdrawing group.[11][12] |
| 2-(Trifluoromethyl)benzyl Alcohol | Lower | 2.06 | Similar electronic effects to the 4-CF₃ isomer, but with potential for steric and conformational influences.[9][13] |
| 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol | Significantly Lower | ~2.5 | Strong inductive withdrawal from two ortho substituents greatly increases acidity.[14][15] |
| This compound | Very Low | >3.0 | Exceptionally high acidity and lipophilicity. The two CF₃ groups create a highly electron-deficient aromatic ring. |
Note: pKa and LogP values are estimates based on computational models and known effects of substituents. Actual experimental values may vary.
The key takeaway is that increasing the number of electron-withdrawing fluorine-containing groups systematically increases both the acidity of the hydroxyl proton and the molecule's lipophilicity. The highly electron-deficient nature of This compound makes it a unique building block with properties distinct from simpler fluorinated analogues.
III. Comparative Reactivity in Synthetic Transformations
The electronic modifications imparted by fluorination directly translate to altered chemical reactivity. Understanding these differences is crucial for designing successful synthetic routes.
A. Deoxyfluorination and Friedel-Crafts Benzylation
A common transformation of benzyl alcohols is the conversion of the hydroxyl group into another functional group. This often proceeds via an Sₙ1-type mechanism involving a benzylic carbocation intermediate. Reagents like XtalFluor-E can activate the alcohol in situ, which can then be trapped by a fluoride source (deoxyfluorination) or an arene nucleophile (Friedel-Crafts benzylation).[16]
Caption: In situ activation of benzyl alcohols for Sₙ1-type reactions.
Comparative Insights:
-
Electron-Rich Benzyl Alcohols: Alcohols with electron-donating groups readily form stable benzylic carbocations, favoring the Sₙ1 pathway.
-
Electron-Poor Benzyl Alcohols (e.g., trifluoromethylated): The strong electron-withdrawing CF₃ groups destabilize the benzylic carbocation. This has two major consequences:
-
This compound: This substrate represents an extreme case. The intense electron-withdrawing character of the three substituents makes the formation of a discrete benzylic carbocation highly unfavorable. Reactions at the benzylic position will likely require forcing conditions or proceed through an Sₙ2 pathway. This inherent stability, however, can be an advantage, preventing undesired side reactions like self-polymerization that can plague more reactive benzyl alcohols.[16]
Experimental Protocol: Friedel-Crafts Benzylation via In Situ Activation
This protocol, adapted from the work of Paquin et al., demonstrates the general procedure for using XtalFluor-E to activate benzyl alcohols for Friedel-Crafts reactions.[16]
Materials:
-
Benzyl alcohol derivative (e.g., 4-tert-butylbenzyl alcohol) (1.0 equiv)
-
Arene nucleophile (e.g., p-xylene) (10 equiv)
-
XtalFluor-E (1.2 equiv)
-
Dichloromethane (DCM)
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried, nitrogen-flushed reaction vial, add the benzyl alcohol derivative and the arene nucleophile.
-
Dissolve the mixture in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add XtalFluor-E in one portion.
-
Allow the reaction to warm to room temperature and stir for the required time (typically 1-18 hours, monitor by TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality: XtalFluor-E reacts with the alcohol to form an alkoxy-difluorosulfane intermediate. This intermediate is an excellent leaving group, and its departure, either spontaneously or with assistance, generates the electrophilic benzylic species required for the Friedel-Crafts reaction.[16] For electron-poor systems, higher temperatures or longer reaction times may be necessary to facilitate the ionization step.
B. Use as Protecting Groups in Glycosylation
Trifluoromethylated benzyl ethers have emerged as valuable protecting groups in carbohydrate chemistry. They have been shown to increase 1,2-cis selectivity in glycosylation reactions.[19] Furthermore, the presence of fluorine atoms provides a unique NMR signature and can significantly enhance the spectral resolution of complex oligosaccharides, simplifying characterization.[20] The stability of the 2-fluoro-4,6-bis(trifluoromethyl)benzyl group would make it particularly robust, suitable for multi-step syntheses requiring harsh conditions.
IV. Applications and Outlook
The unique combination of high lipophilicity, metabolic resistance, and specific electronic properties makes highly fluorinated benzyl alcohols like This compound premier building blocks for advanced applications.
-
Pharmaceuticals: The trifluoromethyl group is a well-known pharmacophore that can improve a drug's binding affinity and pharmacokinetic profile.[5][7] The specific substitution pattern of this alcohol allows for the precise construction of active pharmaceutical ingredients (APIs) where metabolic stability and potency are paramount.[14]
-
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine and CF₃ groups is a proven strategy for enhancing the efficacy and environmental persistence of modern herbicides and pesticides.[12][14]
-
Materials Science: The electron-deficient nature of the aromatic ring and the stability of the C-F bonds make these alcohols valuable precursors for specialty polymers, liquid crystals, and other advanced materials requiring high thermal and chemical stability.[12]
Conclusion
While simple fluorinated benzyl alcohols offer incremental advantages over their non-fluorinated parent, the reactivity and properties of This compound place it in a distinct class. Its high acidity, lipophilicity, and the destabilizing effect on adjacent carbocations present both challenges and opportunities. While forcing conditions may be required for Sₙ1-type transformations, its inherent stability provides a robust platform for building complex, metabolically resistant molecules. For researchers aiming to push the boundaries of molecular design in medicine, agriculture, and materials, this powerful building block offers a unique tool to access novel chemical space and engineer superior performance.
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A Comparative Guide to the Reactivity of Fluorinated Benzyl Alcohols: 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol vs. 3,5-bis(trifluoromethyl)benzyl alcohol
This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related fluorinated benzyl alcohols: 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol and 3,5-bis(trifluoromethyl)benzyl alcohol. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, data-driven insights to elucidate the nuanced differences in their chemical behavior. We will explore how the strategic placement of fluorine and trifluoromethyl substituents dictates the reactivity of the benzylic alcohol moiety, supported by a comparative experimental protocol.
Introduction: Structural and Electronic Landscape
At first glance, this compound and 3,5-bis(trifluoromethyl)benzyl alcohol share a core structural motif: a benzyl alcohol scaffold heavily substituted with strongly electron-withdrawing trifluoromethyl (-CF₃) groups. The -CF₃ group is a cornerstone in modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule.[1][2] However, the critical distinction lies in the presence of an ortho-fluoro substituent in the former, a seemingly minor alteration that introduces profound electronic and steric consequences.
-
3,5-bis(trifluoromethyl)benzyl alcohol (Compound A): This molecule possesses a symmetrical substitution pattern. The two powerful, inductively electron-withdrawing (-I) -CF₃ groups are positioned meta to the benzylic alcohol.[3] This arrangement significantly lowers the electron density of the aromatic ring and increases the electrophilicity of the benzylic carbon. It is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5]
-
This compound (Compound B): This analogue retains the two -CF₃ groups (now at positions 4 and 6) but adds a fluorine atom at the C2 (ortho) position. Fluorine, the most electronegative element, exerts a strong inductive pull (-I effect). While it can technically donate electron density via resonance (+M effect), its inductive effect is overwhelmingly dominant in influencing the reactivity of adjacent functional groups.[3] Furthermore, its placement introduces significant steric hindrance and the potential for intramolecular hydrogen bonding.[6][7]
The following diagram illustrates the key electronic and steric factors differentiating the two molecules.
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A Senior Application Scientist's Guide to the Analytical Characterization of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of novel chemical entities is paramount. 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol is a key fluorinated building block, and the presence of multiple fluorine atoms imparts unique properties that necessitate a multi-faceted analytical approach to confirm its identity, purity, and stability.[1] This guide provides an in-depth comparison of essential analytical methods for the comprehensive characterization of this compound, grounded in practical, field-proven insights for researchers, scientists, and drug development professionals.
The control and profiling of impurities are critical issues for healthcare manufacturing, with regulatory bodies such as the FDA emphasizing the need for their identification and quantification in active pharmaceutical ingredients (APIs).[2][3] This guide is structured to provide not just procedural steps, but the scientific rationale behind the selection of each analytical technique, ensuring a self-validating and robust characterization workflow.
The Orthogonal Analytical Workflow
A robust analytical strategy for a complex molecule like this compound does not rely on a single technique. Instead, it employs an orthogonal approach, where different methods provide complementary information, leading to an unambiguous confirmation of structure and purity.
Caption: Orthogonal workflow for comprehensive characterization.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is dictated by the information required. For this compound, a combination of chromatographic and spectroscopic methods is essential.
| Technique | Primary Purpose | Key Strengths for this Analyte | Limitations |
| HPLC-UV | Purity determination and quantification (Assay). | High resolution for separating structurally similar impurities. Excellent quantitative accuracy and precision.[4] Fluorinated phases can offer unique selectivity for halogenated aromatics.[5] | Requires a UV chromophore (present in the benzene ring). May not be suitable for highly volatile impurities. |
| GC-MS | Identification and quantification of volatile organic impurities (e.g., residual solvents). | High sensitivity for volatile compounds.[3] Mass spectrometry provides definitive identification of impurities.[6] | The analyte's hydroxyl group may require derivatization to improve volatility and peak shape.[7] Not suitable for non-volatile or thermally labile impurities. |
| ¹⁹F NMR | Unambiguous confirmation of fluorine-containing structures. | 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[8][9] Wide chemical shift range provides high resolution for the distinct fluorine environments (Ar-F and two -CF₃ groups).[9][10] | Provides structural information but is not ideal for trace-level quantification without specialized methods. |
| ¹H & ¹³C NMR | Elucidation of the complete molecular backbone. | Confirms the presence and connectivity of the benzyl alcohol moiety (-CH₂OH) and aromatic protons. | Lower sensitivity compared to ¹⁹F NMR. Complex splitting patterns may require advanced 2D NMR techniques for full assignment. |
| FTIR | Identification of key functional groups. | Quickly confirms the presence of the hydroxyl (-OH) group (broad stretch ~3300 cm⁻¹)[11] and the strong C-F bonds associated with the trifluoromethyl groups. | Provides functional group information, not detailed structural connectivity. Less sensitive for minor components. |
| LC-MS | Identification of non-volatile impurities and degradation products. | Combines the separation power of HPLC with the identification capabilities of MS.[4] Provides molecular weight information for unknown peaks observed in the HPLC chromatogram.[3] | Ionization efficiency can be compound-dependent. May require method development to find a suitable mobile phase compatible with both LC and MS. |
Experimental Protocols & Data Interpretation
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
Causality: HPLC is the gold standard for pharmaceutical purity analysis due to its high resolving power and quantitative accuracy.[3] For a fluorinated aromatic compound, a reversed-phase method is typically the most effective. The choice of a stationary phase is critical; while a standard C18 column is often a good starting point, specialized phases, such as those with pentafluorophenyl (PFP) ligands, can offer enhanced selectivity for halogenated aromatic compounds through unique dipole-dipole and π-π interactions.[5]
Protocol:
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or a PFP column for alternative selectivity.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm and 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Validation: The method must be validated by demonstrating linearity (R² > 0.999), precision (%RSD < 2% for replicate injections), and accuracy (spike recovery of 98-102%).
Data Interpretation:
-
Purity: Calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Assay: Quantified against a certified reference standard of known concentration. A calibration curve is constructed to determine the exact concentration in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Causality: GC-MS is the ideal technique for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process.[6] Benzyl alcohols can sometimes exhibit poor peak shape due to the polar hydroxyl group. Derivatization, such as silylation with BSTFA, can be employed to convert the -OH group to a less polar -OTMS group, improving chromatographic performance.[7]
Protocol:
-
System: Agilent 7890B GC with a 5977B MS Detector or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Inlet Temperature: 250 °C.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-450 m/z.
-
Sample Preparation: Dissolve the sample in a high-purity solvent like methanol or dichloromethane. For trace analysis, headspace GC may be preferable.
-
(Optional) Derivatization: If peak tailing is observed, evaporate the solvent and add a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 60 °C for 30 minutes before injection.
Data Interpretation:
-
Peaks are identified by comparing their mass spectra to a reference library (e.g., NIST).
-
The fragmentation pattern will be characteristic. For the parent molecule, expect to see fragments corresponding to the loss of H₂O and the stable benzyl cation. The presence of trifluoromethyl groups will lead to characteristic fragment ions.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: For a poly-fluorinated molecule, ¹⁹F NMR is the most powerful tool for structural confirmation.[8][12] Its high sensitivity and the wide chemical shift range allow for clear differentiation of the fluorine atoms in chemically distinct environments.[9][10] This provides an unambiguous fingerprint of the molecule.
Caption: Mapping NMR techniques to molecular features.
Protocol:
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Concentration: 5-10 mg of sample in ~0.6 mL of deuterated solvent.
-
¹⁹F NMR Parameters:
-
Observe frequency: ~376 MHz.
-
Reference: CFCl₃ (external or internal standard) set to 0 ppm.
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
-
¹H NMR Parameters:
-
Observe frequency: ~400 MHz.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Data Interpretation:
-
¹⁹F Spectrum: Expect three distinct signals: one for the aromatic fluorine (Ar-F) and two for the trifluoromethyl (-CF₃) groups at the 4 and 6 positions. The chemical shifts for CF₃ groups typically appear between -50 to -70 ppm relative to CFCl₃.[9]
-
¹H Spectrum: Expect signals for the two aromatic protons, the two benzylic protons (-CH₂-), and the one hydroxyl proton (-OH). The benzylic protons may appear as a doublet if coupled to the hydroxyl proton, or a singlet if exchange is rapid.
Conclusion
The comprehensive characterization of this compound is a multi-step process that relies on the synergistic use of orthogonal analytical techniques. HPLC-UV provides the foundation for purity and assay, GC-MS ensures the absence of volatile contaminants, and a suite of spectroscopic methods (NMR, FTIR, MS) provides irrefutable proof of the molecular structure. By understanding the causality behind each method and adhering to validated protocols, researchers can ensure the quality, safety, and efficacy of their chemical products, meeting the stringent requirements of the pharmaceutical and chemical industries.[2][3]
References
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Online] Available at: [Link]
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Online] Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Online] Available at: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Online] Available at: [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Online] Available at: [Link]
-
Scribd. Fluorine NMR: Analyzing F-19 Compounds. [Online] Available at: [Link]
-
Preprints.org. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Online] Available at: [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Online] Available at: [Link]
-
Gauth. FTIR of benzyl alcohol functional group reveals: a) OH stretch around 3300 cm⁻¹. [Online] Available at: [Link]
-
PubMed (National Center for Biotechnology Information). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. [Online] Available at: [Link]
-
Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Online] Available at: [Link]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 12. scribd.com [scribd.com]
The Strategic Advantage of Electron-Deficient Benzyl Ethers: A Comparative Guide to the 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Protecting Group
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. This guide provides an in-depth comparison of the 2-Fluoro-4,6-bis(trifluoromethyl)benzyl (HFB-Bn) ether as a protecting group for alcohols, contrasting its performance with established alternatives such as the standard benzyl (Bn) ether, silyl ethers (e.g., TBS), and acetals (e.g., MOM). Through an analysis of experimental data and mechanistic principles, we will illuminate the unique advantages conferred by the strong electron-withdrawing nature of the HFB-Bn group, particularly its enhanced stability and orthogonality.
The ideal protecting group should be easily and selectively introduced and removed under mild conditions that are orthogonal to other functional groups within a complex molecule.[1] The benzyl ether is a workhorse in this regard, prized for its general stability in both acidic and basic media.[2] However, the evolving complexity of synthetic targets necessitates a broader palette of protecting groups with finely tuned reactivities. The HFB-Bn group emerges as a valuable addition to this toolkit, offering a unique stability profile directly attributable to its electronic properties.
The Electron-Deficient Nature of the HFB-Bn Group: A Mechanistic Perspective
The defining characteristic of the 2-Fluoro-4,6-bis(trifluoromethyl)benzyl group is the presence of three strongly electron-withdrawing substituents on the aromatic ring. The fluorine atom and two trifluoromethyl (CF₃) groups significantly decrease the electron density of the benzyl system. This electronic perturbation has profound consequences for the stability and cleavage of the corresponding benzyl ether.
Most deprotection methods for benzyl ethers, such as catalytic hydrogenolysis and oxidative cleavage, involve the formation of intermediates that are destabilized by electron-withdrawing groups. For instance, catalytic hydrogenolysis proceeds via oxidative addition of the C-O bond to the metal catalyst, a process that is facilitated by higher electron density at the benzylic position.[3] Similarly, oxidative cleavage, often employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), is more facile for electron-rich benzyl ethers due to the stabilization of a positive charge buildup at the benzylic position during the reaction.[4][5] Consequently, the electron-deficient nature of the HFB-Bn group renders it significantly more robust towards these common deprotection methods.
Comparative Stability Analysis
The enhanced stability of the HFB-Bn group provides a distinct advantage in syntheses where other protecting groups might be prematurely cleaved. The following table summarizes the comparative stability of the HFB-Bn ether against other common alcohol protecting groups under various reaction conditions.
| Protecting Group | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, NaH) | Catalytic Hydrogenolysis (H₂, Pd/C) | Oxidative Cleavage (DDQ, CAN) | Fluoride Source (e.g., TBAF) |
| HFB-Bn | Generally Stable | Stable | Highly Stable | Highly Stable | Stable |
| Benzyl (Bn) | Generally Stable[2] | Stable[2] | Labile[2] | Labile (slower than PMB)[4] | Stable |
| TBS | Labile | Stable | Stable | Stable | Labile |
| MOM | Labile | Stable | Stable | Stable | Stable |
This heightened stability of the HFB-Bn group allows for its use in synthetic routes that employ harsh reductive or oxidative steps for the manipulation of other functional groups, where a standard benzyl ether would be cleaved.
Experimental Data: A Head-to-Head Comparison
While direct, side-by-side comparative studies detailing the efficiency of the HFB-Bn protecting group are emerging, data from studies on other fluorinated benzyl ethers provide strong evidence for its enhanced stability. A study on various fluorinated benzyl ethers of methyl-α-D-mannopyranoside demonstrated that their removal by catalytic hydrogenolysis was significantly slower compared to the non-fluorinated benzyl ether, with deprotection yields of less than 10% even after 18 hours.[1] This starkly contrasts with the typically high-yielding and rapid cleavage of standard benzyl ethers under similar conditions.[2]
The introduction of the HFB-Bn group can be achieved via the Williamson ether synthesis, a widely used method for the formation of benzyl ethers.[6] While the electron-withdrawing nature of the substituents on the HFB-Bn bromide may slightly decrease its reactivity as an electrophile in this Sₙ2 reaction, the synthesis is generally feasible, albeit potentially requiring slightly more forcing conditions compared to the benzylation with unsubstituted benzyl bromide.
Strategic Applications and Orthogonality
The unique stability profile of the HFB-Bn group opens up new avenues for orthogonal protection strategies in complex molecule synthesis. For example, a molecule bearing both a standard benzyl ether and an HFB-Bn ether could undergo selective deprotection of the former via catalytic hydrogenolysis, leaving the HFB-Bn group intact for removal at a later stage. This orthogonality is crucial for the sequential unmasking of hydroxyl groups, a common challenge in carbohydrate and natural product synthesis.
Figure 1. General workflow for the protection of an alcohol with the HFB-Bn group and its subsequent deprotection.
Deprotection of the HFB-Bn Group
Given its high stability towards common deprotection methods, the removal of the HFB-Bn group requires more specialized and often harsher conditions. Strong Lewis acids, such as boron tribromide (BBr₃) or boron trichloride (BCl₃), are potential candidates for the cleavage of these robust ethers. It is important to note that such conditions may not be compatible with other acid-sensitive functional groups in the molecule. The choice of deprotection strategy must therefore be carefully considered in the overall synthetic plan.
Experimental Protocols
Protection of a Primary Alcohol with 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Bromide (HFB-BnBr)
Objective: To protect a primary alcohol using the HFB-Bn group via the Williamson ether synthesis.
Protocol:
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portionwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide (1.1 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Figure 2. Step-by-step workflow for the protection of an alcohol with HFB-BnBr.
Conclusion
The 2-Fluoro-4,6-bis(trifluoromethyl)benzyl protecting group represents a significant advancement in the field of alcohol protection. Its exceptional stability towards common reductive and oxidative cleavage methods, a direct result of its electron-deficient aromatic ring, provides chemists with a powerful tool for the synthesis of complex molecules. While its removal requires more forcing conditions, the enhanced orthogonality it offers in comparison to standard benzyl and other protecting groups makes it an invaluable asset for challenging synthetic endeavors. As the demand for more sophisticated and selective synthetic methodologies grows, the strategic implementation of robust protecting groups like the HFB-Bn will undoubtedly play an increasingly pivotal role in the successful construction of novel chemical entities.
References
- Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3(1), 39-46.
- Gaunt, M. J., Yu, J., & Spencer, J. B. (2003). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 68(13), 5384–5395.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Boons, G.-J., & Hale, K. J. (2000).
- Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). 1,2-Bis(2-methoxyethoxy)ethane (diethylene glycol dimethyl ether) as a solvent for the oxidative cleavage of p-methoxybenzyl (MPM) ethers by DDQ. Tetrahedron Letters, 23(8), 885-888.
- Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of p-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) ethers with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). Tetrahedron, 42(11), 3021-3028.
- Crabtree, R. H. (2009). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
- Hartwig, J. F. (2010).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Challis, B. C., & Challis, J. A. (1970). The Chemistry of the Hydroxyl Group. In S. Patai (Ed.), The Chemistry of Functional Groups. Wiley.
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
Sources
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- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Ortho-Fluorine Effect: A Comparative Guide to the Reactivity of Bis(trifluoromethyl)benzyl Alcohol and Its Fluorinated Analog
A Senior Application Scientist's In-depth Technical Guide
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced effects of fluorine substitution on molecular properties is paramount. The introduction of a fluorine atom can dramatically alter a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive evaluation of the anticipated impact of an ortho-fluorine substituent on the reactivity of 3,5-bis(trifluoromethyl)benzyl alcohol, a common building block in contemporary chemical synthesis.
We will dissect the theoretical underpinnings of the ortho-fluorine effect and propose a series of head-to-head experimental comparisons to quantify its influence on acidity and susceptibility to common synthetic transformations. This guide is structured to not only present established knowledge but also to provide a practical framework for the empirical evaluation of these two key reagents.
The Dichotomous Nature of the Ortho-Fluorine Substituent
An ortho-fluorine atom exerts a unique combination of electronic and steric effects that can significantly modulate the reactivity of a benzylic alcohol. These effects are often counterintuitive and can lead to unexpected chemical behavior.
Electronic Effects: A Tug-of-War Between Induction and Resonance
Fluorine is the most electronegative element, and as such, it exhibits a strong electron-withdrawing inductive effect (-I). This effect is most pronounced at the ortho position due to its proximity to the reaction center.[1] This inductive pull would be expected to increase the acidity of the benzylic proton and destabilize any developing positive charge on the benzylic carbon, thereby slowing down reactions that proceed through a carbocation intermediate.
However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect).[1] This resonance donation can partially counteract the inductive withdrawal, particularly at the ortho and para positions. The interplay of these two opposing electronic forces is a key determinant of the overall reactivity.
Steric and Conformational Effects
The small van der Waals radius of fluorine means that its steric hindrance is often considered minimal. However, in the ortho position, it can influence the preferred conformation of the hydroxymethyl group, potentially through intramolecular hydrogen bonding or dipole-dipole interactions. Such conformational locking can affect the accessibility of the hydroxyl group to reagents and influence the stereochemical outcome of reactions.
Proposed Experimental Evaluation: A Head-to-Head Comparison
To empirically quantify the impact of the ortho-fluorine, we propose a series of comparative experiments between 3,5-bis(trifluoromethyl)benzyl alcohol (1 ) and the yet-to-be-synthesized 2-fluoro-3,5-bis(trifluoromethyl)benzyl alcohol (2 ).
Synthesis of 2-fluoro-3,5-bis(trifluoromethyl)benzyl alcohol (2)
A plausible synthetic route to compound 2 would involve the ortho-lithiation of 1,3-bis(trifluoromethyl)benzene, followed by fluorination and subsequent functional group manipulations to introduce the hydroxymethyl group. Given the directing effects of the trifluoromethyl groups, selective functionalization at the 2-position is challenging and may require advanced synthetic strategies. A potential, though likely multi-step, approach could involve the reduction of a corresponding benzoic acid or aldehyde, which would first need to be synthesized. For the purpose of this guide, we will assume the successful synthesis of 2 .
Acidity (pKa) Determination: Quantifying the Inductive Effect
The acidity of the benzylic alcohol is a direct probe of the electronic environment of the aromatic ring. The strong electron-withdrawing nature of the two trifluoromethyl groups in compound 1 already renders it significantly more acidic than benzyl alcohol. The addition of an ortho-fluorine in compound 2 is expected to further increase its acidity due to the potent -I effect of fluorine.
Hypothesis: 2-fluoro-3,5-bis(trifluoromethyl)benzyl alcohol (2 ) will have a lower pKa (i.e., be more acidic) than 3,5-bis(trifluoromethyl)benzyl alcohol (1 ). A predicted pKa for a related compound, 2-fluoro-3-(trifluoromethyl)benzyl alcohol, is 13.69, suggesting a significant increase in acidity upon ortho-fluorination.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
-
Preparation of Stock Solutions: Prepare stock solutions of both alcohols (1 and 2 ) in a suitable solvent (e.g., DMSO).
-
Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range.
-
Measurement: Add a small aliquot of the alcohol stock solution to each buffer solution. Measure the UV-Vis spectrum of each sample.
-
Data Analysis: The pKa can be determined by plotting the absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Comparative Reactivity in Oxidation Reactions
The oxidation of a benzyl alcohol to the corresponding aldehyde is a fundamental transformation. The rate of this reaction is sensitive to the electronic properties of the aromatic ring and the stability of any intermediates.
Hypothesis: The presence of the electron-withdrawing ortho-fluorine in compound 2 will likely decrease the electron density at the benzylic carbon, potentially making it more susceptible to oxidation. However, if the reaction proceeds through a mechanism involving hydride abstraction, the increased positive character of the benzylic carbon could hinder this step. Kinetic studies are essential to elucidate the dominant effect.
Experimental Protocol: TEMPO-Mediated Oxidation
This protocol is adapted from a known procedure for the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol.[2]
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers, add 3,5-bis(trifluoromethyl)benzyl alcohol (1 , 1.0 mmol) and 2-fluoro-3,5-bis(trifluoromethyl)benzyl alcohol (2 , 1.0 mmol), respectively.
-
Reagent Addition: To each flask, add TEMPO (0.01 mmol), dichloromethane (5 mL), hydrochloric acid (0.1 mmol), and nitric acid (0.1 mmol).
-
Reaction Initiation: Connect an oxygen-filled balloon to the top of each flask.
-
Monitoring: Stir the reactions at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 30 minutes).
-
Workup and Analysis: Upon completion, quench the reactions with saturated sodium thiosulfate solution. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product by GC or ¹H NMR to determine the conversion and yield.
Data Presentation:
| Compound | Time to Completion (hours) | Yield (%) |
| 1 | Experimental Data | Experimental Data |
| 2 | Experimental Data | Experimental Data |
Comparative Reactivity in Etherification Reactions
Etherification of benzyl alcohols can proceed through SN1 or SN2-type mechanisms, depending on the reaction conditions and the stability of the benzylic carbocation. The electronic effects of the substituents on the aromatic ring will play a crucial role in determining the reaction pathway and rate.
Hypothesis: For reactions proceeding through an SN1 mechanism, the formation of a benzylic carbocation is the rate-determining step. The strong inductive effect of the ortho-fluorine in compound 2 is expected to destabilize the carbocation intermediate, thereby slowing down the reaction compared to compound 1 . For reactions favoring an SN2 pathway, the steric hindrance from the ortho-fluorine, although small, might slightly decrease the reaction rate.
Experimental Protocol: Acid-Catalyzed Etherification with Methanol
-
Reaction Setup: In two separate sealed vials, dissolve 3,5-bis(trifluoromethyl)benzyl alcohol (1 , 0.5 mmol) and 2-fluoro-3,5-bis(trifluoromethyl)benzyl alcohol (2 , 0.5 mmol) in methanol (5 mL).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., HCl, 0.05 mmol) to each vial.
-
Reaction Conditions: Heat the reactions at a constant temperature (e.g., 60 °C) and monitor their progress by GC.
-
Analysis: Determine the initial reaction rates by measuring the formation of the corresponding methyl ether over time.
Data Presentation:
| Compound | Initial Rate (mol L⁻¹ s⁻¹) |
| 1 | Experimental Data |
| 2 | Experimental Data |
Visualization of Concepts
Figure 1: A workflow diagram illustrating the proposed experimental comparison of the two benzyl alcohols.
Figure 2: A diagram representing the opposing electronic effects of an ortho-fluorine substituent.
Conclusion and Future Outlook
The introduction of an ortho-fluorine to 3,5-bis(trifluoromethyl)benzyl alcohol is predicted to have a profound, albeit complex, impact on its reactivity. The dominant electron-withdrawing inductive effect is expected to increase the alcohol's acidity and likely retard reactions that proceed through a carbocation intermediate, such as SN1-type etherifications. The effect on oxidation reactions is more difficult to predict and warrants careful kinetic analysis.
The experimental framework proposed in this guide provides a clear and robust methodology for quantifying these effects. The resulting data will be invaluable for chemists seeking to fine-tune the reactivity of this important class of synthetic building blocks. A thorough understanding of the ortho-fluorine effect will undoubtedly lead to the more rational design of synthetic routes and the development of novel molecules with tailored properties for applications in medicinal chemistry and materials science.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
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A Senior Application Scientist's Guide to 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The unique physicochemical properties conferred by fluorine and trifluoromethyl (CF₃) groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—are invaluable for optimizing the performance of bioactive molecules and advanced materials.[1][2] Among the diverse array of fluorinated building blocks, substituted benzyl alcohols serve as critical synthons for introducing these valuable motifs.
This guide provides an in-depth technical comparison of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol , a highly electron-deficient building block, with other relevant fluorinated benzyl alcohol alternatives. We will explore its synthesis, properties, and anticipated reactivity in key synthetic transformations, supported by experimental data from analogous systems. The objective is to offer a comprehensive resource that informs experimental design and the rational selection of reagents for complex molecular synthesis.
The Strategic Advantage of Fluorinated Benzyl Alcohols
The benzyl group is a ubiquitous protecting group and structural motif in organic synthesis. The introduction of fluorine and trifluoromethyl substituents onto the aromatic ring profoundly influences the reactivity of the benzylic alcohol and the properties of the resulting derivatives.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation by cytochrome P450 enzymes.[1]
-
Increased Lipophilicity: The incorporation of CF₃ groups generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability.[3]
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine and CF₃ groups can significantly alter the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions.
-
Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule through steric and electronic effects, which can be leveraged to favor a bioactive conformation.[4]
In Focus: this compound
This compound (CAS 1017778-42-5) is a highly functionalized building block characterized by a dense arrangement of electron-withdrawing groups on the phenyl ring. This substitution pattern renders the molecule with a unique set of properties that can be exploited in organic synthesis.
Physicochemical Properties and Predicted Reactivity
While extensive experimental data for this specific molecule is not broadly published, its reactivity can be predicted based on the known behavior of similarly substituted, electron-deficient benzyl alcohols.
| Property | Predicted Characteristic | Rationale |
| Acidity of the Hydroxyl Proton | Increased | The strong inductive effect of the two CF₃ groups and the fluorine atom will increase the acidity of the benzylic proton, facilitating its deprotonation. |
| Susceptibility to Oxidation | High | The electron-deficient nature of the aromatic ring makes the benzylic alcohol more susceptible to oxidation to the corresponding aldehyde or carboxylic acid.[5] |
| Reactivity in Nucleophilic Substitution | High (as the electrophile) | Conversion of the alcohol to a good leaving group (e.g., bromide or tosylate) will create a highly reactive electrophile for Sₙ2 reactions due to the electron-withdrawing groups stabilizing the transition state. |
| Reactivity in Etherification/Esterification | Moderate to High | While the alcohol is a good nucleophile upon deprotonation, the steric hindrance from the ortho-fluorine and CF₃ group may influence reaction rates. |
Comparative Analysis with Alternative Fluorinated Benzyl Alcohols
The selection of a fluorinated benzyl alcohol for a specific application depends on the desired balance of reactivity, steric hindrance, and the electronic properties it imparts to the final product. Below is a comparison of this compound with other commercially available alternatives.
| Compound | Structure | Key Features and Comparative Advantages |
| This compound | ![]() | - Highly electron-deficient aromatic ring.- Potentially high reactivity as an electrophile after conversion to a halide.[6]- Steric hindrance from the ortho substituents may influence certain reactions. |
| 3,5-Bis(trifluoromethyl)benzyl alcohol | ![]() | - Symmetrical, highly electron-deficient ring.[7]- Less sterically hindered than the 2-fluoro analogue.- Widely used in the synthesis of ligands and pharmaceuticals.[8][9] |
| 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | ![]() | - Asymmetric substitution provides a different electronic and steric profile.- A valuable intermediate in the synthesis of APIs and agrochemicals.[3] |
| 2,4,6-Trifluorobenzyl alcohol | ![]() | - Multiple fluorine atoms provide significant electronic withdrawal without the bulk of CF₃ groups.- Used in the synthesis of various bioactive compounds. |
| 4-(Trifluoromethyl)benzyl alcohol | ![]() | - A standard, less electron-deficient alternative.- Provides a single CF₃ group for property modulation.- Well-documented reactivity.[10] |
Key Synthetic Applications and Experimental Protocols
The primary utility of this compound and its analogues lies in their use as precursors for more complex molecules, primarily through reactions at the hydroxyl group. Below are detailed, representative protocols for common transformations.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ether linkages. For electron-deficient benzyl alcohols, a strong base is typically required to form the alkoxide, which then reacts with an alkyl halide.
Diagram of Williamson Ether Synthesis Workflow
Caption: General workflow for Williamson ether synthesis.
Step-by-Step Protocol (General):
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the fluorinated benzyl alcohol (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 0.1-0.2 M concentration of the alcohol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Causality: A strong base like NaH is necessary to deprotonate the alcohol to form the nucleophilic alkoxide. The electron-withdrawing groups on the benzyl alcohol increase its acidity, but a strong, non-nucleophilic base ensures complete and rapid deprotonation.
-
-
Reaction: After stirring at 0 °C for 30 minutes, add the alkyl halide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).
-
Self-Validation: The progress of the reaction can be monitored by TLC, observing the consumption of the starting alcohol and the appearance of a new, less polar spot corresponding to the ether product.
-
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expected Performance Comparison:
| Compound | Expected Reactivity in Williamson Ether Synthesis | Rationale |
| This compound | High | Increased acidity of the alcohol facilitates alkoxide formation. |
| 3,5-Bis(trifluoromethyl)benzyl alcohol | High | Similar to the above, with less steric hindrance. |
| 4-(Trifluoromethyl)benzyl alcohol | Moderate | Less acidic than the bis(trifluoromethyl) analogues, requiring slightly more forcing conditions for deprotonation. |
Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[11][12] This method is particularly useful for sterically hindered or sensitive substrates.
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- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
The Strategic Advantage of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and trifluoromethyl (CF₃) groups can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides an in-depth technical comparison of a highly promising, yet underutilized, building block: 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol . We will explore its inherent potential by examining successful drugs and bioactive molecules containing the core bis(trifluoromethyl)phenyl group, comparing its performance with established alternatives, and providing actionable experimental protocols for its application.
The Unseen Potential: Why this compound?
The this compound scaffold is a testament to the power of strategic fluorination. The presence of two electron-withdrawing trifluoromethyl groups at the 4- and 6-positions, combined with a fluorine atom at the 2-position, creates a unique electronic and steric environment. This substitution pattern is predicted to confer several key advantages in a drug candidate:
-
Enhanced Metabolic Stability: The trifluoromethyl group is a well-established bioisostere for a methyl group but is significantly more resistant to oxidative metabolism by cytochrome P450 enzymes due to the high strength of the C-F bond.[1] Having two such groups drastically reduces the likelihood of metabolic degradation of the aromatic ring. The ortho-fluoro substituent can further shield adjacent positions from metabolic attack.
-
Modulation of Physicochemical Properties: The highly lipophilic nature of the trifluoromethyl groups can enhance membrane permeability and improve oral bioavailability.[2] However, the strategic placement of the polar fluorine atom can help to fine-tune the overall lipophilicity and pKa of adjacent functional groups, offering a level of control not achievable with non-fluorinated analogs.[3]
-
Increased Binding Affinity: The trifluoromethyl group can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions, which can lead to a significant increase in binding affinity and potency.[1]
To illustrate the potential of this building block, we will now delve into case studies of successful molecules that share the core bis(trifluoromethyl)phenyl moiety.
Case Studies: The bis(trifluoromethyl)phenyl Group in Action
While direct examples of drugs developed from this compound are not yet prevalent in publicly available literature, the efficacy of the bis(trifluoromethyl)phenyl core is well-documented.
Case Study 1: Dutasteride - A Tale of Potent Enzyme Inhibition
Dutasteride (Avodart®) is a potent inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone to dihydrotestosterone (DHT), and is used in the treatment of benign prostatic hyperplasia.[1] A key structural feature of dutasteride is the N-[2,5-bis(trifluoromethyl)phenyl] amide moiety. This group plays a crucial role in the drug's high potency and long half-life.
| Parameter | Dutasteride | Finasteride (Alternative) |
| Target | 5α-reductase (Type I & II) | 5α-reductase (Type II) |
| IC₅₀ (Type I) | 3.9 nM | Less potent |
| IC₅₀ (Type II) | 1.8 nM | More potent than Type I |
| Oral Bioavailability | ~60% | ~65% |
| Protein Binding | >99% | ~90% |
| Elimination Half-life | 4-5 weeks | 6-8 hours |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 |
Data compiled from multiple sources.[1][4][5][6]
The extended half-life of dutasteride can be partly attributed to the metabolic stability conferred by the bis(trifluoromethyl)phenyl group.[1] This allows for less frequent dosing and a more sustained therapeutic effect compared to its predecessor, finasteride.
Case Study 2: Selinexor - A Novel Mechanism in Oncology
Selinexor (Xpovio®) is a first-in-class selective inhibitor of nuclear export (SINE) used in the treatment of multiple myeloma.[7] It functions by blocking the protein Exportin 1 (XPO1), leading to the nuclear retention of tumor suppressor proteins and subsequent apoptosis of cancer cells.[8][9] The molecule features a 3,5-bis(trifluoromethyl)phenyl group, which is critical for its binding to the target protein.
| Parameter | Selinexor |
| Mechanism of Action | Selective Inhibitor of Nuclear Export (SINE) |
| Target | Exportin 1 (XPO1) |
| Indications | Multiple Myeloma, Diffuse Large B-cell Lymphoma |
| Elimination Half-life | 6-8 hours |
| Protein Binding | 95% |
| Key Adverse Events | Thrombocytopenia, Nausea, Fatigue |
Data compiled from multiple sources.[7][10][11]
The clinical success of Selinexor underscores the utility of the bis(trifluoromethyl)phenyl moiety in designing molecules with novel mechanisms of action for challenging therapeutic targets.
Case Study 3: Bistrifluron - Potency in Agrochemicals
The application of the bis(trifluoromethyl)phenyl group extends beyond pharmaceuticals into the realm of agrochemicals. Bistrifluron is a benzoylurea insecticide that acts as a chitin synthesis inhibitor, disrupting the molting process in insects.[12][13] Its chemical structure contains a 2-chloro-3,5-bis(trifluoromethyl)phenyl group.
| Parameter | Bistrifluron |
| Class | Benzoylurea Insecticide |
| Mechanism of Action | Chitin Synthesis Inhibitor |
| Target Pests | Chewing insects (e.g., termites, caterpillars) |
| Efficacy against Coptotermes lacteus | Colony elimination in 14-19 weeks |
Data compiled from multiple sources.[12][14][15]
The high efficacy of bistrifluron highlights the contribution of the bis(trifluoromethyl)phenyl moiety to potent and specific biological activity.
A Comparative Analysis: this compound vs. Alternatives
The true value of a building block is best understood in the context of its alternatives. Here, we compare the anticipated properties of molecules derived from this compound with those from more conventional benzyl alcohol derivatives.
| Feature | This compound | 4-(Trifluoromethyl)benzyl alcohol | Benzyl Alcohol |
| Metabolic Stability | Very High | High | Low to Moderate |
| Lipophilicity | High | Moderate to High | Low |
| Potential for H-bonding (Aromatic Ring) | Yes (ortho-Fluoro) | No | No |
| Electron Withdrawing Effect | Very Strong | Strong | Neutral |
| Synthetic Accessibility | Commercially available | Readily available | Readily available |
This comparison suggests that while synthetically more complex, the this compound offers significant advantages in terms of metabolic stability and the potential for finely tuned molecular interactions. A compelling real-world example of this principle is the comparison of the anti-inflammatory drug celecoxib with its trifluoromethyl analog, TFM-C. TFM-C, which has a trifluoromethyl group in place of a methyl group, exhibits a 205-fold lower COX-2 inhibitory activity but demonstrates potent anti-inflammatory effects through a COX-2-independent mechanism.[16][17][18][19] This highlights how strategic fluorination can lead to novel biological activities.
Experimental Protocols
Synthesis of this compound
A plausible and efficient synthesis of this compound involves the reduction of its corresponding aldehyde.
Step 1: Synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde
This can be achieved via a multi-step process starting from a suitable precursor, followed by trifluoromethylation and formylation. However, for the purpose of this guide, we will start with the commercially available aldehyde.
Step 2: Reduction to this compound
Materials:
-
2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by silica gel column chromatography if necessary.
In Vitro Metabolic Stability Assay
This protocol provides a general workflow for assessing the metabolic stability of a compound synthesized using this compound in comparison to a non-fluorinated analog.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in human liver microsomes.
Materials:
-
Test compounds (e.g., a derivative of this compound and its non-fluorinated counterpart)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
Incubator/water bath at 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the human liver microsomes in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (at a final concentration typically around 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will be the rate constant of elimination (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: A typical workflow in drug design where strategic fluorination is employed to address metabolic liabilities.
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- 4. The pharmacokinetic modelling of GI198745 (dutasteride), a compound with parallel linear and nonlinear elimination - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Selinexor - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Selinexor? [synapse.patsnap.com]
- 9. Treatment of multiple myeloma with selinexor: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selinexor: A First-in-Class Nuclear Export Inhibitor for Management of Multiply Relapsed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of the mechanism of action, safety, and efficacy of selinexor in multiple myeloma | Canadian Hematology Today [canadianhematologytoday.com]
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- 13. Bistrifluron (Ref: DBI-3204) [sitem.herts.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. apvma.gov.au [apvma.gov.au]
- 16. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation | PLOS One [journals.plos.org]
- 19. A 4-Trifluoromethyl Analogue of Celecoxib Inhibits Arthritis by Suppressing Innate Immune Cell Activation [addi.ehu.es]
Performance Benchmarking of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol: A Proposed Investigation into its Catalytic Potential in Selective Benzyl Alcohol Oxidation
Abstract
The relentless pursuit of novel, efficient, and selective catalysts is a cornerstone of modern chemical synthesis. Fluorinated organic molecules, owing to their unique electronic properties, have emerged as promising candidates in organocatalysis. This guide addresses the catalytic potential of a commercially available yet unexplored compound: 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol. As a molecule featuring a highly electron-deficient aromatic system and an acidic benzylic alcohol proton, it presents an intriguing structural motif for catalytic applications. In the absence of published performance data, this document pioneers a comprehensive framework for its evaluation. We hypothesize its potential as an organocatalyst, proposing the selective oxidation of benzyl alcohol to benzaldehyde as a robust benchmark reaction. A detailed experimental protocol is presented for a head-to-head comparison with established catalysts, namely Palladium on Titanium Dioxide (Pd/TiO₂) and a single-atom Cobalt catalyst (Co₁/NC). This guide provides researchers, scientists, and drug development professionals with a rigorous, self-validating methodology to investigate and benchmark the performance of this and other novel catalytic agents.
Introduction: The Untapped Potential of Highly Fluorinated Benzyl Alcohols in Catalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has matured into a third pillar of catalysis, alongside biocatalysis and metal catalysis.[1] The strategic incorporation of fluorine atoms into an organocatalyst's structure can profoundly influence its reactivity, stability, and selectivity. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are known to promote various organic transformations, often through hydrogen bonding interactions and the formation of unique reaction media.[2]
The subject of this guide, this compound, possesses a unique combination of structural features:
-
A highly electron-deficient aromatic ring: The presence of three electron-withdrawing groups (one fluorine atom and two trifluoromethyl groups) significantly lowers the electron density of the phenyl ring.
-
An acidic hydroxyl group: The inductive effect of the fluoroalkyl substituents increases the acidity of the benzylic alcohol proton, enhancing its potential for hydrogen bonding interactions.
These characteristics lead to the central hypothesis of this guide: This compound may function as a potent organocatalyst, potentially activating substrates through hydrogen bonding or other non-covalent interactions. To date, the catalytic performance of this specific molecule has not been reported in the scientific literature, representing a significant knowledge gap and a compelling opportunity for investigation.
This guide provides the necessary framework to bridge this gap by proposing a systematic benchmarking study against well-established catalysts in a commercially vital reaction: the selective oxidation of benzyl alcohol.
The Benchmark Reaction: Selective Oxidation of Benzyl Alcohol
The selective oxidation of benzyl alcohol to benzaldehyde is a cornerstone reaction in organic synthesis, providing a key intermediate for the fragrance, pharmaceutical, and agrochemical industries.[3] This transformation is an ideal benchmark for evaluating catalyst performance due to its well-understood mechanisms and the clear metrics for success: high conversion of the starting material and high selectivity towards the desired aldehyde, minimizing over-oxidation to benzoic acid or other byproducts.[3][4]
For this investigation, we will utilize molecular oxygen (from air or as a pure gas) as the primary oxidant, aligning with the principles of green chemistry.
Comparative Catalysts: Setting the Performance Standard
To provide a meaningful benchmark, the performance of this compound will be compared against two state-of-the-art heterogeneous catalysts known for their efficacy in benzyl alcohol oxidation:
-
1% Pd/TiO₂: Palladium-based catalysts are widely recognized for their high activity in alcohol oxidation.[3][5] Supported on titanium dioxide, they represent a robust and commonly used industry standard.
-
Co₁/NC (Cobalt Single-Atom on Nitrogen-Doped Carbon): Single-atom catalysts represent the frontier of heterogeneous catalysis, offering maximum atom efficiency and unique reactivity. Co₁/NC has demonstrated exceptional performance, achieving high conversion and near-perfect selectivity to benzaldehyde.[4]
Experimental Design: A Protocol for Rigorous Benchmarking
The following section details a comprehensive, step-by-step protocol for evaluating and comparing the catalytic performance of the target molecule and the reference catalysts.
Materials and Catalyst Preparation
-
This compound: To be procured from a commercial supplier (e.g., Sigma-Aldrich) and used as received.
-
1% Pd/TiO₂: Can be prepared via standard impregnation or sol-immobilization methods as described in the literature, or procured commercially.[6]
-
Co₁/NC: To be synthesized following established literature procedures, such as a self-assembly-pyrolysis strategy.[4]
-
Substrate & Solvents: Benzyl alcohol (≥99.5%), toluene (as solvent, if not solvent-free), and mesitylene (as an internal standard for GC analysis) should be of high purity.
General Reaction Procedure
The catalytic oxidation will be conducted in a high-pressure batch reactor to ensure controlled temperature and oxygen pressure.
-
Reactor Charging:
-
Charge the appropriate amount of catalyst into a 50 mL glass-lined stainless steel autoclave.
-
For this compound (the organocatalyst), a catalyst loading of 5-10 mol% relative to the substrate is a suitable starting point.
-
For heterogeneous catalysts (Pd/TiO₂, Co₁/NC), a specific mass will be used (e.g., 10-50 mg).[5]
-
-
Add benzyl alcohol (e.g., 9.62 mmol, 1.04 g).[5]
-
Add the solvent (if the reaction is not solvent-free) and the internal standard (e.g., 0.5 mL mesitylene).[5]
-
-
Reaction Setup & Execution:
-
Seal the autoclave.
-
Purge the reactor three times with O₂ gas.
-
Pressurize the reactor to the desired O₂ pressure (e.g., 1-3 bar).
-
Place the reactor in a pre-heated block and begin stirring (e.g., 1000-1200 rpm) to initiate the reaction.[6]
-
Maintain the reaction at a constant temperature (e.g., 80-120 °C) for a set duration (e.g., 1-6 hours).
-
-
Sampling and Analysis:
-
After the specified reaction time, rapidly cool the reactor in an ice bath to quench the reaction.
-
Carefully vent the reactor.
-
Withdraw a sample of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., ethyl acetate), filter if necessary (for heterogeneous catalysts), and analyze by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the substrate and products.
-
Key Performance Indicators (KPIs) and Calculations
The following metrics will be used to quantify and compare catalyst performance:
-
Benzyl Alcohol Conversion (%): Conversion (%) = ([Initial Moles of Benzyl Alcohol] - [Final Moles of Benzyl Alcohol]) / [Initial Moles of Benzyl Alcohol] * 100
-
Product Selectivity (%): Selectivity (%) = [Moles of Specific Product] / ([Initial Moles of Benzyl Alcohol] - [Final Moles of Benzyl Alcohol]) * 100
-
Product Yield (%): Yield (%) = (Conversion * Selectivity) / 100
-
Turnover Number (TON): (For heterogeneous catalysts) TON = Moles of Benzyl Alcohol Converted / Moles of Active Metal
-
Turnover Frequency (TOF) (h⁻¹): (For heterogeneous catalysts) TOF = TON / Reaction Time (h)
Experimental Workflow Diagram
Caption: Proposed experimental workflow for benchmarking catalyst performance.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for straightforward comparison.
Table 1: Catalyst Performance in Benzyl Alcohol Oxidation
| Entry | Catalyst | Catalyst Loading | Temp (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) | Selectivity to Benzoic Acid (%) | Yield of Benzaldehyde (%) |
| 1 | This compound | 10 mol% | 100 | 4 | ||||
| 2 | 1% Pd/TiO₂ | 25 mg | 100 | 4 | ||||
| 3 | Co₁/NC | 25 mg | 100 | 4 | ||||
| 4 | Blank (No Catalyst) | - | 100 | 4 |
Note: The values in this table are placeholders to be filled with experimental data.
Proposed Catalytic Mechanism
While the precise mechanism for the hypothetical organocatalyst requires detailed investigation (e.g., kinetic studies, DFT calculations), a plausible pathway can be proposed based on the principles of hydrogen-bond-donating catalysis.
Caption: Hypothetical catalytic cycle for organocatalyst-mediated oxidation.
In this proposed cycle, the acidic this compound forms a hydrogen-bonded complex with the substrate, benzyl alcohol. This interaction polarizes the O-H bond of the substrate, making it more susceptible to oxidation. The activated complex then reacts with oxygen, leading to the formation of benzaldehyde, which is subsequently released, regenerating the organocatalyst.
Conclusion and Future Outlook
This guide puts forth a pioneering, structured approach to evaluate the catalytic capabilities of this compound, a molecule with high potential but no performance data in the existing literature. By establishing a rigorous benchmarking protocol against well-defined, high-performance catalysts like Pd/TiO₂ and Co₁/NC, this framework enables an objective and conclusive assessment.
The successful demonstration of catalytic activity would open a new avenue for the application of highly fluorinated benzyl alcohols in organocatalysis. Further studies could then explore the substrate scope, optimize reaction conditions, and perform detailed mechanistic investigations to fully elucidate the catalytic cycle. This proposed research not only promises to unveil the potential of a novel catalyst but also reinforces the importance of systematic, comparative benchmarking in advancing the field of catalysis.
References
-
Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). Columbia University. Retrieved from [Link]
-
Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H₂O₂ Production over Supported Pd-Based Catalysts. (2021). ACS Catalysis. Retrieved from [Link]
-
Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. (2020). Frontiers in Chemistry. Retrieved from [Link]
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The Catalytic Effect of Fluoroalcohol Mixtures Depends on Domain Formation. (2024). ACS Catalysis. Retrieved from [Link]
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Benzyl alcohol oxidation with Pd-Zn/TiO₂: computational and experimental studies. (2021). Transactions of the Materials Research Society of Japan. Retrieved from [Link]
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Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016). ACS Catalysis. Retrieved from [Link]
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Selective Benzyl Alcohol Oxidation over Pd Catalysts. (2021). Catalysts. Retrieved from [Link]
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Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co₁/NC catalysts. (2021). Catalysis Science & Technology. Retrieved from [Link]
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Organocatalysis. (n.d.). Wikipedia. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol
As a Senior Application Scientist, my objective is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. This guide moves beyond mere instruction to offer a deep, procedural understanding of the proper disposal of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol. The protocols outlined here are designed to ensure the safety of laboratory personnel and maintain strict environmental compliance.
The compound is a halogenated organic molecule, a class of substances that requires specific handling and disposal pathways due to the potential for hazardous decomposition products and environmental persistence.[1] The trifluoromethyl groups, while lending stability to the molecule in many applications, contribute to its classification as a halogenated waste.[2][3] Understanding the causality behind these disposal procedures is paramount to fostering a robust safety culture in your laboratory.
Section 1: Core Chemical Profile and Associated Hazards
Before addressing disposal, a clear understanding of the compound's characteristics is essential. While specific toxicological data for this compound is limited, data from structurally similar compounds provides a strong basis for assessing its potential hazards. Analogues such as 2,4-Bis(trifluoromethyl)benzyl alcohol and other fluorinated benzyl alcohols are known to be irritants.[4][5]
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation and redness.[4][5]
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[5]
-
Hazardous Combustion Products: In the event of a fire, this compound can decompose to release highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride (HF).[6][7]
This final point is critical; the potential to form hydrogen fluoride upon incomplete combustion is a primary driver for the specialized disposal methods required for halogenated compounds.
Table 1: Physicochemical Properties of Related Compound: 3,5-Bis(trifluoromethyl)benzyl alcohol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆F₆O | [8] |
| Molecular Weight | 244.13 g/mol | [8] |
| Appearance | Crystalline Solid | [9] |
| Classification | Halogenated Organic Compound |[10][11] |
Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard
All handling and disposal operations must be conducted with appropriate PPE to prevent exposure. The rationale is to create a reliable barrier between the researcher and the chemical, mitigating the risks of irritation and accidental contact.
Step-by-Step PPE Protocol:
-
Eye Protection: Wear chemical safety goggles or a face shield that provides comprehensive splash protection. Standard safety glasses are insufficient.
-
Hand Protection: Use chemical-resistant gloves. Nitrile gloves are a common standard, but it is best practice to consult a glove compatibility chart for extended contact. Gloves must be inspected for integrity before each use.[12]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to control vapor and aerosol exposure.[6]
Section 3: The Disposal Workflow: A Step-by-Step Procedural Guide
The fundamental principle for disposing of this compound is that it must be treated as hazardous halogenated organic waste . It must never be disposed of down the sanitary sewer system or mixed with non-hazardous or non-halogenated waste streams.[6][12][13] Mixing waste streams complicates and significantly increases the cost of disposal.
Caption: Disposal workflow for this compound.
Detailed Protocol:
-
Waste Identification and Segregation:
-
Causality: Proper identification is the cornerstone of safe disposal. This compound falls under the U.S. EPA's regulations for halogenated organic compounds.[10][14]
-
Action: At the point of generation, classify all waste containing this compound—including residual amounts in containers, contaminated labware (pipette tips, wipes), and reaction byproducts—as "Halogenated Organic Waste."
-
-
Containment:
-
Causality: Secure containment prevents the release of vapors and protects against accidental spills. The container must be compatible with the chemical and clearly communicate its contents to all personnel and waste handlers.
-
Action for Solids: Transfer the solid chemical waste into a robust, sealable container (e.g., a wide-mouth polyethylene or glass jar).[6]
-
Action for Liquids/Solutions: If dissolved in a solvent, collect the waste in a designated, compatible, and sealed solvent waste container clearly marked "Halogenated Organic Waste."
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.
-
-
Final Disposal:
-
Causality: Halogenated organic compounds require specialized destruction methods to prevent the formation of toxic byproducts and ensure complete mineralization.
-
Action: The sealed waste container must be transferred to your institution's designated hazardous waste storage area for collection by a licensed chemical waste disposal company.[12][13] The universally accepted and most effective disposal method is high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize acidic gases like HF.[1][12]
-
Section 4: Emergency Protocol - Spill Management
In the event of an accidental release, a swift and correct response is crucial to minimize exposure and environmental impact.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.[12]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain the Spill: For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a sealable, appropriately labeled hazardous waste container.[7][9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.
References
-
Cheméo. Chemical Properties of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol (CAS 152211-15-9). Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. Available at: [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]
-
Reddit. Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Available at: [Link]
-
U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Available at: [Link]
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California Code of Regulations - Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Available at: [Link]
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PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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PubChem. 2,3,4,5,6-Pentafluorobenzyl Alcohol. Available at: [Link]
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PubChem. 3,5-Bis(trifluoromethyl)benzyl alcohol. Available at: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





